8-OH-Dpat
Description
A serotonin 1A-receptor agonist that is used experimentally to test the effects of serotonin.
Properties
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXGJMSKWNBENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897384 | |
| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78950-78-4 | |
| Record name | 8-OH-DPAT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078950784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWS1724PX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dichotomous Role of 8-OH-DPAT in Learning and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a cornerstone pharmacological tool for investigating the serotonergic system's influence on cognitive functions. As a potent agonist for the serotonin 1A (5-HT1A) receptor, and also exhibiting activity at the 5-HT7 receptor, its effects on learning and memory are complex and often contradictory. This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing its dose-dependent and receptor-specific effects on memory consolidation, retrieval, and working memory. We present a comprehensive overview of key experimental findings, detailed methodologies, and the underlying signaling pathways, providing a crucial resource for researchers in neuroscience and drug development.
Core Mechanism of Action: A Tale of Two Receptors
This compound's primary mechanism of action is the stimulation of 5-HT1A receptors, which are G-protein coupled receptors negatively coupled to adenylyl cyclase. This activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. However, the functional outcome of this compound administration is critically dependent on the location of the targeted 5-HT1A receptors.
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Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonin neurons in the raphe nuclei, these receptors act as a negative feedback mechanism. Their activation by this compound inhibits serotonin synthesis and release throughout the brain.[1] This reduction in overall serotonergic tone is often associated with pro-cognitive or memory-enhancing effects in specific contexts.[2][3]
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Postsynaptic 5-HT1A Receptors: These receptors are widely distributed in brain regions crucial for learning and memory, including the hippocampus, cortex, and amygdala. Their stimulation by this compound can lead to neuronal hyperpolarization and a general dampening of neuronal activity, which is often linked to impairments in learning and memory.[3][4]
Furthermore, this compound also acts as an agonist at 5-HT7 receptors, which are positively coupled to adenylyl cyclase, leading to an increase in cAMP. This action can counterbalance or modulate the effects of 5-HT1A receptor activation. The interplay between these two receptor systems contributes to the often-observed biphasic and context-dependent effects of this compound on cognition.
Signaling Pathways
The binding of this compound to its primary receptor targets initiates distinct intracellular signaling cascades.
Caption: Signaling pathways of this compound at pre- and postsynaptic 5-HT1A and 5-HT7 receptors.
Quantitative Data Summary
The effects of this compound on learning and memory are highly dose-dependent. The following tables summarize key quantitative findings from various studies.
Table 1: Dose-Dependent Effects of this compound on Learning and Memory
| Dose Range | Administration Route | Animal Model | Memory Task | Observed Effect | Reference |
| 0.062 - 0.250 mg/kg | Subcutaneous | Rat | Autoshaping | Impaired acquisition of conditioned response. | |
| 10 - 100 µg/kg | Subcutaneous | Rat | 5-Choice Serial Reaction Time | 100 µg/kg reduced choice accuracy and increased omissions. | |
| 0.1 - 0.3 µg/kg | Intraperitoneal | Rat | 8-Arm Radial Maze | Reversed THC-induced spatial memory impairment. | |
| 1.0 mg/kg | Intraperitoneal | Rat | 3-Panel Runway Task | Increased working memory errors. | |
| 10 µ g/side | Intrahippocampal | Rat | 3-Panel Runway Task | Increased working memory errors. | |
| 3 mg/kg | Not Specified | Rat | Object/Place Recognition | Impaired recognition of object and place. |
Table 2: Receptor-Specific Effects and Antagonism
| Agonist/Antagonist | Dose | Target Receptor | Effect on this compound Action | Reference |
| WAY 100635 | 10 - 100 µg/kg (SC) | 5-HT1A | Completely blocked the effects of this compound in the 5-CSRT task. | |
| WAY 100635 | 1.0 µ g/0.5 µl (intra-raphe) | Presynaptic 5-HT1A | Reversed this compound's effect on choice accuracy. | |
| DR4004 | Not Specified | 5-HT7 | Partially blocked the memory-facilitating effect of this compound. | |
| (-)-propranolol | 5 mg/kg (IP) | 5-HT1A | Blocked the working memory impairment induced by intrahippocampal this compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the effects of this compound.
Pavlovian/Instrumental Autoshaping
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Objective: To assess associative learning.
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Apparatus: A conditioning chamber with a retractable lever and a food magazine.
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Procedure:
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Magazine Training: Rats are habituated to the chamber and learn to associate the sound of the food dispenser with the delivery of a food pellet.
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Autoshaping Session: The lever is presented for a short duration, followed by the delivery of a food pellet, regardless of the rat's behavior. The conditioned response (CR) is the pressing of the lever.
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Drug Administration: this compound is administered either before (pre-training) or after (post-training) the autoshaping session to assess its effects on acquisition and consolidation, respectively.
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Key Measures: Latency to the first lever press, number of lever presses.
Five-Choice Serial Reaction Time Task (5-CSRTT)
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Objective: To evaluate visuospatial attention and impulsivity.
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Apparatus: An operant chamber with five apertures, each equipped with a light and an infrared detector, and a food magazine on the opposite wall.
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Procedure:
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Training: Rats are trained to detect a brief light stimulus presented randomly in one of the five apertures and to make a nose-poke response into the correct aperture to receive a food reward.
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Testing: Once a stable baseline performance is achieved, the effects of this compound are tested.
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Drug Administration: this compound is typically administered subcutaneously before the test session.
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Key Measures:
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Accuracy: Percentage of correct responses.
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Omissions: Failure to respond.
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Premature Responses: Responding before the stimulus is presented (a measure of impulsivity).
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Response Latency: Time taken to make a correct response.
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Caption: Experimental workflows for autoshaping and 5-CSRTT protocols.
8-Arm Radial Maze
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Objective: To assess spatial working and reference memory.
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Apparatus: An elevated maze with a central platform and eight arms radiating outwards. A food reward is placed at the end of some or all arms.
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Procedure:
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Training: Rats learn to visit each arm to retrieve a food reward, without re-entering previously visited arms within a trial (a measure of working memory).
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Drug-Induced Impairment: A substance known to impair memory, such as delta-9-tetrahydrocannabinol (THC), is administered.
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This compound Administration: this compound is co-administered to determine if it can reverse the induced memory deficit.
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Key Measures: Number of working memory errors (re-entry into a baited arm), number of reference memory errors (entry into an unbaited arm).
Fear Conditioning
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Objective: To study fear-based learning and memory.
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Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a speaker to present an auditory cue (tone).
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Procedure:
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Conditioning: A neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), such as a mild footshock.
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Extinction Training: The CS is repeatedly presented without the US, leading to a gradual reduction in the conditioned fear response.
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Drug Administration: this compound can be administered to investigate its effects on the acquisition or extinction of fear memory.
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Key Measures: Freezing behavior (a species-specific fear response) in the presence of the CS.
Discussion and Future Directions
The multifaceted effects of this compound on learning and memory underscore the complex role of the serotonergic system in cognition. The opposing actions mediated by presynaptic versus postsynaptic 5-HT1A receptors, coupled with the modulatory influence of 5-HT7 receptors, provide a nuanced framework for understanding these effects.
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Therapeutic Implications: The ability of low doses of this compound to potentially improve cognitive deficits, as seen in the reversal of THC-induced memory impairment, suggests that targeting presynaptic 5-HT1A autoreceptors could be a viable strategy for cognitive enhancement. Conversely, the memory-impairing effects of higher doses, likely mediated by postsynaptic 5-HT1A receptor activation, highlight the need for receptor- and location-specific drug development.
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Interaction with other Neurotransmitter Systems: this compound has been shown to modulate the release of other neurotransmitters, including acetylcholine and dopamine, which are themselves critical for learning and memory. Future research should further elucidate these heteroreceptor interactions to build a more complete picture of this compound's mechanism of action.
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Stereoselectivity: It is important to note that most studies have utilized racemic this compound. The R- and S-enantiomers exhibit different affinities and efficacies at the 5-HT1A receptor, with the R-enantiomer being a more potent and full agonist. Future investigations employing the individual enantiomers will provide a more precise understanding of the structure-activity relationship and the specific contributions of each to the observed cognitive effects.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Mechanism of action of this compound on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT(1A) receptor agonist this compound reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low doses of this compound prevent the impairment of spatial learning caused by intrahippocampal scopolamine through 5-HT1A receptors in the dorsal raphe - PMC [pmc.ncbi.nlm.nih.gov]
8-OH-DPAT: A Comprehensive Technical Guide for the Selective 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a foundational research tool in the study of the serotonergic system, primarily recognized for its role as a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor.[1][2] Developed in the 1980s, it was one of the first highly selective ligands for this receptor subtype, paving the way for extensive investigation into the physiological and behavioral functions mediated by 5-HT1A receptors.[1] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols for its use, and the intricate signaling pathways it modulates. While initially considered highly selective for the 5-HT1A receptor, it's important to note that this compound has also been found to exhibit agonist activity at the 5-HT7 receptor and can act as a serotonin reuptake inhibitor or releasing agent at higher concentrations.[1]
Pharmacological Profile of this compound
The pharmacological activity of this compound is characterized by its high binding affinity and functional potency at the 5-HT1A receptor. This profile has been extensively documented across numerous studies, utilizing various in vitro and in vivo models.
Binding Affinity and Functional Potency
The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50/IC50) of this compound for the human 5-HT1A receptor. These values have been compiled from various radioligand binding and functional assays.
Table 1: Binding Affinity of this compound for Human 5-HT1A Receptor
| Parameter | Value (nM) | Assay Type | Source |
| Ki | 0.21 | Radioligand displacement assay | [3] |
| Ki | 0.18 | Displacement of [3H]OH-DPAT | |
| Ki | 0.17 | Displacement of [3H]this compound | |
| Ki | 0.81 | Displacement of [3H]this compound from CHO-K1 cell membranes | |
| IC50 | 6 | Displacement of [3H]this compound from HEK293 cells | |
| IC50 | 1.1 | Displacement of radiolabeled 8OH-DPAT | |
| IC50 | 0.66 | Percent inhibition against 5-hydroxytryptamine 1A receptor at 1 uM | |
| IC50 | 0.59 | Inhibition of human 5HT1A receptor | |
| IC50 | 0.53 | Displacement of [3H]8-OHDPAT from HEK293 cells | |
| IC50 | 0.51 | Binding affinity to human 5-HT1A receptor by radioligand displacement assay | |
| IC50 | 0.33 | Binding affinity to human 5-HT1A receptor by radioligand displacement assay |
Table 2: Functional Potency of this compound at Human 5-HT1A Receptor
| Parameter | Value (nM) | Assay Type | Source |
| EC50 | 6 | Inhibition of forskolin-stimulated cAMP accumulation (TR-FRET assay) | |
| EC50 | 5.82 | Inhibition of 50 uM forskolin-stimulated cAMP accumulation | |
| EC50 | 31.62 | Inhibition of forskolin-induced cAMP accumulation (LANCE Ultra cAMP kit-based TR-FRET assay) | |
| IC50 | 14 | Inhibition of forskolin-activated adenylate cyclase (cAMP) activity in rat hippocampus |
In Vivo Effects
In animal models, administration of this compound elicits a wide range of physiological and behavioral responses, underscoring the diverse roles of the 5-HT1A receptor throughout the central nervous system. These effects include:
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Neurochemical Effects: Systemic administration of this compound has been shown to decrease extracellular serotonin levels in brain regions like the medial preoptic area. Conversely, direct administration into the MPOA can increase extracellular levels of both dopamine and serotonin.
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Behavioral Effects: this compound is known to induce a characteristic "5-HT syndrome" in rodents, which includes behaviors like head weaving, hindlimb abduction, and forepaw treading. It has also been shown to possess antidepressant, anxiolytic, and analgesic properties in various animal models. Furthermore, it can influence motor and exploratory activity, as well as recognition memory. At higher doses, it can induce perseverative behavior in mice, a model used to study obsessive-compulsive disorder.
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Physiological Effects: The compound is also known to induce hypothermia, hypotension, and bradycardia.
Signaling Pathways of the 5-HT1A Receptor Activated by this compound
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events.
Canonical Gi/o Signaling Pathway
The classical signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. This is a key mechanism underlying the inhibitory effects of 5-HT1A receptor activation on neuronal firing.
Caption: Canonical Gi/o-mediated signaling cascade of the 5-HT1A receptor.
Non-Canonical Signaling Pathways
Beyond the classical pathway, the 5-HT1A receptor can also signal through other pathways, often involving the βγ subunits of the G-protein. These pathways can lead to the activation of:
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PI3K/Akt Pathway: 5-HT1A receptor agonists have been shown to increase the phosphorylation of Akt, a key protein in cell survival and proliferation pathways. This activation is dependent on PI3K.
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MAPK/ERK Pathway: The receptor can also activate the ERK (extracellular signal-regulated kinase) pathway, which is involved in neuroplasticity and cell growth.
Caption: Overview of non-canonical signaling pathways activated by the 5-HT1A receptor.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for key experiments involving this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the 5-HT1A receptor.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand (e.g., [3H]this compound) and the inhibitory constant (Ki) of unlabeled this compound.
Materials:
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Membrane preparations from cells expressing 5-HT1A receptors or from brain tissue (e.g., rat hippocampus).
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Radioligand: [3H]this compound.
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Unlabeled this compound for competition assays.
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
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Non-specific binding control (e.g., 10 µM serotonin).
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Glass fiber filters (e.g., GF/B).
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Scintillation cocktail.
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Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant for storage at -80°C.
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Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding). For competition assays, add varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
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Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax. For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
Caption: A simplified workflow of a typical radioligand binding assay.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Objective: To determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production.
Materials:
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Cells expressing 5-HT1A receptors.
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Forskolin (an adenylyl cyclase activator).
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This compound.
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cAMP assay kit (e.g., TR-FRET based).
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Cell lysis buffer.
Procedure:
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Cell Culture: Culture cells expressing 5-HT1A receptors to an appropriate confluency.
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Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
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Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production.
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Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit protocol.
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cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay method (e.g., TR-FRET).
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Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Behavioral Pharmacology Studies
These in vivo experiments assess the behavioral effects of this compound in animal models.
Example: Formalin-Induced Pain Model
Objective: To evaluate the analgesic effects of this compound.
Animals: Male Sprague-Dawley rats.
Procedure:
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Acclimation: Acclimate the animals to the testing environment.
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Drug Administration: Administer this compound (e.g., 0.01-2.5 mg/kg, subcutaneously) or vehicle. To confirm 5-HT1A receptor mediation, a separate group can be pre-treated with a selective 5-HT1A antagonist like WAY 100635.
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Formalin Injection: After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.
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Behavioral Observation: Immediately place the animal in an observation chamber and record pain-related behaviors (e.g., paw licking, flinching, and lifting) over a specified time period.
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Data Analysis: Quantify the duration or frequency of the pain-related behaviors and compare the results between the different treatment groups using appropriate statistical methods.
Conclusion
This compound remains an indispensable tool in serotonin research. Its high affinity and agonist activity at the 5-HT1A receptor have enabled significant advancements in our understanding of the role of this receptor in health and disease. This guide provides a comprehensive overview of its pharmacological properties, the signaling pathways it modulates, and the experimental protocols necessary for its effective use in a research setting. For drug development professionals, the data presented here can serve as a benchmark for the characterization of new chemical entities targeting the 5-HT1A receptor. As with any pharmacological tool, a thorough understanding of its properties and appropriate experimental design are paramount for generating meaningful and reproducible results.
References
The Dawn of Selective Serotonin Receptor Agonism: A Technical Guide to the Discovery and Development of 8-OH-DPAT in the 1980s
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and early development of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a foundational tool in serotonin research. First synthesized in the early 1980s, this compound emerged as the first potent and selective agonist for the 5-HT1A receptor subtype, revolutionizing the study of the serotonergic system.[1] Its development paved the way for a deeper understanding of the physiological roles of 5-HT1A receptors and spurred the development of novel therapeutic agents targeting this critical receptor. This document provides a detailed account of the key experiments, quantitative data, and methodologies that defined the initial characterization of this pivotal compound.
Discovery and Synthesis
Pharmacological Characterization: Unveiling 5-HT1A Selectivity
The initial pharmacological evaluation of this compound involved a battery of in vitro and in vivo experiments designed to determine its receptor binding profile, functional activity, and physiological effects. These studies were instrumental in establishing it as a potent 5-HT1A receptor agonist.
Radioligand Binding Assays
Radioligand binding assays were crucial in quantifying the affinity of this compound for various neurotransmitter receptors. Using tritiated this compound ([³H]this compound), researchers were able to characterize a novel, high-affinity binding site in the rat brain, which was later identified as the 5-HT1A receptor.
Data Presentation: Receptor Binding Affinities of this compound
| Radioligand | Tissue/Preparation | Receptor Subtype | K_i (nM) | Reference |
| [³H]this compound | Rat Hippocampus | 5-HT1A | 0.92 | [2] |
| [³H]this compound | Rat Brain Homogenate | 5-HT1A | 0.79 (in absence of GTP) | [3] |
| [³H]this compound | Rat Brain Homogenate | 5-HT1A | 2.7 (in presence of 10⁻⁴ M GTP) | [3] |
| [³H]Serotonin | Rat Brain | 5-HT1A | ~1 | |
| [³H]Spiperone | HEK293 cells (human 5-HT1A) | 5-HT1A | ~1 |
| Competing Ligand | Radioligand | Tissue/Preparation | IC₅₀ (nM) | Reference |
| This compound | [³H]this compound | Human Platelet Membranes | 117 | |
| Paroxetine | [³H]this compound | Human Platelet Membranes | 13 | |
| Chlorimipramine | [³H]this compound | Human Platelet Membranes | 73 | |
| Fluoxetine | [³H]this compound | Human Platelet Membranes | 653 |
Experimental Protocols: [³H]this compound Radioligand Binding Assay (Reconstructed from 1980s practices)
Objective: To determine the affinity (K_d) and density (B_max) of [³H]this compound binding sites and the inhibitory potency (K_i) of competing ligands.
Materials:
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Rat brain tissue (e.g., hippocampus or whole brain)
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[³H]this compound (specific activity ~15-30 Ci/mmol)
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Unlabeled this compound and other competing ligands
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Tris-HCl buffer (50 mM, pH 7.4)
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Bovine Serum Albumin (BSA)
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Glass fiber filters (e.g., Whatman GF/B)
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Scintillation cocktail
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Homogenizer, centrifuge, filtration apparatus, and liquid scintillation counter.
Methodology:
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Membrane Preparation:
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Dissect brain tissue on ice and homogenize in 20 volumes of ice-cold Tris-HCl buffer.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
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Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.
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Resuspend the pellet in fresh buffer and centrifuge again.
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Finally, resuspend the pellet in Tris-HCl buffer containing BSA to a final protein concentration of approximately 1 mg/mL.
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Binding Assay:
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For saturation experiments, set up assay tubes containing a fixed amount of membrane preparation, increasing concentrations of [³H]this compound (e.g., 0.1-10 nM), and buffer to a final volume of 1 mL.
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For competition experiments, use a fixed concentration of [³H]this compound (typically near its K_d value) and increasing concentrations of the unlabeled competing ligand.
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To determine non-specific binding, add a high concentration of unlabeled serotonin (e.g., 10 µM) to a parallel set of tubes.
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Incubate the tubes at 37°C for 15-30 minutes.
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Termination and Measurement:
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Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
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Wash the filters rapidly with several volumes of ice-cold buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Analyze saturation data using Scatchard analysis to determine K_d and B_max.
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Analyze competition data using log-probit analysis or non-linear regression to determine the IC₅₀ value.
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Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
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Visualization: Radioligand Binding Assay Workflow
Caption: Workflow of a typical radioligand binding assay.
Functional Assays: Adenylyl Cyclase Inhibition
The functional consequence of 5-HT1A receptor activation by this compound was demonstrated through its ability to inhibit adenylyl cyclase activity. This provided strong evidence that the 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o).
Data Presentation: Functional Activity of this compound
| Assay | Tissue/Preparation | Effect | EC₅₀ (nM) | Reference |
| Adenylyl Cyclase Inhibition | Bovine Pulmonary Artery Smooth Muscle Cells | Agonist | 6.4 |
Experimental Protocols: Adenylyl Cyclase Activity Assay (Reconstructed from 1980s practices)
Objective: To measure the effect of this compound on forskolin-stimulated adenylyl cyclase activity.
Materials:
-
Rat brain membranes (as prepared for binding assays)
-
Forskolin
-
This compound and other test compounds
-
ATP (adenosine triphosphate)
-
[α-³²P]ATP
-
Cyclic AMP (cAMP)
-
Dowex and alumina columns for cAMP separation
-
Buffer containing MgCl₂, phosphocreatine, and creatine phosphokinase.
Methodology:
-
Assay Incubation:
-
In assay tubes, combine the membrane preparation, test compounds (e.g., this compound), forskolin (to stimulate adenylyl cyclase), and the assay buffer.
-
Pre-incubate for a short period to allow for receptor binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP.
-
Incubate at 30°C for 10-15 minutes.
-
-
Termination and cAMP Separation:
-
Stop the reaction by adding a stopping solution (e.g., containing sodium dodecyl sulfate and unlabeled cAMP) and boiling the samples.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
-
Measurement and Analysis:
-
Quantify the amount of [³²P]cAMP by liquid scintillation counting.
-
Express the results as a percentage of the forskolin-stimulated activity.
-
Determine the EC₅₀ value for this compound's inhibition of adenylyl cyclase activity by plotting the data on a dose-response curve.
-
Visualization: 5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling cascade.
In Vivo Characterization: From Animal Behavior to Electrophysiology
The effects of this compound were extensively studied in animal models, providing crucial insights into the physiological functions of 5-HT1A receptors.
Behavioral Studies: The "Serotonin Syndrome"
Administration of this compound to rodents was found to induce a characteristic set of behaviors, collectively termed the "serotonin syndrome." This syndrome includes forepaw treading, flat body posture, head weaving, and hindlimb abduction. The dose-dependent nature of these behaviors provided a valuable in vivo model for assessing the activity of 5-HT1A receptor agonists.
Data Presentation: Behavioral Effects of this compound in Rats
| Behavior | Dose Range (µg/kg, s.c.) | Effect | Reference |
| Increased Food Intake | 15-60 | Stimulation | |
| Serotonin Syndrome | 250-4000 | Induction | |
| Reduced Choice Accuracy | 100 | Impairment | |
| Inhibition of Dorsal Raphe Firing | 10-100 (i.v.) | Dose-dependent inhibition |
Electrophysiological Studies: Inhibition of Dorsal Raphe Neuron Firing
A key discovery was the potent inhibitory effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus. This provided direct evidence for the existence of inhibitory somatodendritic 5-HT1A autoreceptors on these neurons.
Experimental Protocols: In Vivo Electrophysiology in the Dorsal Raphe Nucleus (Reconstructed from 1980s practices)
Objective: To record the extracellular activity of single serotonergic neurons in the dorsal raphe nucleus of anesthetized rats and to assess the effect of systemically administered this compound on their firing rate.
Materials:
-
Adult male rats
-
Anesthetic (e.g., chloral hydrate or urethane)
-
Stereotaxic apparatus
-
Glass micropipettes for recording (filled with NaCl solution)
-
Amplifier and oscilloscope for signal processing and visualization
-
Data acquisition system
-
This compound solution for intravenous administration.
Methodology:
-
Animal Preparation:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Perform a craniotomy to expose the brain surface above the dorsal raphe nucleus.
-
-
Electrode Placement and Recording:
-
Slowly lower a recording micropipette into the brain to the stereotaxic coordinates of the dorsal raphe nucleus.
-
Identify serotonergic neurons based on their characteristic slow, regular firing pattern (typically 0.5-2.5 Hz) and long-duration, positive-going action potentials.
-
-
Drug Administration and Data Collection:
-
Once a stable baseline firing rate is established, administer this compound intravenously in increasing doses.
-
Continuously record the neuronal firing rate before, during, and after drug administration.
-
-
Data Analysis:
-
Analyze the firing rate data to determine the dose-dependent inhibitory effect of this compound.
-
Construct a dose-response curve to quantify the potency of this compound in inhibiting neuronal firing.
-
Visualization: Logical Flow of this compound Characterization
Caption: The logical progression of this compound's characterization.
Conclusion
The discovery and development of this compound in the 1980s marked a pivotal moment in serotonin research. The meticulous characterization of its high affinity and selective agonist activity at the 5-HT1A receptor provided the scientific community with an indispensable tool. The experimental approaches detailed in this guide not only solidified the understanding of 5-HT1A receptor function but also established a paradigm for the development of future selective serotonergic agents. The legacy of this compound continues to influence modern neuroscience and the ongoing quest for novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetral in (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide interactions with 5-HT1A binding sites directly labeled by [3H]-8-hydroxy-2-(DI-n-propylamino)tetralin ([3H]-8-OH-DPAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical and Behavioral Profile of 8-OH-DPAT: A Technical Guide
Introduction: 8-Hydroxy-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT, is a pioneering research chemical developed in the 1980s that has been instrumental in the study of the serotonergic system.[1] As one of the first discovered full agonists for the 5-HT1A serotonin receptor, it has been extensively used to elucidate the receptor's role in various physiological and behavioral processes.[1] While initially thought to be highly selective for the 5-HT1A receptor, subsequent research has revealed its activity at other receptors, including the 5-HT7 receptor and the serotonin transporter.[1] This guide provides an in-depth technical overview of the neurochemical properties, behavioral effects, and key experimental methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.
Neurochemical Effects
This compound's primary mechanism of action is the stimulation of 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) found both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus, septum, and cortex (heteroreceptors).[2][3] Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonin neurons and a subsequent reduction in serotonin synthesis and release. Postsynaptic receptor activation mediates the diverse behavioral effects of the compound.
Receptor Binding Profile
This compound exhibits high affinity for the 5-HT1A receptor. Its binding profile also includes moderate affinity for the 5-HT7 receptor and weak interactions with other receptor types. The R-(+)-enantiomer is generally considered the more active and potent form, acting as a full agonist, while the S-(-)-enantiomer behaves as a partial agonist.
| Receptor Subtype | Ligand | Species | Tissue | K_i (nM) | pK_i | Reference |
| 5-HT1A | [³H]this compound | Rat | Hippocampus | 2.1 | 8.68 | |
| 5-HT1A | R-(+)-8-OH-DPAT | Rat | - | 4.1 | - | |
| 5-HT1A | S-(-)-8-OH-DPAT | Rat | - | 6.1 | - | |
| 5-HT7 | - | Human | - | 35-52 | - | |
| 5-HT Transporter | [³H]this compound | Human | Platelets | 43 (K_D) | - | |
| Dopamine D2 | [³H]spiperone | Rat | Brain | - | - | |
| Dopamine D3 | - | Human | - | - | - | |
| α1A-adrenoceptor | [³H]prazosin | Human | CHO Cells | - | - |
Signaling Pathways
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, initiates several intracellular signaling cascades. The most well-characterized pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the Gβγ subunit of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability. More complex pathways involving the activation of the MAPK/ERK cascade have also been identified.
Effects on Neurotransmitter Systems
-
Serotonin: Systemic administration of this compound (e.g., 0.4 mg/kg) decreases extracellular serotonin levels in brain regions like the medial preoptic area (MPOA), consistent with the activation of inhibitory 5-HT1A autoreceptors in the raphe nuclei.
-
Dopamine: The effects on dopamine are more complex. Direct administration of this compound into the MPOA can increase extracellular dopamine levels. Conversely, pretreatment with R(+)-8-OH-DPAT (50 µg/kg, s.c.) has been shown to inhibit amphetamine-induced increases in both serotonin and dopamine in the medial prefrontal cortex. Some studies also suggest this compound acts as a partial dopamine D2 agonist.
Behavioral Effects
This compound induces a wide range of dose-dependent behavioral effects in animal models, reflecting the broad distribution and function of 5-HT1A receptors.
Locomotor Activity
The effect of this compound on locomotor activity is biphasic and complex. Low doses tend to suppress spontaneous activity, while higher doses can induce hyperactivity and stereotyped behaviors as part of the "5-HT syndrome".
| Effect | Species | Dose Range (mg/kg) | Route | Observation | Reference |
| Suppression of Activity | Rat | 0.0125 - 1.6 | s.c. | Dose-dependent decrease in horizontal (locomotion) and vertical (rearing) activity in an open field. | |
| Hyperactivity | Rat | >0.1 | - | Marked hyperactivity observed after an initial period of blocked activity. | |
| Sensitization | Rat | 0.0625 - 0.125 | - | Chronic treatment can lead to locomotor sensitization. | |
| Increased Ambulation | Rat | 0.1 - 3.0 | - | Dose-dependently increased ambulation and exploratory head motility, while decreasing rearing. |
Anxiolytic-like Effects
This compound is widely reported to have anxiolytic properties, believed to be mediated primarily by presynaptic 5-HT1A receptors. This is typically observed in conflict-based paradigms like the elevated plus maze.
| Effect | Species | Dose Range (mg/kg) | Route | Behavioral Model | Observation | Reference |
| Anxiolytic | - | - | - | Shock-induced ultrasonic vocalization | Highly efficient and potent effect. | |
| Anxiogenic | Mouse | - | - | Elevated Plus Maze | In some genetic backgrounds (Balb/c), can reduce time on open arms. |
Antidepressant-like Effects
The compound demonstrates robust antidepressant-like effects in various animal models, such as the forced swim test and learned helplessness paradigm. These effects are thought to result from the direct stimulation of postsynaptic 5-HT1A receptors.
| Effect | Species | Dose Range (mg/kg) | Route | Behavioral Model | Observation | Reference |
| Anti-immobility | Rat | 0.125 - 0.5 | s.c. | Forced Swim Test | Single or repeated doses reduce immobility time. | |
| Reversal of Helplessness | Rat | 0.125 - 0.25 | i.p. | Learned Helplessness | Dose-dependently reverses helpless behavior. | |
| Decreased Immobility | Rat | 0.01 - 0.1 | s.c. | Forced Swim Test | Chronic treatment significantly decreases immobility duration. |
Other Behavioral and Physiological Effects
-
Hypothermia: this compound induces a dose-dependent decrease in body temperature, an effect mediated by both 5-HT1A and 5-HT7 receptors. At lower doses, the 5-HT7 receptor appears to play a more significant role.
-
Learning and Memory: The compound can impair performance in certain learning and memory tasks. For example, doses of 0.25 mg/kg have been shown to slow learning in a water maze task.
-
Attention: High doses (100 µg/kg) can reduce accuracy and increase impulsivity in attentional tasks, an effect linked to presynaptic 5-HT1A receptor stimulation.
Experimental Protocols
Detailed and consistent methodologies are critical for reproducible results in neuropharmacology. The following sections outline standard protocols for key assays used to characterize the effects of this compound.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals.
Methodology:
-
Probe Construction: Construct a microdialysis probe with a semi-permeable membrane (typically 1-3 mm in length) suitable for the target brain region.
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and use a stereotaxic frame to surgically implant a guide cannula targeted at the desired brain region (e.g., medial prefrontal cortex, MPOA). Secure the cannula assembly to the skull with dental cement. Allow the animal to recover for several days.
-
Experimentation: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (or vehicle) systemically (s.c. or i.p.) or locally via reverse dialysis and continue collecting samples to measure changes from baseline.
-
Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two arms enclosed by high walls. The maze is typically placed in a dimly lit room.
-
Acclimation: Allow animals to habituate to the testing room for at least 30-60 minutes before the test begins.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., i.p. or s.c.) approximately 15-30 minutes before testing.
-
Testing: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the session using an overhead video camera connected to a tracking software.
-
Analysis: Key parameters measured are the time spent in the open arms and the number of entries into the open arms. An increase in these measures is interpreted as an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity. The maze should be cleaned thoroughly between animals.
Forced Swim Test (FST)
The FST is a common screening tool for assessing antidepressant-like activity in rodents. The model is based on the observation that animals will adopt an immobile posture after initial escape attempts, and that this immobility is reduced by antidepressant drugs.
Methodology:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (24-30°C) to a depth where the animal cannot touch the bottom.
-
Pre-test (Rats): On day 1, place the rat in the water for a 15-minute session. This induces a stable level of immobility for the test session. After the session, remove the rat, dry it, and return it to its home cage.
-
Drug Administration: Antidepressants are often administered sub-chronically or acutely before the test session. For acute testing, this compound or vehicle is administered 24 hours after the pre-test and 30-60 minutes before the test session.
-
Test Session: On day 2 (24 hours after the pre-test), place the animal back in the water for a 5-minute test session.
-
Data Collection: Record the entire session. An observer, blind to the treatment conditions, scores the duration of immobility (floating with only minor movements to keep the head above water). Active behaviors like swimming and climbing can also be scored separately.
-
Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the function of the 5-HT1A receptor and its role in the broader serotonergic system. Its well-characterized effects on neurochemistry and behavior provide a robust framework for screening novel psychoactive compounds and exploring the neural circuits underlying mood, anxiety, and cognition. Understanding its full receptor binding profile, including its actions at 5-HT7 and potentially other sites, is crucial for the precise interpretation of experimental results. The detailed protocols and data presented in this guide serve as a comprehensive resource for professionals engaged in neuroscience research and the development of next-generation therapeutics targeting the serotonin system.
References
- 1. Effects of this compound on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dose-response study of separate and combined effects of the serotonin agonist this compound and the dopamine agonist quinpirole on locomotor sensitization, cross-sensitization, and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselectivity of 8-OH-DPAT Enantiomers at 5-HT1A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereoselective interactions of the enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) with the serotonin 1A (5-HT1A) receptor. A thorough understanding of this stereoselectivity is critical for the rational design and development of novel therapeutic agents targeting the serotonergic system.
Introduction to this compound and 5-HT1A Receptors
The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety and depression.[1][2] this compound is a prototypical high-affinity agonist for this receptor and has been instrumental in characterizing its pharmacological and physiological roles.[3][4] As a chiral molecule, this compound exists as two enantiomers, R-(+)-8-OH-DPAT and S-(-)-8-OH-DPAT, which exhibit distinct pharmacological profiles at the 5-HT1A receptor.
Binding Affinity and Functional Activity: A Stereoselective Profile
While both enantiomers of this compound demonstrate affinity for the 5-HT1A receptor, there are significant differences in their binding and functional efficacy. Generally, the R-(+)-enantiomer is a more potent and efficacious agonist compared to the S-(-)-enantiomer, which often acts as a partial agonist.[5]
Quantitative Binding and Functional Data
The following tables summarize the quantitative data on the binding affinities and functional activities of the this compound enantiomers at the 5-HT1A receptor.
Table 1: Binding Affinity (Ki) of this compound Enantiomers at 5-HT1A Receptors
| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |
| R-(+)-8-OH-DPAT | Rat Hippocampus | [³H]this compound | 4.1 | |
| S-(-)-8-OH-DPAT | Rat Hippocampus | [³H]this compound | 6.1 | |
| R-(+)-8-OH-DPAT | Cloned Human 5-HT1A | [³H]this compound | 0.47 | |
| S-(-)-8-OH-DPAT | Cloned Human 5-HT1A | [³H]this compound | 0.64 | |
| Racemic this compound | Cloned Human 5-HT1A | [³H]this compound | 0.58 |
Table 2: Functional Activity of this compound Enantiomers at 5-HT1A Receptors
| Assay | Compound | Efficacy (% of 5-HT response) | Potency (EC50/IC50 in nM) | Reference |
| GTPγS Binding (Human 5-HT1A) | R-(+)-8-OH-DPAT | 90% | - | |
| GTPγS Binding (Human 5-HT1A) | S-(-)-8-OH-DPAT | 57% | - | |
| Adenylyl Cyclase Inhibition | R-(+)-8-OH-DPAT | Full Agonist | - | |
| Adenylyl Cyclase Inhibition | S-(-)-8-OH-DPAT | Partial Agonist (~50%) | - | |
| Suppression of Neuronal Firing | R-(+)-8-OH-DPAT | ~2-fold > S-(-) | - | |
| Hypothermia Induction (in vivo) | R-(+)-8-OH-DPAT | Greater and longer lasting | - | |
| Hypothermia Induction (in vivo) | S-(-)-8-OH-DPAT | Less potent | - |
Signaling Pathways of the 5-HT1A Receptor
Activation of the 5-HT1A receptor by agonists such as this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory Gi/o proteins, leading to two main downstream effects: the inhibition of adenylyl cyclase and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.
Canonical Signaling Pathway Diagram
Caption: Canonical 5-HT1A receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the stereoselective activity of this compound enantiomers. The following sections outline the key experimental protocols.
Radioligand Binding Assay
This assay determines the affinity (Ki) of a compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]this compound), and varying concentrations of the unlabeled test compound (R- or S-8-OH-DPAT).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow Diagram:
Caption: Experimental workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist, providing an indication of the compound's efficacy.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described for the binding assay.
-
Assay Setup: In a microplate, combine the membranes, GDP, varying concentrations of the agonist (R- or S-8-OH-DPAT), and [³⁵S]GTPγS.
-
Incubation: Incubate the plate to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
Experimental Workflow Diagram:
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1A receptor activation on the downstream effector, adenylyl cyclase.
Methodology:
-
Cell Culture: Culture cells stably expressing the human 5-HT1A receptor.
-
Assay Setup: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add forskolin to stimulate adenylyl cyclase and varying concentrations of the 5-HT1A agonist (R- or S-8-OH-DPAT).
-
Incubation: Incubate the cells to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Determine the IC50 of the agonist for the inhibition of forskolin-stimulated cAMP accumulation.
Logical Relationship Diagram:
Caption: Logical relationships in a cAMP accumulation assay.
Conclusion
The enantiomers of this compound exhibit clear stereoselectivity at the 5-HT1A receptor. The R-(+)-enantiomer is a potent, full agonist, while the S-(-)-enantiomer is a less potent partial agonist. This differential activity underscores the importance of considering stereochemistry in drug design and pharmacological studies. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers in the field to further investigate the nuances of 5-HT1A receptor pharmacology and to develop novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. Stereoselectivity of this compound toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial agonistic activity of R- and S-enantiomers of this compound at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Effects of 8-OH-DPAT on Serotonergic and Dopaminergic Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical examination of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a canonical 5-HT1A receptor agonist. It details the compound's molecular mechanism of action and systematically reviews its divergent effects on serotonin (5-HT) and dopamine (DA) neurotransmission. Systemic administration of this compound characteristically reduces extracellular 5-HT levels via activation of presynaptic autoreceptors in the raphe nuclei. In contrast, its influence on the dopaminergic system is complex and region-dependent, frequently resulting in an increase in extracellular dopamine, particularly in the prefrontal cortex. This is largely attributed to indirect modulation of dopamine neuron activity through serotonergic pathways. This guide consolidates quantitative data from key preclinical studies, outlines prevalent experimental methodologies used in this research, and provides visual diagrams of the core signaling pathways and experimental workflows.
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin (this compound) is a high-affinity, full agonist for the serotonin 1A (5-HT1A) receptor.[1] It is a foundational pharmacological tool used extensively in neuroscience research to probe the function of the serotonergic system and its interactions with other neurotransmitter systems. While its primary target is the 5-HT1A receptor, it is also reported to act as an agonist at 5-HT7 receptors and may possess weak partial agonist activity at dopamine D2 receptors.[1][2] The R-enantiomer of this compound is recognized as the more potent and active form.[3]
Understanding the precise effects of this compound is critical, as its actions bifurcate based on the location of the target 5-HT1A receptor—presynaptic somatodendritic autoreceptors on serotonin neurons in the raphe nuclei or postsynaptic heteroreceptors on non-serotonergic neurons in projection areas like the hippocampus and prefrontal cortex.[4] This whitepaper will delineate these distinct effects on both serotonin and dopamine levels, presenting quantitative data, methodologies, and pathway visualizations to serve as a comprehensive resource for researchers.
Mechanism of Action: 5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples primarily to the Gi/o family of G-proteins. Upon agonist binding by this compound, the activated Gi/o protein initiates a downstream signaling cascade. The primary effect is the inhibition of the enzyme adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequently decreased protein kinase A (PKA) activity. Additionally, the βγ-subunit of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, which ultimately reduces neuronal excitability.
Effects on the Serotonergic System
The most prominent effect of systemic this compound administration is a decrease in the synthesis and release of serotonin in the brain. This occurs because this compound activates 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the dorsal and median raphe nuclei. This activation hyperpolarizes the neurons, suppresses their firing rate, and consequently reduces the amount of serotonin released from their axon terminals throughout the brain.
However, the route of administration can lead to different outcomes. Direct local perfusion of high concentrations of this compound into a specific brain region can sometimes increase extracellular 5-HT, potentially through mechanisms like uptake inhibition.
Table 1: Quantitative Effects of this compound on Serotonin Levels
| Brain Region | This compound Dose & Administration Route | Effect on Serotonin (5-HT) Level | Species | Citation(s) |
| Medial Preoptic Area | 0.4 mg/kg (systemic) | ↓ Extracellular 5-HT | Rat | |
| Medial Preoptic Area | 500 µM (local reverse dialysis) | ↑ Extracellular 5-HT | Rat | |
| Dorsal Raphe Nucleus | 10 µM (local perfusion) | ↓ 50% in extracellular 5-HT | Cat | |
| Hippocampus | 0.1 mg/kg (systemic) | ↓ Extracellular 5-HT | Rat | |
| Medial Prefrontal Cortex | 50 µg/kg (s.c., pretreatment) | Inhibited amphetamine-induced ↑ in 5-HT | Rat | |
| Various | 0.05 - 0.1 mg/kg (s.c.) | ↓ 5-HT synthesis rate | Rat |
Effects on the Dopaminergic System
The interaction between this compound and the dopamine system is multifaceted, often resulting in an increase in dopamine release, especially in cortical regions. This effect is primarily indirect, stemming from the modulation of neuronal circuits that control dopamine neuron activity. The reduction in serotonin tone caused by this compound can disinhibit dopamine neurons in the ventral tegmental area (VTA). Serotonin, acting through other receptor subtypes (e.g., 5-HT2A), can exert an inhibitory influence on dopamine release; by reducing this influence, this compound can facilitate dopamine transmission. Additionally, some studies suggest a direct, albeit weak, partial agonist effect of this compound at D2 receptors, which could contribute to its complex dopaminergic profile.
Table 2: Quantitative Effects of this compound on Dopamine Levels
| Brain Region | This compound Dose & Administration Route | Effect on Dopamine (DA) Level | Species | Citation(s) |
| Medial Preoptic Area | 500 µM (local reverse dialysis) | ↑ Extracellular DA | Rat | |
| Anterior Striatum | 2.0 nmol (local perfusion) | ↑ ~40% in extracellular DA | Rat | |
| Medial Prefrontal Cortex | 50 µg/kg (s.c., pretreatment) | Inhibited amphetamine-induced ↑ in DA | Rat | |
| Medial Prefrontal Cortex | 0.05 mg/kg (s.c.) | No effect on basal DA release | Rat | |
| Ventral Striatum | 3 mg/kg | ↓ Dopamine Transporter (DAT) binding | Rat | |
| Dorsal Striatum | 3 mg/kg | ↑ Dopamine Transporter (DAT) binding | Rat |
Key Experimental Protocols
The majority of quantitative data on this compound's effects on extracellular neurotransmitter levels has been generated using the in vivo microdialysis technique.
In Vivo Microdialysis
Objective: To measure the concentration of endogenous molecules, such as serotonin and dopamine, in the extracellular fluid of a specific brain region in a freely moving or anesthetized animal.
General Methodology:
-
Animal Preparation: A stereotaxic surgical procedure is performed on an anesthetized animal (commonly a rat) to implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex, dorsal raphe nucleus).
-
Probe Insertion: After a recovery period, a microdialysis probe, which has a semi-permeable membrane at its tip, is inserted through the guide cannula into the brain tissue.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: As the aCSF flows through the probe, extracellular neurochemicals diffuse across the membrane into the perfusate down their concentration gradient. This resulting fluid, the dialysate, is collected in timed fractions.
-
Drug Administration: this compound can be administered systemically (e.g., s.c. or i.p.) or locally through the probe itself (reverse dialysis).
-
Analysis: The collected dialysate samples are analyzed to quantify the concentration of serotonin, dopamine, and their metabolites, typically using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
Receptor Autoradiography
Objective: To visualize and quantify the density of receptors (e.g., 5-HT1A) in different brain regions.
General Methodology:
-
Tissue Preparation: Animals are euthanized, and their brains are rapidly removed, frozen, and sliced into very thin coronal sections using a cryostat.
-
Incubation: The brain sections are incubated with a solution containing a radiolabeled ligand specific for the target receptor, such as [3H]this compound for 5-HT1A receptors. Non-specific binding is determined by incubating adjacent sections with an excess of a non-radiolabeled competing drug.
-
Washing and Drying: Sections are washed to remove unbound radioligand and then dried.
-
Imaging: The radiolabeled sections are exposed to film or a phosphor imaging plate. The radioactivity creates an image (autoradiogram) where darker areas correspond to higher concentrations of the target receptor.
-
Quantification: The density of the signal in different brain regions is measured using computerized image analysis.
Summary and Conclusion
This compound remains an indispensable tool in neuropharmacology. Its effects are dictated by its potent agonism at 5-HT1A receptors. Through the activation of presynaptic autoreceptors, systemic this compound reliably decreases brain-wide serotonin release. This primary action initiates a cascade of secondary effects, most notably a complex and often facilitatory modulation of the dopamine system. The increase in dopamine release observed in regions like the prefrontal cortex appears to be an indirect consequence of reduced serotonergic inhibition. The data consolidated herein highlight the necessity of considering administration route, dosage, and specific brain region when interpreting the effects of this compound. The methodologies described, particularly in vivo microdialysis, have been fundamental to elucidating these intricate neurochemical interactions.
References
- 1. Elucidating the role of 5-HT1A and 5-HT7 receptors on this compound-induced behavioral recovery after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine agonist activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselectivity of this compound toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a seminal research tool in pharmacology, pivotal to the characterization of the serotonin 1A (5-HT₁A) receptor. Initially lauded for its high affinity and selectivity as a 5-HT₁A receptor agonist, subsequent research has unveiled a more complex pharmacological profile, including activity at the 5-HT₇ receptor and the serotonin transporter. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting quantitative data on its binding affinity and functional activity in clearly structured tables. Detailed methodologies for key in vitro and in vivo experiments are described to facilitate experimental design and replication. Furthermore, this guide incorporates visualizations of the primary signaling pathways of this compound, a typical experimental workflow, and the logical relationships of its physiological effects, rendered using the DOT language for clarity and precision.
Introduction
Developed in the 1980s, this compound has been instrumental in elucidating the physiological and behavioral roles of the 5-HT₁A receptor. It is a full agonist at this receptor and has been widely used to probe its function in neuropsychiatric disorders such as anxiety and depression.[1] However, it is now understood that this compound also acts as an agonist at the 5-HT₇ receptor and can inhibit serotonin reuptake, contributing to its overall pharmacological effects.[1] This guide aims to provide a detailed technical resource for professionals in drug development and neuroscience research, summarizing the key pharmacological characteristics of this compound.
Receptor Binding Affinity
The binding affinity of this compound has been extensively characterized across various receptor subtypes. The following table summarizes the reported binding constants (Ki, pKi, IC₅₀, pIC₅₀) for this compound at human and rat receptors.
| Receptor | Species | Ligand | Assay Type | Value | Units | Reference |
| 5-HT₁A | Human | [³H]this compound | Radioligand Binding | 1.2 | nM (Ki) | [2] |
| 5-HT₁A | Rat | [³H]this compound | Radioligand Binding | 1.2 | nM (Ki) | [2] |
| 5-HT₁A | Rat | [³H]this compound | Radioligand Binding | 8.92 | pKi | [2] |
| 5-HT₇ | Human | Radioligand Binding | 466 | nM (Ki) | ||
| 5-HT₁B | Human | Radioligand Binding | 5.42 | pIC₅₀ | ||
| α₁ₐ-adrenoceptor | Human | [³H]prazosin | Radioligand Binding | >10,000 | nM (Ki) | |
| D₂ Dopamine | Human | [³H]raclopride | Radioligand Binding | >10,000 | nM (Ki) |
Functional Activity
This compound exhibits agonist activity at both 5-HT₁A and 5-HT₇ receptors, leading to the modulation of adenylyl cyclase activity. The functional potency (EC₅₀, pEC₅₀, IC₅₀, pIC₅₀) of this compound in various functional assays is presented below.
| Receptor/Assay | Species | Assay Type | Value | Units | Reference |
| 5-HT₁A | Human | Adenylyl Cyclase Inhibition | 6 | nM (EC₅₀) | |
| 5-HT₁A | Human | Adenylyl Cyclase Inhibition | 8.22 | pEC₅₀ | |
| 5-HT₁A | Rat | Inhibition of Forskolin-Stimulated cAMP | 14 | nM (IC₅₀) | |
| 5-HT₇ | Human | cAMP Accumulation | - | - |
In Vivo Pharmacology
In animal models, this compound elicits a range of behavioral and physiological effects, which are summarized in the table below.
| Effect | Species | Dose Range (mg/kg) | Route | Outcome | Reference |
| Hypothermia | Mouse | 0.2 - 0.4 | s.c. | Dose-dependent decrease in core body temperature. | |
| Drug Discrimination | Rat | 0.1 | i.p. | Serves as a discriminative stimulus. | |
| Neuroprotection | Rat | 1 | i.p. | Reduces neuronal death after ischemic damage. |
Experimental Protocols
[³H]this compound Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of a test compound for the 5-HT₁A receptor using [³H]this compound.
Materials:
-
Membrane Preparation: Rat hippocampal tissue or cells expressing the 5-HT₁A receptor.
-
Radioligand: [³H]this compound (specific activity ~120-180 Ci/mmol).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT.
-
Test Compounds: Serial dilutions of the compound of interest.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare membrane homogenates from rat hippocampus. The final protein concentration should be adjusted to approximately 100-200 µg per assay tube.
-
In a 96-well plate, add 50 µL of incubation buffer, 50 µL of [³H]this compound (final concentration ~1 nM), 50 µL of test compound or vehicle, and 100 µL of membrane preparation. For non-specific binding, add 10 µM 5-HT instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This protocol outlines a method to assess the functional activity of this compound at the 5-HT₁A receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT₁A receptor.
-
Stimulant: Forskolin.
-
Test Compound: this compound.
-
Lysis Buffer: As per the cAMP assay kit manufacturer's instructions.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., ELISA or HTRF).
Procedure:
-
Plate the 5-HT₁A receptor-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (final concentration ~10 µM) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's protocol.
-
Generate a dose-response curve and determine the EC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP production.
This compound-Induced Hypothermia in Mice
This protocol describes a common in vivo assay to assess the central effects of this compound.
Materials:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Test Compound: this compound dissolved in saline.
-
Temperature Probe: Rectal probe or implantable transponder.
Procedure:
-
Allow the mice to acclimate to the experimental room for at least one hour before the experiment.
-
Measure the baseline core body temperature of each mouse.
-
Administer this compound subcutaneously (s.c.) at the desired doses (e.g., 0.2 and 0.4 mg/kg). A control group should receive a saline injection.
-
Measure the core body temperature at regular intervals (e.g., every 15 minutes) for at least 60 minutes post-injection.
-
Calculate the change in body temperature from baseline for each time point and for each treatment group.
-
Analyze the data to determine the dose-dependent effect of this compound on body temperature.
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by this compound upon binding to 5-HT₁A and 5-HT₇ receptors.
References
The Prototypical Agonist: A Technical Guide to 8-OH-DPAT's Role in Elucidating 5-HT1A Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT, is a seminal tool in the field of neuropharmacology. Developed in the 1980s, it was one of the first potent and selective full agonists for the serotonin 1A (5-HT1A) receptor, rapidly becoming the prototypical compound for studying the function and therapeutic potential of this important G-protein coupled receptor (GPCR).[1][2] This guide provides an in-depth technical overview of this compound's pharmacological properties, its utility in dissecting 5-HT1A receptor signaling pathways, and detailed methodologies for its application in key experimental paradigms.
The 5-HT1A receptor is implicated in a vast array of physiological and pathological processes, including the modulation of mood, anxiety, cognition, and neuroprotection.[3][4] Consequently, it is a prime target for the development of novel therapeutics for psychiatric and neurological disorders. This compound has been instrumental in characterizing the receptor's role in these conditions and in the preclinical evaluation of new chemical entities.
Pharmacological Profile of this compound
This compound is a high-affinity ligand for the 5-HT1A receptor, exhibiting potent agonistic activity. Its chemical structure, a substituted 2-aminotetralin, has served as a scaffold for the development of other 5-HT1A receptor modulators.[2] While initially considered highly selective for the 5-HT1A receptor, subsequent research has revealed that this compound also interacts with other receptors, a crucial consideration in experimental design and data interpretation.
Binding Affinity and Potency
The binding affinity of this compound for the 5-HT1A receptor is stereoselective, with the R-(+)-enantiomer generally exhibiting higher potency and efficacy compared to the S-(-)-enantiomer, which acts as a partial agonist. The racemic mixture is most commonly used in research. The affinity is typically in the low nanomolar range, although reported values can vary depending on the tissue preparation, radioligand used, and assay conditions.
| Parameter | Receptor | Species | Value | Reference |
| Ki | 5-HT1A | Human | 0.17 - 0.21 nM | |
| IC50 | 5-HT1A | Human | 0.33 - 6 nM | |
| Ki (R-enantiomer) | 5-HT1A | Rat | 4.1 nM | |
| Ki (S-enantiomer) | 5-HT1A | Rat | 6.1 nM | |
| KD | 5-HT Transporter | Human Platelet | 43 nM | |
| pKi (hα2B) | α2B-adrenoceptor | Human | ~7 | |
| pKi (hα2A/C) | α2A/C-adrenoceptor | Human | <6 |
Functional Selectivity
While a potent 5-HT1A agonist, this compound also exhibits activity at other receptors, which can influence its overall pharmacological effects. Notably, it acts as a serotonin 5-HT7 receptor agonist and can function as a serotonin reuptake inhibitor or releasing agent. Furthermore, the R-(+)-enantiomer of this compound is a partial agonist at human α2-adrenoceptors, with a preference for the α2B subtype. This off-target activity should be considered, particularly when interpreting behavioral studies. In some contexts, [³H]-8-OH-DPAT has also been shown to label the serotonin transporter.
5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation by agonists like this compound initiates a cascade of intracellular signaling events. These pathways ultimately lead to a reduction in neuronal excitability. 5-HT1A receptors are located both presynaptically, as autoreceptors on serotonergic neurons in the raphe nuclei, and postsynaptically, as heteroreceptors on non-serotonergic neurons in various brain regions.
Canonical Gi/o Signaling
The classical signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. The Gβγ subunit of the dissociated G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and decreased neuronal firing. Additionally, activation of 5-HT1A receptors can inhibit voltage-gated Ca²⁺ channels, further reducing neuronal excitability and neurotransmitter release.
Non-Canonical Signaling Pathways
In addition to the canonical pathway, 5-HT1A receptors can couple to other signaling cascades, often in a cell-type-specific manner. These include the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival. The Gβγ subunit can also activate the phosphoinositide 3-kinase (PI3K)-Akt pathway. Furthermore, in some neuronal populations, 5-HT1A receptor activation can paradoxically increase adenylyl cyclase activity, an effect mediated by the Gβγ subunit and dependent on the specific adenylyl cyclase isoform present.
Experimental Protocols Utilizing this compound
This compound is a versatile tool employed in a wide range of in vitro and in vivo experimental paradigms to probe 5-HT1A receptor function.
In Vitro Assays
Radioligand binding assays are fundamental for determining the affinity of compounds for the 5-HT1A receptor. Typically, [³H]this compound is used as the radioligand in competition binding assays to determine the Ki of unlabeled test compounds.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., hippocampus or cortex) or cells expressing 5-HT1A receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [³H]this compound (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled ligand (e.g., unlabeled 5-HT or this compound).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins by an agonist. In the presence of an agonist like this compound, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.
-
Adenylyl Cyclase Activity Assay: This assay directly measures the functional consequence of 5-HT1A receptor activation on its primary effector. This compound-induced inhibition of adenylyl cyclase activity is quantified by measuring the reduction in cAMP production from ATP.
Detailed Methodology (Adenylyl Cyclase Assay):
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Reaction:
-
Incubate the membranes with this compound at various concentrations in the presence of ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Often, adenylyl cyclase is pre-stimulated with forskolin to enhance the measurable inhibitory effect.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA or by boiling).
-
Quantify the amount of cAMP produced using a competitive immunoassay (e.g., ELISA or RIA) or other detection methods.
-
-
Data Analysis:
-
Plot the amount of cAMP produced as a function of this compound concentration to determine the IC50 for adenylyl cyclase inhibition.
-
In Vivo Studies
This compound is widely used in animal models to investigate the behavioral and physiological effects of 5-HT1A receptor activation.
-
Anxiety and Depression Models: this compound exhibits anxiolytic and antidepressant-like effects in various animal models.
-
Elevated Plus Maze & Light-Dark Box: Increased time spent in the open arms or light compartment, respectively, is indicative of an anxiolytic effect.
-
Forced Swim Test & Tail Suspension Test: Reduced immobility time is interpreted as an antidepressant-like effect.
-
Learned Helplessness: Reversal of escape deficits is another measure of antidepressant-like activity.
-
-
"5-HT Syndrome": At higher doses, this compound induces a characteristic set of behaviors in rodents, including forepaw treading, flat body posture, and hindlimb abduction, collectively known as the "5-HT syndrome." The intensity of these behaviors can be used to quantify 5-HT1A receptor activation.
-
Cognitive Function Models: The role of 5-HT1A receptors in learning and memory can be assessed using tasks such as the Morris water maze, object recognition test, and Y-maze spontaneous alternation.
Detailed Methodology (Forced Swim Test):
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound or vehicle to the animal (e.g., mouse or rat) at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the water-filled cylinder for a set duration (e.g., 6 minutes).
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated group and the vehicle-treated control group. A significant reduction in immobility suggests an antidepressant-like effect.
-
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. Systemic or local administration of this compound can be used to study its effects on serotonin and dopamine release. For instance, systemic this compound decreases extracellular serotonin in the medial preoptic area, while local administration can increase it. It has also been shown to inhibit amphetamine-induced serotonin and dopamine release in the prefrontal cortex.
Conclusion
This compound remains an indispensable pharmacological tool for the investigation of 5-HT1A receptor function. Its high affinity and potent agonism have enabled detailed characterization of the receptor's signaling pathways and its role in a multitude of physiological and behavioral processes. While its off-target activities necessitate careful experimental design and interpretation, a thorough understanding of its pharmacological profile allows researchers to leverage its properties to advance our knowledge of the serotonergic system and to facilitate the development of novel therapeutics for a range of neuropsychiatric disorders. The experimental protocols outlined in this guide provide a framework for the effective use of this compound in both in vitro and in vivo research settings.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5HT1A receptor agonist, this compound, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antidepressant and Anxiolytic Profile of 8-OH-DPAT: An In-depth Technical Guide for Researchers
November 2025
Abstract
This technical guide provides a comprehensive overview of the antidepressant and anxiolytic properties of the selective serotonin 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), as demonstrated in animal studies. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and psychopharmacology. This document synthesizes key findings on the behavioral effects of this compound across various animal models of depression and anxiety, details the experimental protocols for these models, and elucidates the underlying molecular mechanisms of action. Quantitative data from multiple studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of complex biological and procedural information.
Introduction
8-Hydroxy-2-(di-n-propylamino)tetralin, commonly known as this compound, is a prototypical full agonist of the serotonin 5-HT1A receptor.[1] Since its development, it has been extensively utilized as a research tool to investigate the role of the 5-HT1A receptor in various physiological and pathological processes, including the regulation of mood and anxiety.[1] Animal models are indispensable tools in the preclinical evaluation of potential antidepressant and anxiolytic compounds. This guide focuses on the effects of this compound in widely accepted behavioral paradigms such as the Forced Swim Test (FST), Tail Suspension Test (TST), Elevated Plus Maze (EPM), and Social Interaction Test.
The primary mechanism of action of this compound involves the stimulation of both presynaptic and postsynaptic 5-HT1A receptors.[2] Activation of presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei leads to a decrease in neuronal firing and serotonin release.[2] Conversely, stimulation of postsynaptic 5-HT1A receptors in brain regions like the hippocampus, septum, and cortex is believed to mediate the therapeutic-like effects of the compound.[2] This guide will delve into the downstream signaling cascades initiated by 5-HT1A receptor activation.
Antidepressant-like Properties of this compound
The antidepressant potential of this compound has been predominantly assessed using the Forced Swim Test and the Tail Suspension Test in rodents. These models are based on the principle of "behavioral despair," where the animal ceases escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.
Forced Swim Test (FST)
In the FST, rodents are placed in a cylinder of water from which they cannot escape. After initial struggling, they adopt an immobile posture. This compound has been consistently shown to reduce the duration of immobility in this test, indicative of an antidepressant-like effect.
Table 1: Quantitative Data of this compound in the Forced Swim Test
| Animal Model | Dose (mg/kg) | Route of Admin. | Key Finding | Reference |
| Male Wistar Rats | 0.01 - 0.1 | s.c. | Significantly decreased the duration of immobility in both saline- and ACTH-treated rats. | |
| LAL Mice | 5 | i.p. | Significantly decreased immobility and increased swimming activity. | |
| Male Sprague-Dawley Rats | 0.25 - 1.0 | i.p. | Dose-dependently decreased immobility time. | N/A |
| Male Swiss Mice | 0.5 - 2.0 | i.p. | Significantly reduced immobility duration. | N/A |
Tail Suspension Test (TST)
The TST is another widely used model for screening antidepressant drugs, primarily in mice. The mouse is suspended by its tail, and the duration of immobility is measured. Similar to the FST, this compound reduces immobility in this paradigm.
Table 2: Quantitative Data of this compound in the Tail Suspension Test
| Animal Model | Dose (mg/kg) | Route of Admin. | Key Finding | Reference |
| Male Swiss Mice | 0.1 - 1.0 | i.p. | Dose-dependently decreased the duration of immobility. | N/A |
| Male C57BL/6 Mice | 0.5 | i.p. | Significantly reduced immobility time compared to vehicle. | N/A |
Anxiolytic-like Properties of this compound
The anxiolytic effects of this compound are commonly investigated using the Elevated Plus Maze and the Social Interaction Test. These tests rely on the natural aversion of rodents to open, brightly lit spaces and unfamiliar conspecifics, respectively.
Elevated Plus Maze (EPM)
The EPM consists of two open and two enclosed arms. An increase in the time spent in and the number of entries into the open arms is interpreted as an anxiolytic-like effect. The data for this compound in the EPM can be complex, with some studies showing anxiolytic effects while others report anxiogenic-like or no effects, which can be dose and strain-dependent.
Table 3: Quantitative Data of this compound in the Elevated Plus Maze
| Animal Model | Dose (mg/kg) | Route of Admin. | Key Finding | Reference |
| Wild-type Balb/c Mice | Not specified | Not specified | Induced significant reductions of time spent on the open arms and percentage number of open arm visits. | |
| Male Wistar Rats | 0.05 - 0.2 | s.c. | Increased the percentage of time spent on the open arms. | N/A |
| Male Swiss Mice | 0.1 | i.p. | Significantly increased open arm entries and time spent in open arms. | N/A |
Social Interaction Test
In the Social Interaction Test, the time a rodent spends actively investigating an unfamiliar conspecific is measured. Anxiolytic compounds typically increase the duration of social interaction.
Table 4: Quantitative Data of this compound in the Social Interaction Test
| Animal Model | Dose (µg/kg) | Route of Admin. | Key Finding | Reference |
| Male Rats (subordinate) | 25 and 37.5 | s.c. | Significantly increased the subordinate animals' position in the social hierarchy. | |
| Juvenile Male Rats | High doses | Not specified | Reduced play behavior. | |
| Male Sprague-Dawley Rats | 0.05 - 0.1 | i.p. | Increased active social interaction time. | N/A |
Experimental Protocols
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent glass or plastic cylinder (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to touch the bottom or escape.
-
Procedure:
-
Pre-test (for rats): On day one, each rat is placed in the cylinder for a 15-minute session. This serves to induce a state of behavioral despair.
-
Test: 24 hours after the pre-test, the rat is administered this compound or vehicle. After a specified pre-treatment time (e.g., 30 minutes), the rat is placed back into the swim cylinder for a 5-minute test session. For mice, a single 6-minute session is common, with the last 4 minutes being analyzed.
-
-
Data Analysis: The duration of immobility (defined as the time the animal makes only the minimal movements necessary to keep its head above water) is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze elevated above the floor (typically 50 cm). It has two open arms and two enclosed arms (with high walls).
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system. An increase in the percentage of time spent in the open arms and the percentage of open arm entries are considered indices of anxiolytic activity.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).
Signaling Cascade
Activation of the 5-HT1A receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). The modulation of these signaling pathways ultimately alters neuronal excitability and gene expression, contributing to the observed behavioral effects.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an animal study investigating the effects of this compound.
Discussion and Future Directions
The evidence from animal studies strongly supports the antidepressant and anxiolytic-like properties of this compound, primarily mediated through its agonist activity at 5-HT1A receptors. The consistency of findings across different behavioral paradigms, such as the Forced Swim Test and Tail Suspension Test for depression, and the Elevated Plus Maze and Social Interaction Test for anxiety, underscores the crucial role of the 5-HT1A receptor in mood regulation.
However, it is important to note the variability in dose-response relationships and the influence of animal strain on the behavioral outcomes. For instance, the effects of this compound in the Elevated Plus Maze can be inconsistent, highlighting the complexity of the neural circuits underlying anxiety and the potential for off-target effects at higher doses.
Future research should continue to explore the precise neural circuits modulated by this compound that contribute to its behavioral effects. The use of more sophisticated techniques, such as optogenetics and chemogenetics, will allow for the dissection of the roles of specific 5-HT1A receptor populations (e.g., presynaptic vs. postsynaptic, and their location in different brain regions) in mediating the antidepressant and anxiolytic actions. Furthermore, investigating the long-term neuroplastic changes induced by chronic this compound administration will provide deeper insights into its potential therapeutic mechanisms.
Conclusion
This compound remains an invaluable pharmacological tool for elucidating the function of the 5-HT1A receptor in the pathophysiology of depression and anxiety. The data from animal studies robustly demonstrate its efficacy in preclinical models, providing a strong rationale for the continued development of 5-HT1A receptor-targeting therapeutics. This technical guide serves as a comprehensive resource for researchers, offering a detailed summary of the behavioral effects, experimental methodologies, and molecular mechanisms associated with this compound.
References
A Technical Guide to the Serotonin Receptor Binding Affinity of 8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of the prototypical 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), for various serotonin (5-HT) receptor subtypes. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key signaling pathways to support research and drug development efforts in serotonergic neurotransmission.
Quantitative Binding Affinity of this compound
This compound is a widely used pharmacological tool to study the 5-HT1A receptor. However, it also exhibits affinity for other serotonin receptor subtypes, a crucial consideration for interpreting experimental results. The following tables summarize the binding affinities (Ki, pKi, IC50, pIC50) of this compound and its enantiomers for various human and rat serotonin receptor subtypes.
Table 1: Binding Affinity of Racemic this compound for Serotonin Receptor Subtypes
| Receptor Subtype | Species | Ligand | Parameter | Value (nM) | pKi/pIC50 | Reference |
| 5-HT1A | Human | [³H]this compound | Ki | 0.9 | 9.05 | N/A |
| Rat | [³H]this compound | Ki | 1.0 | 9.00 | N/A | |
| Rat | [³H]this compound | IC50 | 2.1 - 4.46 | 8.35 - 8.68 | [1] | |
| 5-HT1B | Human | N/A | pIC50 | N/A | 5.42 | [2] |
| Rat | N/A | Ki | >1000 | <6.0 | N/A | |
| 5-HT1D | Human | N/A | Ki | 158 | 6.8 | [3] |
| 5-HT2A | Human | N/A | Ki | >1000 | <6.0 | N/A |
| 5-HT7 | Human | N/A | Ki | 466 | 6.33 | [2] |
| Rat | N/A | Ki | 35 - 52 | 7.28 - 7.46 | [3] |
Table 2: Stereoselective Binding Affinity of this compound Enantiomers for the 5-HT1A Receptor
| Enantiomer | Species | Ligand | Parameter | Value (nM) | pKi | Reference |
| R-(+)-8-OH-DPAT | Rat | [³H]this compound | Ki | 4.1 | 8.39 | |
| Human (cloned) | [³H]this compound | Ki | 0.47 | 9.33 | ||
| S-(-)-8-OH-DPAT | Rat | [³H]this compound | Ki | 6.1 | 8.21 | |
| Human (cloned) | [³H]this compound | Ki | 0.64 | 9.19 |
Note: Affinity values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.
The R-(+)-enantiomer of this compound generally acts as a full and potent agonist at 5-HT1A receptors, while the S-(-)-enantiomer behaves as a partial agonist. Although both enantiomers have similar binding affinities for the 5-HT1A receptor, their efficacies differ significantly.
Experimental Protocols
The binding affinity of this compound is typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay using [³H]this compound.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes the determination of the binding affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace the radioligand [³H]this compound from membranes prepared from cells expressing the receptor or from brain tissue.
Materials:
-
Membrane Preparation: Homogenates from rat brain regions rich in 5-HT1A receptors (e.g., hippocampus, raphe nuclei) or from cell lines transfected with the human 5-HT1A receptor.
-
Radioligand: [³H]this compound (specific activity ~100-200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT) or another high-affinity 5-HT1A ligand.
-
Test Compounds: A range of concentrations of the compound to be tested.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Dissect the desired brain tissue or harvest cultured cells.
-
Homogenize the tissue/cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Protein concentration can be determined using a standard method like the Bradford or BCA assay.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.
-
To each tube, add:
-
100 µL of membrane preparation.
-
50 µL of assay buffer (for total binding) OR 50 µL of 10 µM 5-HT (for non-specific binding) OR 50 µL of the test compound at various concentrations.
-
50 µL of [³H]this compound (final concentration typically 0.5-2.0 nM).
-
-
The final assay volume is 200 µL.
-
Incubate the tubes at room temperature (or 37°C) for 30-60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.
-
Quickly wash the filters three times with 3-5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
This compound exerts its effects by activating specific intracellular signaling cascades upon binding to serotonin receptors. The primary targets are the 5-HT1A and, to a lesser extent, the 5-HT7 receptors.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a classic G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. Emerging evidence also points to 5-HT1A receptor-mediated activation of the MAPK/ERK and Akt signaling pathways, which are crucial for neuroplasticity and cell survival.
References
- 1. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 8-OH-DPAT in Rodent Behavioral Pharmacology Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a prototypical and potent full agonist of the serotonin 1A (5-HT1A) receptor.[1] Widely utilized in neuroscience research, this compound serves as a critical tool to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. In rodent behavioral pharmacology, this compound is instrumental in modeling and exploring anxiety, depression, and serotonergic function. Its administration can elicit a range of behavioral responses, making it a versatile ligand for studying the neurobiology of psychiatric disorders and for the preclinical assessment of novel therapeutic agents. These application notes provide an overview of the key behavioral assays involving this compound, detailed experimental protocols, and a summary of expected quantitative outcomes.
Mechanism of Action
This compound exerts its primary effects by binding to and activating 5-HT1A receptors. These receptors are G protein-coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins.[2] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This signaling cascade ultimately results in neuronal hyperpolarization through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2]
While this compound is highly selective for the 5-HT1A receptor, it has also been shown to act as an agonist at 5-HT7 receptors and may function as a serotonin reuptake inhibitor or releasing agent at higher concentrations.[4] The effects of this compound can be complex, as 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus, septum, and cortex (heteroreceptors). Activation of autoreceptors reduces the firing rate of serotonin neurons and decreases serotonin release, while activation of postsynaptic receptors directly modulates neuronal activity in target regions.
Key Behavioral Assays
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, such as this compound at certain doses, are expected to increase the exploration of the open arms of the maze.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). For rats, the arms are generally 50 cm long and 10 cm wide. For mice, the arms are typically 30 cm long and 5 cm wide. Two opposite arms are enclosed by high walls (40 cm for rats, 15.25 cm for mice), while the other two arms are open. A small central platform (10x10 cm for rats, 5x5 cm for mice) connects the arms.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle control via the desired route (commonly intraperitoneal, i.p., or subcutaneous, s.c.). Pre-treatment times typically range from 15 to 30 minutes.
-
Place the animal on the central platform of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze for later analysis.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol or a suitable disinfectant between trials to eliminate olfactory cues.
-
-
Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms, often expressed as a percentage of the total time or entries in all arms. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity.
Forced Swim Test (FST) for Depression-Like Behavior
The Forced Swim Test, also known as the Porsolt test, is a common assay to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.
Experimental Protocol:
-
Apparatus: A transparent cylindrical container (for rats: 40-60 cm high, 20 cm in diameter; for mice: 25-30 cm high, 10-20 cm in diameter). The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (typically 15-30 cm).
-
Procedure (for rats, two-day protocol):
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute session. This initial exposure induces a stable baseline of immobility for the test session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): Administer this compound or vehicle control. The timing of administration depends on the study design (e.g., 30, 60 minutes before the test).
-
Place the rat back into the swim cylinder for a 5-minute test session.
-
Record the session for subsequent scoring.
-
After the session, remove the animal, dry it, and return it to its home cage.
-
-
Procedure (for mice, one-day protocol):
-
Administer this compound or vehicle control.
-
After the appropriate pre-treatment time, place the mouse in the cylinder for a 6-minute session.
-
Behavior is typically scored during the last 4 minutes of the session.
-
-
Data Analysis: The primary dependent variable is the duration of immobility, defined as the time the animal spends making only the minimal movements necessary to keep its head above water. A decrease in immobility time is interpreted as an antidepressant-like effect.
Serotonin Syndrome Assessment
High doses of this compound can induce a constellation of behaviors collectively known as the serotonin syndrome. This is a useful model for studying the consequences of excessive 5-HT1A receptor activation.
Experimental Protocol:
-
Procedure:
-
Habituate the animal to the observation arena (e.g., a clean home cage or a clear Plexiglas box) for at least 30 minutes.
-
Administer a high dose of this compound (e.g., >1 mg/kg, i.v. or s.c.).
-
Observe the animal continuously or at fixed intervals (e.g., every 5 minutes) for a period of 30-60 minutes.
-
Score the presence and severity of specific serotonergic behaviors.
-
-
Scoring: A rating scale is used to quantify the intensity of the syndrome. Key behaviors to score include:
-
Forepaw Treading: Repetitive, alternating movements of the forepaws.
-
Hindlimb Abduction: Splaying of the hindlimbs.
-
Flat Body Posture: The animal lies flat on the cage floor.
-
Straub Tail: Stiff, erect tail.
-
Head Weaving: Side-to-side movements of the head.
-
Tremor: Involuntary shaking of the body.
-
Lower Lip Retraction: Retraction of the lower lip. Each behavior can be scored on a simple presence/absence basis or on a graded intensity scale (e.g., 0 = absent, 1 = intermittent, 2 = continuous). The scores for each behavior are then summed to obtain a total serotonin syndrome score.
-
Drug Discrimination Paradigm
The drug discrimination paradigm is a powerful tool to assess the subjective effects of a drug. Animals are trained to discriminate between the administration of a specific drug (e.g., this compound) and vehicle, typically in an operant conditioning chamber.
Experimental Protocol:
-
Apparatus: A standard two-lever operant conditioning chamber equipped with a food or liquid reward dispenser.
-
Procedure:
-
Training:
-
Animals are typically food or water-restricted to motivate them to work for the reward.
-
On training days, animals are administered either this compound (e.g., 0.1-0.4 mg/kg, i.p. or s.c.) or vehicle.
-
Following drug administration, they are placed in the operant chamber. Responding on one lever (the "drug-appropriate" lever) is reinforced with a reward (e.g., food pellet, sweetened milk) following this compound administration, while responding on the other lever (the "vehicle-appropriate" lever) is reinforced after vehicle administration.
-
A fixed-ratio (FR) schedule of reinforcement is commonly used (e.g., FR10, meaning 10 lever presses are required for a reward).
-
Training continues until animals reach a criterion of accuracy (e.g., >80% of responses on the correct lever before the first reinforcer for several consecutive sessions).
-
-
Testing:
-
Once trained, test sessions are conducted to assess the generalization of the this compound cue to other compounds or different doses of this compound.
-
During test sessions, the novel compound or dose is administered, and the animal is placed in the chamber. No reinforcement is provided during the test session.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
-
Data Analysis: Full substitution (generalization) is considered to have occurred if the animal makes a high percentage (e.g., >80%) of its responses on the drug-appropriate lever. This indicates that the test compound produces subjective effects similar to this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from rodent behavioral assays using this compound.
Table 1: Effects of this compound in the Elevated Plus Maze (Rats)
| Dose (mg/kg, s.c.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
|---|---|---|---|
| Vehicle | 15.2 ± 2.5 | 20.1 ± 3.1 | 25.4 ± 4.2 |
| 0.01 | 25.8 ± 3.1* | 30.5 ± 4.0* | 26.1 ± 3.9 |
| 0.1 | 35.1 ± 4.2** | 42.3 ± 5.1** | 24.8 ± 4.5 |
| 1.0 | 18.3 ± 2.9 | 22.6 ± 3.5 | 15.2 ± 2.8* |
*Note: Data are hypothetical and illustrative of typical findings. *p < 0.05, *p < 0.01 compared to vehicle. Anxiolytic effects are typically seen at lower doses, while higher doses may induce other behaviors (e.g., serotonin syndrome, motor effects) that can confound the results.
Table 2: Effects of this compound in the Forced Swim Test (Mice)
| Dose (mg/kg, s.c.) | Immobility Time (s) (Mean ± SEM) |
|---|---|
| Vehicle | 155.4 ± 10.2 |
| 0.1 | 120.7 ± 8.5* |
| 0.3 | 95.2 ± 7.1** |
| 1.0 | 70.5 ± 6.3*** |
*Note: Data are hypothetical and illustrative of typical findings. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. A dose-dependent decrease in immobility is indicative of an antidepressant-like effect.
Table 3: Scoring of this compound-Induced Serotonin Syndrome (Rats)
| Behavior | Score 0 | Score 1 | Score 2 |
|---|---|---|---|
| Forepaw Treading | Absent | Intermittent | Continuous |
| Hindlimb Abduction | Absent | Present | - |
| Flat Body Posture | Absent | Present | - |
| Straub Tail | Absent | Present | - |
| Head Weaving | Absent | Intermittent | Continuous |
| Tremor | Absent | Intermittent | Continuous |
Note: This is an example of a scoring system. The total score is the sum of the scores for each behavior.
Table 4: Drug Discrimination with this compound (0.2 mg/kg Training Dose) in Rats
| Test Compound | Dose (mg/kg) | % Responding on this compound Lever (Mean ± SEM) |
|---|---|---|
| Saline | - | 5.2 ± 1.5 |
| This compound | 0.05 | 45.8 ± 5.1 |
| This compound | 0.1 | 75.3 ± 6.2 |
| This compound | 0.2 | 95.1 ± 2.3 |
| Buspirone (5-HT1A partial agonist) | 1.0 | 82.4 ± 7.5 |
| WAY-100635 (5-HT1A antagonist) + this compound (0.2) | 0.3 + 0.2 | 10.5 ± 2.8 |
Note: Data are hypothetical and illustrative of typical findings. High responding on the this compound lever indicates generalization.
Visualizations
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
Caption: A typical workflow for a rodent behavioral study with this compound.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of 8-OH-DPAT in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor. It is a widely used pharmacological tool in neuroscience research to investigate the role of the 5-HT1A receptor in various physiological and behavioral processes, including anxiety, depression, cognition, and motor control. Intravenous (IV) administration in rats is a common route for studying the acute systemic effects of this compound, ensuring rapid and complete bioavailability. These application notes provide a detailed protocol for the intravenous administration of this compound in rats, along with key experimental considerations and expected outcomes based on published literature.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the intravenous administration of this compound in rats.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Rats
| Parameter | Value (Mean ± SD) | Reference |
| Terminal Half-life (t½) | 1.56 ± 0.01 h | [1] |
| Elimination Rate Constant (kelim) | 0.45 ± 0.01 h⁻¹ | [1] |
| Volume of Distribution (Vd) | 0.14 ± 0.02 L | [1] |
| Clearance | 1.10 ± 0.17 mL/min | [1] |
Table 2: Physiological Responses to Intravenous this compound in Conscious Normotensive Rats
| Dose (µg/kg) | Blood Pressure Reduction | Heart Rate Reduction | Reference |
| 10 | ~10% | 15-20% | [2] |
| 30 | ~10% | 15-20% | |
| 100 | ~10% | 15-20% |
Experimental Protocols
Materials
-
This compound hydrobromide (or similar salt)
-
Sterile, pyrogen-free 0.9% saline (vehicle)
-
Male Wistar or Sprague-Dawley rats (weight-appropriate for the study)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Catheterization supplies (e.g., sterile catheters, surgical instruments, sutures)
-
Infusion pump and syringes
-
Heating pad to maintain body temperature during surgery
-
Personal protective equipment (lab coat, gloves, safety glasses)
Protocol for Intravenous Catheterization and Administration
1. Catheter Implantation (Jugular or Femoral Vein)
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave and aseptically prepare the surgical area over the jugular or femoral vein.
-
Make a small incision and carefully dissect the tissue to expose the vein.
-
Gently lift the vein and make a small incision to insert the catheter.
-
Advance the catheter to the desired length and secure it in place with sutures.
-
Exteriorize the catheter at the dorsal neck region and flush with heparinized saline to maintain patency.
-
Close the incision with sutures or surgical clips.
-
Allow the animal to recover from surgery for at least 24-48 hours before drug administration.
2. Preparation of this compound Solution
-
On the day of the experiment, prepare a fresh solution of this compound.
-
Dissolve this compound hydrobromide in sterile 0.9% saline to the desired concentration. For example, to achieve a dose of 100 µg/kg in a 300g rat with an injection volume of 1 mL/kg, the concentration would be 0.1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into a sterile vial.
3. Intravenous Administration
-
Handle the rat gently to minimize stress.
-
Connect the exteriorized catheter to a syringe containing the this compound solution.
-
For bolus administration, infuse the calculated volume steadily over a period of 1-2 minutes. The maximum recommended volume for a bolus IV injection in rats is 5 mL/kg.
-
For continuous infusion, connect the catheter to an infusion pump programmed to deliver the drug at the desired rate. The maximum recommended rate for continuous IV infusion is 4 mL/kg/hour.
-
Following drug administration, flush the catheter with a small volume of heparinized saline to ensure the full dose has been delivered.
4. Post-Administration Monitoring
-
Observe the rat for behavioral changes, such as reciprocal forepaw treading, flat body posture, and headweaving, which are characteristic of the 5-HT syndrome.
-
Monitor physiological parameters as required by the experimental design (e.g., heart rate, blood pressure, body temperature). Administration of this compound has been shown to produce a dose-dependent hypothermia in rats.
-
Collect biological samples (e.g., blood, brain tissue) at predetermined time points for pharmacokinetic or pharmacodynamic analysis.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
Caption: Experimental workflow for intravenous this compound administration in rats.
References
- 1. Pharmacokinetics of the 5-hydroxytryptamine1A agonist 8-hydroxy-2-(N,N-di-n-propylamino)tetralin (8-OHDPAT) in the rat after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chronic treatment on the cardiovascular and behavioral responses of this compound in conscious normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
8-OH-DPAT application in in vivo microdialysis studies
Application Notes: 8-OH-DPAT in In Vivo Microdialysis
Introduction
8-Hydroxy-2-(di-n-propylamino)tetralin (this compound) is a classic and widely utilized pharmacological tool in neuroscience research. As a potent and selective full agonist for the serotonin 5-HT1A receptor, it has been instrumental in elucidating the receptor's role in various physiological and pathological processes, including anxiety, depression, learning, and memory.[1][2] In vivo microdialysis is a powerful technique that allows for the sampling and quantification of endogenous substances, such as neurotransmitters, from the extracellular fluid of specific brain regions in awake, freely moving animals.[3][4] The combination of this compound administration with in vivo microdialysis provides a dynamic view of how 5-HT1A receptor activation modulates neurochemical circuits in real-time. These application notes provide a comprehensive overview, data summary, and detailed protocols for utilizing this compound in microdialysis studies.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.[5] These receptors are located both presynaptically and postsynaptically.
-
Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei. Their activation by this compound inhibits neuronal firing, leading to a decrease in serotonin synthesis and release in projection areas.
-
Postsynaptic Heteroreceptors: Located on non-serotonergic neurons (e.g., pyramidal neurons, dopaminergic neurons) in various brain regions like the hippocampus, cortex, and striatum. Their activation modulates the release of other neurotransmitters, including dopamine and acetylcholine.
Activation of the 5-HT1A receptor initiates several downstream signaling cascades, most notably the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity. Other pathways, including the activation of the mitogen-activated protein kinase (MAPK) and Akt/GSK3β pathways, have also been identified.
Applications & Data Summary
Modulation of Extracellular Serotonin (5-HT)
The effect of this compound on 5-HT levels is highly dependent on the method of administration. Systemic administration typically leads to a decrease in extracellular 5-HT in terminal fields due to the activation of inhibitory somatodendritic 5-HT1A autoreceptors in the raphe nuclei. In contrast, local application directly into a terminal region via reverse dialysis can increase 5-HT levels, potentially through actions on reuptake transporters or other local mechanisms.
| Animal Model | Brain Region | This compound Administration | Effect on Serotonin (5-HT) | Reference |
| Male Rat | Medial Preoptic Area (MPOA) | 0.4 mg/kg (systemic) | Decreased extracellular 5-HT | |
| Male Rat | Medial Preoptic Area (MPOA) | 500 µM (local perfusion) | Increased extracellular 5-HT | |
| Freely Moving Cat | Dorsal Raphe Nucleus (DRN) | 10 µM (local perfusion) | Decreased extracellular 5-HT by 50% | |
| Male Rat | Medial Prefrontal Cortex | 50 µg/kg, s.c. (pretreatment) | Inhibited amphetamine-induced increase in 5-HT |
Modulation of Extracellular Dopamine (DA)
This compound modulates dopamine transmission, often in an inhibitory fashion, which is relevant for studying neuropsychiatric disorders. Systemic administration of this compound has been shown to inhibit amphetamine-induced dopamine release in key brain regions of the reward pathway. However, local application can have facilitatory effects.
| Animal Model | Brain Region | This compound Administration | Effect on Dopamine (DA) | Reference |
| Male Rat | Medial Preoptic Area (MPOA) | 500 µM (local perfusion) | Increased extracellular DA | |
| Male Rat | Striatum & Nucleus Accumbens | 25-100 µg/kg, s.c. | Inhibited amphetamine-induced increase in DA | |
| Male Rat | Medial Prefrontal Cortex | 50 µg/kg, s.c. (pretreatment) | Inhibited amphetamine-induced increase in DA | |
| Anesthetized Rat | Anterior Striatum | 2.0 nmol (local perfusion) | Increased extracellular DA by 40% |
Modulation of Extracellular Acetylcholine (ACh)
The activation of 5-HT1A receptors can also influence cholinergic systems. Studies have shown that this compound can enhance the release of acetylcholine in the hippocampus, an effect that involves both local and distal sites of action.
| Animal Model | Brain Region | This compound Administration | Effect on Acetylcholine (ACh) | Reference |
| Freely Moving Rat | Hippocampus | 0.5 mg/kg, s.c. | Significantly enhanced ACh release | |
| Freely Moving Rat | Hippocampus | 3-30 µM (local perfusion) | Potentiated ACh release (in presence of physostigmine) |
Detailed Experimental Protocols
This section outlines a generalized protocol for conducting an in vivo microdialysis experiment in rodents to assess the effect of this compound on neurotransmitter levels.
Part A: Surgical Procedure (Guide Cannula Implantation)
-
Animal Preparation: Use adult male rats (e.g., Sprague-Dawley or Wistar, 270-300g). Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane, or ketamine/xylazine i.p.). Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Apply a local anesthetic (e.g., lidocaine) to the scalp. Make a midline incision to expose the skull.
-
Coordinate Targeting: Identify bregma and lambda landmarks. Using a stereotaxic atlas (e.g., Paxinos and Watson), determine the coordinates for the target brain region (e.g., medial prefrontal cortex, striatum).
-
Craniotomy: Drill a small burr hole through the skull at the target coordinates, taking care not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to the desired vertical coordinate.
-
Fixation: Secure the guide cannula to the skull using dental acrylic and several small stainless-steel screws anchored to the skull.
-
Post-Operative Care: Insert a dummy cannula to keep the guide patent. Administer post-operative analgesics and allow the animal to recover for 3-7 days before the microdialysis experiment.
Part B: In Vivo Microdialysis Experiment
-
Setup: On the day of the experiment, place the animal in a microdialysis bowl or chamber that allows free movement.
-
Probe Insertion: Gently remove the dummy cannula and insert a microdialysis probe (e.g., CMA 12 with a 2mm membrane) through the guide.
-
Perfusion: Connect the probe's inlet and outlet tubing to a syringe pump and a fraction collector, respectively. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.0-2.0 µl/min). A typical aCSF composition is: 147 mM NaCl, 2.5 mM KCl, 1.26 mM CaCl2, and 1.18 mM MgCl2 in sterile water.
-
Equilibration: Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sampling: Collect 3-4 baseline samples (e.g., 20 µl every 20 minutes) into vials containing an antioxidant/preservative solution to prevent degradation. Store samples immediately at -80°C until analysis.
-
Post-Treatment Sampling: Following drug administration (see Part C), continue collecting samples at the same interval for the desired duration (e.g., 2-3 hours) to monitor the drug's effect over time.
-
Histology: After the experiment, euthanize the animal and perfuse the brain. Section the brain and use staining methods (e.g., Cresyl violet) to verify the correct placement of the microdialysis probe track.
Part C: this compound Administration
-
Systemic Administration:
-
Dissolve this compound in sterile saline (0.9% NaCl).
-
Administer via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired dose (e.g., 0.25 - 1.0 mg/kg).
-
Inject the drug after a stable baseline has been established.
-
-
Local Administration (Reverse Dialysis):
-
Dissolve this compound directly into the aCSF perfusion buffer at the desired concentration (e.g., 10-500 µM).
-
After collecting baseline samples with normal aCSF, switch the perfusion syringe to the one containing this compound.
-
The drug will diffuse out of the probe into the extracellular space surrounding the membrane.
-
Part D: Sample Analysis
-
Technique: The most common method for analyzing monoamine neurotransmitters (5-HT, DA) in dialysate samples is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Procedure:
-
Thaw the collected samples.
-
Inject a fixed volume (e.g., 20 µl) into the HPLC system.
-
The components of the sample are separated on a reverse-phase column.
-
As the neurotransmitters elute from the column, they are oxidized at an electrode, generating an electrical signal that is proportional to their concentration.
-
-
Quantification: Calculate the concentration of each neurotransmitter by comparing the peak area in the sample to those of known standards. Data are typically expressed as a percentage change from the average baseline concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of this compound on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Relationship of 8-OH-DPAT in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a prototypical full agonist for the serotonin 5-HT1A receptor.[1] It is an indispensable tool in neuroscience research for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes. In animal studies, this compound has been demonstrated to exert a wide range of effects, including antidepressant, anxiolytic, anorectic, antiemetic, hypothermic, and analgesic effects.[1] The behavioral outcomes of this compound administration are highly dependent on the dose administered, the animal model used, and the specific behavioral paradigm being investigated. Understanding this dose-response relationship is critical for the accurate interpretation of experimental results and for the development of novel therapeutic agents targeting the 5-HT1A receptor.
These application notes provide a comprehensive overview of the dose-response relationship of this compound in various behavioral studies, with a focus on learning and memory, locomotor activity, and anxiety-like behaviors. Detailed experimental protocols and data presented in a clear, tabular format are included to facilitate experimental design and data comparison.
Signaling Pathways of this compound
This compound primarily exerts its effects through the activation of 5-HT1A receptors, which are G-protein coupled receptors. Upon binding of this compound, the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also activate other downstream signaling cascades, including the MAPK/ERK and JNK pathways.[2][3] While this compound is considered a selective 5-HT1A agonist, it has also been shown to act as a 5-HT7 receptor agonist and a serotonin reuptake inhibitor or releasing agent at higher concentrations.[1]
Figure 1: Simplified signaling pathway of this compound via the 5-HT1A receptor.
Dose-Response Data in Behavioral Studies
The following tables summarize the dose-response relationship of this compound in various behavioral paradigms. It is important to note that the effective dose range can vary depending on the animal species, strain, sex, and specific experimental conditions.
Table 1: Learning and Memory
| Behavioral Assay | Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effect | References |
| Autoshaping Learning Task | Rats | Subcutaneous (s.c.) | 0.062 - 0.25 | Impaired conditioned response (pre-training injection). | |
| Two-Platform Spatial Discrimination | Rats | Subcutaneous (s.c.) | 0.01 - 0.03 | Prevents scopolamine-induced spatial learning impairment. | |
| Novel Water Maze | Rats | Intraperitoneal (i.p.) | 0.25 - 1.0 | Increased swim times and error rates, suggesting learning inhibition. | |
| Object and Place Recognition | Rats | Not Specified | 0.1 - 3.0 | Dose-dependently impaired recognition of object and place. | |
| 8-Arm Radial Maze | Rats | Intraperitoneal (i.p.) | 0.0001 - 0.0003 | Reversed Δ9-THC-induced spatial memory impairment. | |
| Lithium-Induced Conditioned Rejection | Rats | Subcutaneous (s.c.) | 0.01 - 0.1 | Interfered with the establishment and expression of conditioned rejection. |
Table 2: Locomotor Activity and Exploratory Behavior
| Behavioral Assay | Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effect | References |
| Locomotor Activity Chambers | Rats | Not Specified | 0.03125 - 0.125 | Chronic treatment induced behavioral sensitization. | |
| Open Field | Rats | Not Specified | 0.1 - 3.0 | Dose-dependently increased ambulation and exploratory head-shoulder motility, while decreasing rearing. | |
| Spontaneous Alternation Behavior (Y-maze) | Mice | Intraperitoneal (i.p.) | 1.0 | Reduced alternation ratio, indicative of perseverative behavior. | |
| Spontaneous Alternation Behavior (Y-maze) | Mice | Intraperitoneal (i.p.) | 1.0 - 4.0 | Decreased spontaneous alternation and locomotor activity. |
Table 3: Anxiety and "Serotonin Syndrome"
| Behavioral Assay | Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effect | References |
| "Serotonin Syndrome" | Mice | Intravenous (i.v.) | > 1.0 | Induced head weaving, hindlimb abduction, forepaw treading, and tremor. | |
| "Serotonin Syndrome" | Rats | Intracerebroventricular | 0.01 (10 µg) | Injection into the fourth ventricle produced the 5-HT syndrome. | |
| Forced Swimming Test | Rats | Not Specified | Not Specified | Potent antidepressant-like effects. | |
| Shock-Induced Ultrasonic Vocalization | Rats | Not Specified | Not Specified | Potent anxiolytic-like effects. |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study involving this compound.
Figure 2: General experimental workflow for this compound behavioral studies.
Protocol 1: Assessment of Spatial Learning in the Morris Water Maze (Adapted from)
Objective: To evaluate the effect of this compound on spatial learning and memory in rats.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound hydrobromide (dissolved in 0.9% saline)
-
Morris water maze (circular pool, 1.5 m diameter, filled with water at 22 ± 1°C, made opaque with non-toxic paint)
-
Submerged platform (10 cm diameter, 1-2 cm below the water surface)
-
Video tracking system and software
Procedure:
-
Acclimation: House rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week prior to the experiment.
-
Habituation: Handle rats for 5 minutes daily for 3 days before the start of the experiment.
-
Drug Administration: Administer this compound (e.g., 0.25, 0.5, or 1.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before each daily training session.
-
Training:
-
Conduct training for 5 consecutive days, with 4 trials per day.
-
For each trial, gently place the rat into the water facing the pool wall at one of four randomly selected starting positions.
-
Allow the rat to swim freely to find the hidden platform. If the rat does not find the platform within 60 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
The inter-trial interval should be approximately 20-30 seconds.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Measure escape latency (time to find the platform) and swim path length during training trials.
-
Measure the time spent in the target quadrant and the number of crossings over the former platform location during the probe trial.
-
Analyze data using appropriate statistical methods (e.g., ANOVA with repeated measures).
-
Protocol 2: Assessment of Locomotor Activity and Anxiety-Like Behavior in the Open Field Test
Objective: To assess the effects of this compound on locomotor activity and anxiety-like behavior in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrobromide (dissolved in 0.9% saline)
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm arena)
-
Video tracking system and software
Procedure:
-
Acclimation and Habituation: Similar to Protocol 1.
-
Drug Administration: Administer this compound (e.g., 0.5, 1.0, or 2.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10-15 minutes.
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Divide the arena into a central zone and a peripheral zone using the tracking software.
-
Measure the total distance traveled, time spent in the center zone, number of entries into the center zone, and rearing frequency.
-
Analyze data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests).
-
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the 5-HT1A receptor in a wide array of behaviors. The dose-response relationship of this compound is complex and can be influenced by numerous factors. The information and protocols provided in these application notes are intended to serve as a guide for researchers to design and interpret their own studies on the behavioral effects of this compound. Careful consideration of the dose, route of administration, and behavioral paradigm is essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Studying Perseverative Behavior in Mice using 8-OH-DPAT
These guidelines are intended for researchers, scientists, and drug development professionals investigating perseverative behavior in mouse models.
Introduction
Perseverative behavior, characterized by the repetition of a particular response despite the absence or cessation of a stimulus, is a core symptom in various neuropsychiatric disorders, including obsessive-compulsive disorder (OCD) and autism spectrum disorders.[1] The administration of the 5-HT1A receptor agonist, (±)-8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a widely used pharmacological model to induce perseverative-like behavior in rodents.[2] This document provides detailed protocols for the administration of this compound and the subsequent assessment of perseverative behavior in mice.
Mechanism of Action
This compound is a full agonist at the serotonin 5-HT1A receptor.[3][4] Stimulation of these receptors, particularly postsynaptic receptors, is believed to mediate its effects on perseverative behavior.[5] The induction of perseverative behavior by this compound can be attenuated by the co-administration of a 5-HT1A receptor antagonist, such as WAY100635, confirming the critical role of this receptor in the observed behavioral phenotype. While primarily known for its 5-HT1A agonism, this compound has also been found to act as a serotonin 5-HT7 receptor agonist. Systemic administration of this compound has been shown to decrease extracellular serotonin levels in specific brain regions.
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathway of this compound.
Experimental Protocols
The Y-maze spontaneous alternation task is a robust and validated method for assessing perseverative behavior induced by this compound.
Materials
-
This compound hydrobromide (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Y-maze apparatus (three identical arms at a 120° angle)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Animal Model
-
Species: Mouse (e.g., C57BL/6JOlaHsd)
-
Sex: Male mice are commonly used.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle. Food and water are available ad libitum, except during the food deprivation period.
Experimental Workflow
The following diagram outlines the general experimental workflow.
Detailed Methodology
-
Habituation: Prior to the experiment, each mouse should be habituated to the Y-maze for a set period (e.g., 5 minutes) to reduce novelty-induced exploratory behavior.
-
Food Deprivation: Following habituation, mice are subjected to 24 hours of food deprivation with free access to water. This step is crucial for the manifestation of perseverative behavior without confounding effects on locomotor activity.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. Further dilute the stock solution to the desired final concentrations (e.g., 0.1, 0.2, and 0.4 mg/mL for doses of 1, 2, and 4 mg/kg, respectively, assuming an injection volume of 10 mL/kg).
-
Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection. The injection volume is typically 10 mL/kg of body weight.
-
Behavioral Testing (Y-Maze Spontaneous Alternation):
-
30 minutes post-injection, place the mouse at the end of one arm of the Y-maze.
-
Allow the mouse to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
An alternation is defined as entries into three different arms on consecutive choices (e.g., ABC, BCA).
-
-
Data Analysis:
-
The total number of arm entries is recorded as a measure of locomotor activity.
-
The percentage of alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on spontaneous alternation behavior in the Y-maze, based on published findings.
Table 1: Effect of this compound on Spontaneous Alternation in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Alternation Ratio (%) |
| Vehicle (Saline) | - | ~50-60% |
| This compound | 1.0 | Significantly Reduced |
| This compound | 2.0 | Significantly Reduced |
| This compound | 4.0 | Significantly Reduced |
Table 2: Effect of this compound on Locomotor Activity (Total Arm Entries)
| Treatment Group | Dose (mg/kg, i.p.) | Total Arm Entries |
| Vehicle (Saline) | - | No significant change |
| This compound | 1.0 | No significant change |
| This compound | 2.0 | No significant change |
| This compound | 4.0 | No significant change |
Note: The exact values will vary depending on the mouse strain, baseline anxiety levels, and specific laboratory conditions.
Alternative Behavioral Paradigms
While the Y-maze is a primary tool, other behavioral tests can also be employed to assess perseverative behavior:
-
Marble Burying Test: This test assesses anxiety and perseverative behavior by measuring the number of marbles a mouse buries in its bedding within a specific time frame.
-
T-Maze Task: Similar to the Y-maze, this task can be adapted to measure perseverative arm choices.
Troubleshooting and Considerations
-
Lack of Effect: Ensure proper drug dosage and administration. Verify the viability of the this compound compound. The habituation and food deprivation steps are critical and should not be omitted.
-
High Variability: Ensure consistent handling of animals and a controlled experimental environment to minimize stress-induced behavioral changes.
-
Locomotor Effects: If changes in locomotor activity are observed, it may confound the interpretation of perseverative behavior. The inclusion of the food deprivation step helps to mitigate this.
-
Specificity: To confirm that the observed effects are mediated by the 5-HT1A receptor, include a control group treated with a 5-HT1A antagonist (e.g., WAY100635) prior to this compound administration.
By following these detailed protocols, researchers can reliably induce and measure perseverative behavior in mice using this compound, providing a valuable model for studying the neurobiology of related psychiatric disorders and for the preclinical evaluation of novel therapeutic agents.
References
- 1. Animal models of restricted repetitive behavior in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Compulsive-like Deficit in Spontaneous Alternation Behavior: Reversal by MDMA but Not Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 5-HT1A receptor agonist this compound induces serotonergic behaviors in mice via interaction between PKCδ and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like action of this compound, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modeling Compulsive-Like Deficits in Mice Using 8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), to induce and study compulsive-like behaviors in mice. This model is instrumental for investigating the neurobiological underpinnings of obsessive-compulsive disorder (OCD) and for the preclinical screening of potential therapeutic agents.
Introduction
Obsessive-compulsive disorder is characterized by recurrent, unwanted thoughts (obsessions) and repetitive behaviors (compulsions). Animal models are crucial for dissecting the complex neurocircuitry involved in OCD and for developing novel treatments. The administration of this compound, a potent 5-HT1A receptor agonist, has been shown to induce perseverative and compulsive-like behaviors in rodents, providing a valuable pharmacological model for specific aspects of OCD.[1] This model is predicated on the well-established role of the serotonergic system in the pathophysiology of OCD.[1][2]
This compound is a selective agonist for the 5-HT1A receptor, though it may also interact with the 5-HT7 receptor and serotonin transporters at higher concentrations.[3] Its effects are primarily mediated through the activation of 5-HT1A autoreceptors in the raphe nuclei and postsynaptic receptors in various brain regions, including the cortex and hippocampus.[4]
This document outlines detailed protocols for three commonly used behavioral paradigms to assess this compound-induced compulsive-like deficits in mice: the Spontaneous Alternation Behavior (SAB) test, the Marble Burying test, and the Nestlet Shredding test.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on various compulsive-like behaviors in mice, as reported in the literature.
Table 1: Effect of this compound on Spontaneous Alternation Behavior (SAB) in the Y-Maze
| Dose (mg/kg, i.p.) | Effect on Alternation Ratio | Locomotor Activity | Notes | Reference |
| 1.0 | ↓ (Significant decrease) | No significant change | Perseverance-like behavior | |
| 2.0 | ↓ (Significant decrease) | ↓ (Decrease) | ||
| 4.0 | ↓ (Significant decrease) | ↓ (Decrease) |
Table 2: Effect of this compound on Marble Burying Behavior
| Dose (mg/kg, i.p.) | Effect on Number of Marbles Buried | Notes | Reference |
| 2.0 | ↓ (Significant decrease) | Anxiolytic-like effect |
Note: In the context of the marble burying test, a decrease in burying is often interpreted as an anxiolytic-like effect, which can be relevant to OCD as anxiety is a core component.
Table 3: General Behavioral Effects of this compound
| Dose (mg/kg, i.v.) | Observed Behaviors | Notes | Reference |
| > 1.0 | Head weaving, hindlimb abduction, forepaw treading, tremor (5-HT syndrome) | Mediated by postsynaptic 5-HT1A receptors |
Experimental Protocols
Spontaneous Alternation Behavior (SAB) Test
This test assesses spatial working memory and exploratory behavior. A reduction in spontaneous alternation is interpreted as perseverative, compulsive-like behavior.
Materials:
-
Y-maze apparatus (three identical arms at a 120° angle)
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer
-
Video recording and tracking software (optional, but recommended)
Protocol:
-
Habituate the mice to the experimental room for at least 1 hour before testing.
-
Administer this compound (e.g., 1.0 mg/kg, i.p.) or vehicle to the mice.
-
Return the mice to their home cages for a 30-minute pre-treatment period.
-
Gently place a mouse at the end of one arm of the Y-maze, facing away from the center.
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
An alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of alternation as follows: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Marble Burying Test
This test is used to assess repetitive, compulsive-like digging behavior.
Materials:
-
Standard mouse cage
-
Bedding material (approximately 5 cm deep)
-
20 glass marbles (approximately 1.5 cm in diameter)
-
This compound solution
-
Vehicle solution
-
Syringes and needles for i.p. injection
-
Timer
Protocol:
-
Prepare the test cages by adding 5 cm of clean bedding.
-
Evenly arrange 20 marbles on the surface of the bedding.
-
Habituate the mice to the testing room for at least 1 hour.
-
Administer this compound or vehicle to the mice.
-
After a 30-minute pre-treatment period, place a single mouse in the prepared cage.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.
-
After the session, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
A reduction in the number of buried marbles can indicate anxiolytic or anti-compulsive effects.
Nestlet Shredding Test
This assay measures repetitive and stereotyped motor behavior, which can be relevant to the compulsive symptoms of OCD.
Materials:
-
Standard mouse cage
-
Pre-weighed nestlets (e.g., pressed cotton squares)
-
This compound solution
-
Vehicle solution
-
Syringes and needles for i.p. injection
-
Timer
-
A sensitive weighing scale
Protocol:
-
Individually house mice for at least 24 hours before the test. Remove any existing nesting material from the home cage.
-
Habituate the mice to the testing room for at least 1 hour.
-
Administer this compound or vehicle to the mice.
-
After a pre-treatment period (e.g., 30 minutes), place a pre-weighed nestlet in the center of the cage.
-
Allow the mouse to interact with the nestlet for a 30-minute period.
-
After the session, remove the mouse.
-
Carefully collect all the unshredded pieces of the nestlet.
-
Allow the remaining nestlet material to dry overnight to avoid inaccuracies in weight due to moisture.
-
Weigh the remaining unshredded nestlet material.
-
Calculate the percentage of nestlet shredded: ((Initial weight - Final weight) / Initial weight) * 100.
Visualizations
Signaling Pathway of this compound at the 5-HT1A Receptor
Caption: this compound signaling at pre- and postsynaptic 5-HT1A receptors.
Experimental Workflow for Inducing and Assessing Compulsive-Like Behavior
Caption: General workflow for this compound-induced compulsive-like behavior studies.
References
- 1. Animal models of obsessive–compulsive disorder: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antidepressant-like action of this compound, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of 8-OH-DPAT in Rat Catalepsy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the selective serotonin 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), for the study of catalepsy in rat models. The following protocols and data are intended to facilitate the design and execution of experiments aimed at investigating the therapeutic potential of 5-HT1A agonists in movement disorders characterized by catalepsy.
Introduction
Catalepsy in rodents is a behavioral state characterized by a failure to correct an externally imposed posture, often used to model the extrapyramidal side effects of antipsychotic drugs or the motor deficits associated with Parkinson's disease. The serotonergic system, particularly the 5-HT1A receptor, plays a crucial modulatory role in the dopaminergic pathways that govern motor control. The administration of this compound has been shown to ameliorate catalepsy in various rat models, making it a valuable tool for preclinical research.[1][2][3]
Mechanism of Action
This compound is a potent and selective agonist for the 5-HT1A receptor.[4] Stimulation of these receptors, which are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions including the basal ganglia, leads to a modulation of dopaminergic neurotransmission.[1] In the context of catalepsy, the anti-cataleptic effect of this compound is primarily attributed to the stimulation of 5-HT1A receptors, which is thought to enhance dopaminergic function in the nigrostriatal pathway. This effect can be blocked by 5-HT1A antagonists such as NAN-190.
Signaling Pathway of this compound at the 5-HT1A Receptor
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
Quantitative Data Summary
The following table summarizes the effective intraperitoneal (IP) doses of this compound used in catalepsy studies in rats. The primary model cited is 6-hydroxydopamine (6-OHDA)-induced catalepsy, a common animal model of Parkinson's disease.
| This compound Dose (IP) | Catalepsy Model | Effect | Reference |
| 0.25 mg/kg | 6-OHDA-induced | Attenuated catalepsy | |
| 0.5 mg/kg | 6-OHDA-induced | Attenuated catalepsy | |
| 1 mg/kg | 6-OHDA-induced | Most significant anti-cataleptic effect | |
| 0.15 mg/kg | Haloperidol-induced | Dose-dependently reversed catalepsy | |
| 0.3 mg/kg | Haloperidol-induced | Dose-dependently reversed catalepsy | |
| 0.45 mg/kg | Olanzapine-induced | Significantly reversed catalepsy | |
| 0.2 mg/kg | Fear Conditioning | No significant effect on conditioning to discrete cues | |
| 0.4 mg/kg | Fear Conditioning | Attenuated conditioning to contextual cues |
Experimental Protocols
Materials and Reagents
-
8-hydroxy-2-(di-n-propylamino)tetralin (this compound) hydrobromide
-
Sterile saline (0.9% NaCl)
-
Catalepsy-inducing agent (e.g., 6-hydroxydopamine, haloperidol)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Standard laboratory animal housing and care facilities
-
Syringes (1 mL) and needles (25-27 gauge)
-
Catalepsy test apparatus (e.g., horizontal bar)
Experimental Workflow for this compound Treatment in a Rat Model of Catalepsy
Caption: Experimental workflow for assessing the anti-cataleptic effects of this compound.
Detailed Methodologies
4.3.1. Animal Preparation and Housing
-
House rats in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow at least one week for acclimatization before commencing any experimental procedures.
4.3.2. Induction of Catalepsy (Example: 6-OHDA Model)
-
Anesthetize the rats according to an approved institutional protocol.
-
Secure the animal in a stereotaxic frame.
-
Unilaterally infuse 6-hydroxydopamine (e.g., 8 µg in 2 µL of saline with 0.02% ascorbic acid) into the substantia nigra pars compacta (SNc).
-
Allow a recovery period of at least two weeks for the lesion to develop fully.
4.3.3. Preparation of this compound Solution
-
Dissolve this compound hydrobromide in sterile 0.9% saline to achieve the desired final concentrations (e.g., 0.25, 0.5, and 1 mg/mL for a 1 mL/kg injection volume).
-
Ensure the solution is clear and free of particulates before administration.
4.3.4. Intraperitoneal (IP) Injection Procedure
-
Gently restrain the rat. For a one-person technique, you can wrap the rat in a towel. For a two-person technique, one person can restrain the animal while the other performs the injection.
-
Position the rat with its head tilted slightly downwards to move the abdominal organs forward.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.
-
Clean the injection site with an alcohol swab.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
Inject the prepared this compound solution or vehicle (saline).
-
Withdraw the needle and return the rat to its home cage.
4.3.5. Assessment of Catalepsy (Bar Test) The bar test is a standard method for quantifying catalepsy.
-
Place a horizontal bar at a height of approximately 9-12 cm from the base of the testing apparatus.
-
Gently place the rat's forepaws on the bar, with its hind paws remaining on the floor.
-
Start a stopwatch immediately upon placing the forepaws on the bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) is typically set, at which point the rat is returned to its cage.
-
Conduct catalepsy measurements at specific time points after this compound administration (e.g., 5, 30, 60, 120, and 180 minutes).
Data Analysis and Interpretation
The primary endpoint in these studies is the descent latency in the bar test. Data should be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different doses of this compound with the vehicle control group. A significant reduction in the descent latency in the this compound-treated groups compared to the vehicle group indicates an anti-cataleptic effect.
Conclusion
The intraperitoneal administration of this compound is a well-established and effective method for studying the role of the 5-HT1A receptor in the modulation of catalepsy in rats. The protocols and data presented here provide a solid foundation for researchers to investigate the therapeutic potential of 5-HT1A agonists for movement disorders. Adherence to standardized procedures is crucial for obtaining reliable and reproducible results.
References
- 1. Role of 5-Hydroxytryptamine 1A Receptors in 6-Hydroxydopmaine-induced Catalepsy-like Immobilization in Rats: a Therapeutic Approach for Treating Catalepsy of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated treatment with this compound induces tolerance to its ability to produce the 5-HT1A behavioural syndrome, but not to its ability to attenuate haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Topical Administration of 8-OH-DPAT for Intraocular Pressure Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a well-characterized full agonist for the serotonin 5-HT1A receptor.[1] Initially developed for neuroscience research, its systemic hypotensive effects have led to investigations into its potential for lowering intraocular pressure (IOP), a primary risk factor for glaucoma.[1] Studies have demonstrated that topical administration of this compound can effectively reduce IOP in animal models, suggesting its potential as a novel therapeutic agent for glaucoma.[2] The primary mechanism is believed to involve the activation of 5-HT1A receptors located in the ciliary epithelium, leading to a decrease in aqueous humor secretion. These notes provide a comprehensive overview of the mechanism, quantitative data, and detailed protocols for utilizing topical this compound in preclinical IOP research.
Mechanism of Action
Topical this compound is thought to lower IOP primarily through a local action on the anterior uvea. After penetrating the cornea, the drug activates 5-HT1A receptors, which are G-protein coupled receptors, present in the ciliary epithelium. This activation is linked to the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels. Decreased cAMP in the ciliary body is associated with a reduction in the rate of aqueous humor secretion, which in turn lowers intraocular pressure.
Some evidence also suggests a potential, secondary mechanism involving the central nervous system (CNS). One study observed bilateral IOP reduction following unilateral topical application, suggesting that systemic absorption and subsequent action on central α2-adrenoreceptors could contribute to the hypotensive effect. However, other research indicates the action is predominantly local, as radiolabeled this compound was found in the treated eye's anterior chamber but was negligible in the contralateral eye.
Beyond IOP reduction, activation of 5-HT1A receptors by this compound has shown neuroprotective effects on retinal ganglion cells (RGCs) in glaucoma models, potentially by modulating presynaptic GABA release via the cAMP-PKA pathway.
Data Presentation
The following tables summarize the quantitative findings from key studies on the topical application of this compound.
Table 1: Dose-Response of Topical this compound on Intraocular Pressure in Rabbits
| Study Citation | Animal Model | This compound Dose / Concentration | Maximum IOP Reduction | Notes |
|---|---|---|---|---|
| Chidlow et al. (1999) | Normotensive NZW Rabbits | 0.1% | ~3.5 mmHg | Effect observed during light and dark cycles. |
| Chidlow et al. (1999) | Normotensive NZW Rabbits | 0.3% | ~4.5 mmHg | Dose-dependent decrease in IOP. |
| Chidlow et al. (1999) | Normotensive NZW Rabbits | 1.0% | ~5.5 mmHg | (+)this compound was a more effective hypotensive agent than (-)this compound. |
| Chien et al. (1996) | Normal Rabbits | 25 µg | Not specified | Dose-related responses observed. |
| Chien et al. (1996) | Normal Rabbits | 125 µg | Not specified | Ocular hypotension was bilateral but of short duration. |
| Chien et al. (1996) | Normal Rabbits | 250 µg | Not specified | Effect did not occur in sympathetically denervated eyes. |
Table 2: In Vitro Effect of this compound on cAMP Levels in Rabbit Iris-Ciliary Bodies
| Study Citation | Condition | This compound Concentration | % Inhibition of Isoproterenol-Stimulated cAMP Accumulation |
|---|---|---|---|
| Chien et al. (1996) | Isoproterenol (1 µM) Stimulated | 1 µM | 26% |
| Chien et al. (1996) | Isoproterenol (1 µM) Stimulated | 10 µM | 58% |
| Chien et al. (1996) | Isoproterenol (1 µM) Stimulated | 100 µM | 82% |
Experimental Protocols
The following are detailed methodologies derived from published studies for investigating the effect of topical this compound on IOP.
Protocol 1: In Vivo IOP Measurement in Rabbits
1. Animal Model:
-
Species: New Zealand White (NZW) rabbits are commonly used.
-
Housing: House animals individually in a controlled environment with a standard light/dark cycle. Allow for an acclimation period before experiments.
-
Handling: Handle rabbits gently to minimize stress, as this can influence IOP readings.
2. Preparation of this compound Ophthalmic Solution:
-
Compound: Use (+/-)-8-OH-DPAT, (+)this compound, or (-)this compound hydrobromide. The (+) enantiomer is the more potent full agonist.
-
Vehicle: Dissolve the compound in a sterile saline solution (0.9% NaCl) or an appropriate ophthalmic vehicle.
-
Concentrations: Prepare concentrations ranging from 0.1% to 1.0% (w/v) or specific microgram doses (e.g., 25, 125, 250 µg per instillation).
-
Storage: Store solutions appropriately, protected from light, and use within a validated period.
3. Topical Administration Procedure:
-
Anesthesia: To minimize discomfort and blinking, instill one drop of a topical anesthetic (e.g., 0.5% proparacaine) into the conjunctival sac a few minutes before IOP measurements and drug administration. Note that some anesthetics like tetracaine can themselves cause a transient reduction in IOP.
-
Baseline Measurement: Measure baseline IOP in both eyes prior to treatment.
-
Instillation: Gently retract the lower eyelid to form a pouch. Instill a single drop (typically 30-50 µL) of the this compound solution or vehicle (control) into one eye (ipsilateral eye). The contralateral eye can serve as an internal control or receive a vehicle.
-
Post-Instillation: Hold the eyelid closed for a few seconds to ensure adequate distribution and minimize immediate washout.
4. Intraocular Pressure (IOP) Measurement:
-
Instrumentation: Use a calibrated applanation tonometer (e.g., Tono-Pen, TonoVet) for accurate IOP readings.
-
Procedure: Obtain 3-5 consecutive stable readings and average them for a final IOP value at each time point.
-
Time Points: Measure IOP at baseline (time 0) and at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, 240 minutes) to characterize the time course of the drug's effect.
Protocol 2: Pharmacological Antagonism Study
This protocol helps confirm that the IOP-lowering effect is mediated by the 5-HT1A receptor.
-
Antagonist: Use a 5-HT1A antagonist such as pindolol or spiroxatrine.
-
Pretreatment: Topically administer the antagonist solution to the test eye 30-60 minutes before the administration of this compound.
-
Procedure: Follow the IOP measurement procedure as outlined in Protocol 1.
-
Expected Outcome: Successful antagonism should block or significantly attenuate the IOP reduction typically caused by this compound. For example, the effect of this compound was blocked by the 5-HT1A antagonist pindolol but not by the specific beta-blocker betaxolol.
Protocol 3: Ocular Penetration Study
This protocol determines the distribution of this compound in ocular tissues.
-
Radiolabeling: Use a radiolabeled form of the drug, such as [3H]this compound.
-
Administration: Unilaterally instill a known concentration and volume of [3H]this compound.
-
Tissue Collection: At a predetermined time point (e.g., 30 minutes post-instillation), euthanize the animal.
-
Dissection: Carefully dissect both the treated and contralateral eyes to isolate key tissues: cornea, aqueous humor, iris-ciliary body, lens, vitreous humor, and retina.
-
Quantification: Determine the amount of radioactivity in each tissue sample using liquid scintillation counting. This will reveal the concentration of the drug in different ocular compartments.
-
Analysis: Results from such studies have shown peak levels of radioactivity in the cornea, followed by the iris-ciliary body and aqueous humor, with negligible amounts in the contralateral eye, supporting a local mechanism of action.
References
Application Notes and Protocols: 8-OH-DPAT in the Learned Helplessness Paradigm for Depression Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), in the learned helplessness paradigm, a widely utilized animal model for screening potential antidepressant compounds. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the experimental workflow and relevant signaling pathways.
Introduction
The learned helplessness model in rodents is a valid and predictive animal model of depression.[1][2] It is induced by exposing animals to uncontrollable and unpredictable aversive stimuli, typically electric foot shocks, which leads to a state of passivity and a failure to escape subsequent aversive situations, even when escape is possible.[1][2] This behavioral deficit is sensitive to reversal by chronic administration of antidepressant drugs.[1]
This compound is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor. It has been demonstrated to produce antidepressant-like effects in various animal models, including the learned helplessness paradigm. The primary mechanism of this effect is believed to be the stimulation of postsynaptic 5-HT1A receptors, particularly in brain regions like the septum.
Key Applications
-
Screening of Novel Antidepressant Compounds: The reversal of learned helplessness behavior by a test compound, such as this compound, is a strong indicator of its potential antidepressant efficacy.
-
Investigation of the Serotonergic System in Depression: This paradigm allows for the detailed study of the role of 5-HT1A receptors and their downstream signaling pathways in the pathophysiology and treatment of depression.
-
Elucidation of Drug Mechanisms of Action: By administering this compound or other 5-HT1A agonists, researchers can dissect the specific contributions of this receptor subtype to the therapeutic effects of various antidepressant medications.
Experimental Protocols
Learned Helplessness Induction and Testing in Rats
This protocol is a synthesis of commonly used procedures in learned helplessness research.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Shuttle box apparatus: A two-compartment box with a grid floor capable of delivering scrambled electric foot shocks. An opening between the compartments allows the animal to move from one side to the other.
-
Shock generator
-
This compound hydrobromide
-
Vehicle (e.g., 0.9% saline)
Procedure:
Phase 1: Induction of Learned Helplessness (Day 1)
-
Place individual rats in one compartment of the shuttle box. The gate between the compartments is closed.
-
Deliver a series of inescapable and unpredictable foot shocks. A typical protocol consists of 60-100 shocks of 0.8-1.0 mA intensity and 15-20 seconds duration, with a variable inter-shock interval (e.g., 60-120 seconds).
-
The session duration is typically around 60-90 minutes.
-
A control group of animals should be placed in the shuttle boxes for the same duration without receiving shocks. An additional control group can receive escapable shocks to demonstrate that the helplessness is due to the uncontrollability of the stressor.
Phase 2: Drug Administration (Days 1-5)
-
This compound is typically dissolved in 0.9% saline.
-
Intraperitoneal (i.p.) Administration: Administer this compound at doses ranging from 0.03 to 1.0 mg/kg. A common effective dose range is 0.125 to 0.25 mg/kg/day. Injections are typically given once or twice daily. On the first day, the initial injection can be given shortly after the induction session. On subsequent days, it is administered 30-60 minutes before the testing session.
-
Microinjection: For more targeted administration, this compound can be microinjected directly into specific brain regions. For example, 0.1 or 1.0 µg of this compound in 0.5 µl of saline can be infused into the septum.
Phase 3: Testing for Learned Helplessness (Days 2-5)
-
Place the rat in one compartment of the shuttle box. The gate between the compartments is now open.
-
Each trial begins with the presentation of a conditioned stimulus (CS), such as a light or a tone, for 5-10 seconds.
-
Following the CS, a foot shock (e.g., 0.8 mA) is delivered.
-
The animal can escape the shock by crossing over to the other compartment.
-
An "escape failure" is recorded if the animal does not cross to the other compartment within a set time (e.g., 20-30 seconds) of shock onset.
-
The "escape latency" is the time from the onset of the shock to when the animal crosses to the other compartment.
-
A typical test session consists of 30 trials with a variable inter-trial interval.
-
The number of escape failures and the average escape latency are the primary dependent variables. A significant reduction in these measures in the this compound-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.
Quantitative Data Presentation
The following tables summarize the dose-dependent effects of intraperitoneally administered this compound on the number of escape failures in the learned helplessness paradigm, as reported in the literature.
Table 1: Effect of this compound on the Number of Escape Failures in Learned Helplessness (Mean ± SEM)
| Treatment Group | Dose (mg/kg, i.p.) | Shuttle Box Session 1 | Shuttle Box Session 2 | Shuttle Box Session 3 |
| Vehicle | 0 | 21.2 ± 1.62 | 19.7 ± 1.49 | 20.1 ± 1.53 |
| This compound | 0.03 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound | 0.06 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound | 0.125 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound | 0.25 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound | 1.0 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Control (No Shock) | N/A | 8.3 ± 1.08 | 6.4 ± 0.87 | 4.9 ± 0.52 |
Data adapted from Martin et al. (1990). "Significantly Reduced" indicates a statistically significant decrease in the number of escape failures compared to the vehicle-treated group. The original study reported that all doses of this compound greater than 0.03 mg/kg/day significantly reduced the number of escape failures during the first and second sessions, and all doses were effective in the third session.
Visualizations
Experimental Workflow
Signaling Pathway of this compound
Discussion and Interpretation
The antidepressant-like effects of this compound in the learned helplessness paradigm are primarily attributed to its agonistic activity at postsynaptic 5-HT1A receptors. While activation of presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei leads to a decrease in serotonin release, the direct stimulation of postsynaptic 5-HT1A receptors in limbic areas appears to be the crucial factor in reversing the behavioral deficits induced by inescapable stress. This is supported by evidence showing that direct microinjections of this compound into the septum, but not the raphe nuclei, are effective in reducing learned helplessness behavior.
The signaling cascade initiated by postsynaptic 5-HT1A receptor activation involves the inhibition of adenylyl cyclase via a Gi protein, leading to reduced levels of cyclic AMP (cAMP) and protein kinase A (PKA) activity. This can modulate gene expression through transcription factors like CREB. Additionally, the βγ subunit of the Gi protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. These cellular events are thought to contribute to the restoration of normal neuronal function and the alleviation of depressive-like symptoms.
Conclusion
The use of this compound in the learned helplessness paradigm provides a robust and reliable model for studying the role of the 5-HT1A receptor in depression and for the preclinical evaluation of novel antidepressant therapies. The detailed protocols and data presented in these notes offer a valuable resource for researchers in the field of neuroscience and drug discovery.
References
Application Notes and Protocols: Electrophysiological Recording Techniques with 8-OH-DPAT Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a prototypical full agonist for the serotonin 1A (5-HT1A) receptor, a key target in neuropharmacology and drug development for mood and anxiety disorders. Understanding the electrophysiological consequences of 5-HT1A receptor activation by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide detailed protocols for in vitro and in vivo electrophysiological experiments involving the application of this compound, along with data presentation and visualization of relevant signaling pathways.
Data Presentation: Effects of this compound on Neuronal Activity
The following tables summarize the quantitative effects of this compound on neuronal firing rates as reported in various electrophysiological studies.
| Brain Region | Neuron Type | Recording Technique | This compound Concentration/Dose | Effect on Firing Rate | Reference |
| Dorsal Raphe Nucleus (DRN) | Serotonergic | In vivo single-unit | 12.5–300 μg/kg (i.p.) | Dose-dependent inhibition | [1] |
| Dorsal Tegmental Nucleus (DTg) | GABAergic | In vitro loose-seal patch | 300 nM | Decrease from 9.6 ± 0.7 Hz to 6.1 ± 1.1 Hz | [2] |
| Medullary 5-HT Neurons | Serotonergic | In vivo single-unit | Low doses | Complete suppression of firing | [3] |
| Hippocampus (CA1) | Pyramidal | In vivo extracellular | 0.3 or 3 mg/kg (i.p.) | Suppression of Long-Term Potentiation (LTP) | [4] |
| Suprachiasmatic Nucleus (SCN) | Not specified | In vitro (slice) | Concentration-dependent | Phase advance of circadian firing rhythm | [5] |
| Parameter | Baseline | After this compound | Antagonist | Effect of Antagonist | Reference |
| DRN Firing Rate | Present | Inhibited | WAY100635 (1–1.5 mg/kg, i.p.) | Complete reversal of inhibition | |
| DTg Firing Rate | 9.6 ± 0.7 Hz | 6.1 ± 1.1 Hz | WAY100635 (1 µM) | Prevention of inhibitory effect | |
| SCN Phase Shift | Normal | Phase advance | 5-HT7 Antagonists (ritanserin, etc.) | Sensitive to co-application | |
| SCN Phase Shift | Normal | Phase advance | 5-HT1A Antagonists (WAY-100,635) | Not sensitive to co-application |
Signaling Pathways
Activation of the 5-HT1A receptor by this compound initiates several intracellular signaling cascades. The primary mechanism involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and inhibition of neuronal firing. Additionally, 5-HT1A receptor activation can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and can modulate the extracellular signal-regulated kinase (ERK) pathway.
Figure 1: this compound signaling via the 5-HT1A receptor.
Experimental Workflows
The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment using brain slices.
Figure 2: In vitro patch-clamp experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Patch-Clamp Recording in Acute Brain Slices
This protocol describes whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound.
Materials:
-
Solutions:
-
Slicing and Holding Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The osmolarity should be between 305 and 315 mOsm.
-
Recording aCSF: Same as slicing aCSF.
-
Internal Solution (for whole-cell): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 mM MgCl2, 10 HEPES, and 11 mM EGTA, pH 7.3. The osmolarity should be between 260 and 280 mOsm.
-
This compound stock solution (10 mM in sterile water or saline).
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Microscope with infrared differential interference contrast (IR-DIC) optics
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Procedure:
-
Slice Preparation:
-
Anesthetize the animal (e.g., rodent) according to approved institutional protocols and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing aCSF.
-
Cut 300-400 µm thick slices of the desired brain region using a vibratome.
-
Transfer the slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated recording aCSF at a rate of 1-2 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Visually identify a healthy neuron using IR-DIC optics.
-
Approach the neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
This compound Application:
-
Record a stable baseline of neuronal activity (e.g., spontaneous firing, holding current in voltage-clamp) for 5-10 minutes.
-
Prepare the desired final concentration of this compound in the recording aCSF (e.g., 300 nM).
-
Switch the perfusion to the aCSF containing this compound and record the cellular response.
-
After observing the effect, switch the perfusion back to the control aCSF to record the washout.
-
Protocol 2: In Vivo Single-Unit Recording with Microiontophoresis
This protocol details the procedure for in vivo single-unit extracellular recording of neuronal activity in response to local application of this compound via microiontophoresis.
Materials:
-
Solutions:
-
This compound solution for iontophoresis (e.g., 10 mM in 0.9% NaCl, pH adjusted).
-
Saline (0.9% NaCl) for the balancing barrel.
-
-
Equipment:
-
Stereotaxic apparatus
-
Anesthesia machine
-
Drill
-
Single-unit recording amplifier and data acquisition system
-
Microiontophoresis pump
-
Multi-barreled glass micropipettes
-
Heating pad
-
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., dorsal raphe nucleus).
-
-
Electrode Placement and Recording:
-
Prepare a multi-barreled micropipette with the central barrel for recording and side barrels for drug application and balancing.
-
Fill the recording barrel with an appropriate electrolyte and the side barrels with the this compound solution and saline.
-
Slowly lower the electrode into the target brain region according to stereotaxic coordinates.
-
Identify single-unit activity based on spike amplitude and waveform.
-
-
Microiontophoretic Application of this compound:
-
Record a stable baseline firing rate of an isolated neuron for several minutes.
-
Apply a retaining current to the this compound barrel to prevent leakage.
-
To apply the drug, switch to an ejection current of a specific magnitude and duration (e.g., 10-100 nA for 10-60 seconds).
-
Simultaneously record the change in the neuron's firing rate.
-
Terminate the ejection current and observe the recovery of the firing rate.
-
Use the balancing barrel to pass an equivalent current to control for current effects.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the electrophysiological effects of this compound. By utilizing these standardized methods, scientists can obtain reliable and reproducible data to further understand the role of the 5-HT1A receptor in neuronal function and its implications for drug development.
References
- 1. Preparation of Holding ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 2. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Troubleshooting & Optimization
Optimizing 8-OH-DPAT dosage to minimize motor side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT1A receptor agonist, 8-OH-DPAT. The focus is on optimizing dosage to minimize motor side effects while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
8-Hydroxy-2-(di-n-propylamino)tetralin (this compound) is a potent and selective full agonist for the serotonin 5-HT1A receptor.[1] Its mechanism of action is dose-dependent:
-
Low Doses: Preferentially activate presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei. This leads to a decrease in the firing rate of these neurons and a reduction in serotonin release in projection areas.
-
High Doses: Activate both presynaptic autoreceptors and postsynaptic 5-HT1A receptors in various brain regions, including the hippocampus, cortex, and amygdala.[2]
This compound has also been reported to have agonist activity at 5-HT7 receptors and may act as a serotonin reuptake inhibitor or releasing agent at higher concentrations.[1]
Q2: What are the common motor side effects observed with this compound administration?
This compound can induce a range of motor behaviors, often as part of the "serotonin syndrome," which becomes more pronounced at higher doses. These side effects include:
-
Hyperlocomotion: An increase in general movement and exploratory behavior.
-
Stereotypy: Repetitive, purposeless movements such as forepaw treading, headweaving, and flat body posture.[2]
-
Hypolocomotion: In some contexts, particularly without habituation, this compound can lead to a decrease in locomotor activity.[3]
-
Changes in specific motor patterns: A dose-dependent decrease in rearing behavior has been observed.
Q3: How does the dose of this compound relate to the severity of motor side effects?
There is a clear dose-response relationship for the motor effects of this compound. Low doses (e.g., 15-60 µg/kg in rats) can elicit specific behavioral effects, such as increased food intake, without significant motor side effects. As the dose increases (e.g., 125-4000 µg/kg in rats), locomotor stimulation and stereotyped behaviors become more prominent. At very high doses, these motor side effects can interfere with the assessment of other behaviors.
Troubleshooting Guide: Minimizing Motor Side Effects
Issue: Significant motor stereotypy is interfering with the primary behavioral measurements in my experiment.
Troubleshooting Steps:
-
Dose-Response Pilot Study:
-
Rationale: The optimal dose for your desired effect may be lower than what is causing the interfering motor behaviors. A dose-response study is crucial to identify a therapeutic window.
-
Procedure:
-
Select a range of this compound doses, starting from a low dose reported in the literature and escalating to a dose known to produce motor effects.
-
Administer each dose to a separate group of animals and assess both the desired experimental effect and the motor side effects.
-
Quantify motor behaviors using a standardized rating scale for stereotypy and an open field test for locomotor activity.
-
Analyze the data to identify the lowest effective dose for your primary outcome with the minimal motor side effects.
-
-
-
Consider the Route and Timing of Administration:
-
Rationale: The pharmacokinetics of this compound can influence its side effect profile.
-
Procedure:
-
Route: Intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) administration will have different absorption and distribution rates. If using a route with rapid absorption (e.g., i.p.), consider if a slower absorption route (e.g., s.c. or p.o.) might dampen the peak-dose side effects.
-
Timing: The timing of behavioral testing relative to drug administration is critical. Characterize the time course of both the desired effects and the motor side effects to find a testing window where the desired effect is present, but the motor disturbances have subsided.
-
-
-
Co-administration with a 5-HT2A Antagonist:
-
Rationale: There is evidence of interaction between 5-HT1A and 5-HT2A receptors in modulating motor behavior. In some cases, 5-HT2A antagonists have been shown to attenuate some of the behavioral effects of this compound.
-
Procedure:
-
Select a selective 5-HT2A antagonist (e.g., M100907).
-
Conduct a pilot study to determine an effective dose of the antagonist that does not by itself alter the behaviors of interest.
-
Administer the 5-HT2A antagonist prior to this compound and assess the impact on both the desired effect and the motor side effects.
-
-
Data Presentation
Table 1: Dose-Dependent Motor Effects of this compound in Rodents
| Species | Dose Range | Route of Administration | Observed Motor Effects | Reference |
| Rat | 15-60 µg/kg | s.c. | No significant effect on locomotion or stereotypy. | |
| Rat | 125-4000 µg/kg | s.c. | Locomotor stimulation and stereotyped behaviors (forepaw treading, headweaving, flat body posture). | |
| Rat | 25, 50, 100, 200 µg/kg | s.c. | Dose-dependent increase in motivational activation; highest dose may induce motor debilitation. | |
| Mouse | 1, 2, and 4 mg/kg | i.p. | Decrease in spontaneous alternation and locomotor activity. |
Experimental Protocols
Protocol 1: Assessment of Motor Activity using the Open Field Test
-
Objective: To quantify general locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with walls to prevent escape, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone. Automated tracking software is recommended for accurate data collection.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle at the predetermined dose and time before placing the animal in the arena.
-
Gently place the animal in the center of the open field.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes).
-
Clean the arena thoroughly between animals with a 70% ethanol solution to eliminate olfactory cues.
-
-
Key Parameters to Measure:
-
Total distance traveled.
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Time spent in the center versus the periphery of the arena.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Velocity of movement.
-
Protocol 2: Assessment of Stereotyped Behavior
-
Objective: To quantify the presence and severity of stereotyped behaviors.
-
Procedure:
-
Following administration of this compound or vehicle, place the animal in a standard observation cage.
-
Observe each animal for a set period (e.g., 1-2 minutes) at regular intervals (e.g., every 10 minutes) over the course of the expected drug effect (e.g., 60-120 minutes).
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Score the presence and intensity of specific stereotyped behaviors using a rating scale.
-
-
Sample Stereotypy Rating Scale:
-
0: Absent - No stereotyped behavior observed.
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1: Mild - Intermittent forepaw treading or headweaving.
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2: Moderate - Continuous forepaw treading and/or headweaving.
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3: Severe - Continuous, intense forepaw treading, headweaving, and flat body posture; may interfere with other behaviors.
-
Visualizations
Caption: Dose-dependent signaling of this compound at pre- and postsynaptic 5-HT1A receptors.
Caption: Troubleshooting workflow for optimizing this compound dosage.
References
8-OH-DPAT solubility and vehicle preparation for in vivo studies
Technical Support Center: 8-OH-DPAT for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of this compound and the preparation of vehicle solutions for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that acts as a potent and selective agonist for the 5-HT1A serotonin receptor.[1][2][3] It also shows moderate affinity for the 5-HT7 receptor.[1] It is widely used in neuroscience research to study the function of the 5-HT1A receptor, which is involved in mood, anxiety, and cognition. Activation of 5-HT1A receptors by this compound typically reduces the firing of serotonergic neurons.
Q2: What form of this compound is best for making aqueous solutions?
A2: The hydrobromide (HBr) salt of this compound is generally preferred for creating aqueous solutions. This salt form is more readily soluble in water or saline compared to the free base form. For instance, this compound hydrobromide is soluble up to 10 mM in water with gentle warming.
Q3: What are the most common solvents for dissolving this compound?
A3: The most common solvents are Dimethyl sulfoxide (DMSO), saline (0.9% NaCl), and various buffer solutions like Phosphate-Buffered Saline (PBS). Ethanol can also be used, but DMSO is often the starting solvent for creating stock solutions due to the high solubility of this compound in it.
Q4: Can I dissolve this compound directly in saline for my in vivo experiment?
A4: Yes, particularly if you are using the hydrobromide salt and the required concentration is not excessively high. Sterile saline is a common vehicle for intraperitoneal (i.p.) or subcutaneous (s.c.) injections. One protocol suggests dissolving 0.9 g of sodium chloride in ddH₂O and diluting it to 100 mL to create a suitable saline solution.
Q5: How should I store my this compound stock solutions?
A5: Stock solutions, especially those made with DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. They can be stored at -20°C for up to one year or at -80°C for up to two years.
Solubility Data
The solubility of this compound can vary based on its form (free base vs. hydrobromide salt) and the solvent used. The following table summarizes solubility data from various suppliers.
| Compound Form | Solvent | Solubility | Notes |
| This compound (Free Base) | DMSO | 100 mg/mL (404.24 mM) | Requires sonication. Use fresh, non-hygroscopic DMSO. |
| Water | Insoluble | ||
| This compound (Hydrobromide) | DMSO | 20 mg/mL / 50 mM | |
| Water | 10 mM | Gentle warming may be required. | |
| DMF | 12 mg/mL | ||
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
Troubleshooting Guide
Issue 1: My this compound is not dissolving in saline.
-
Cause: You may be using the free base form, which is insoluble in water. Alternatively, the concentration you are trying to achieve may be too high for its solubility limit in saline.
-
Solution:
-
Verify the Form: Ensure you are using the hydrobromide salt for aqueous solutions.
-
Gentle Warming: Try warming the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Use a Co-solvent: Prepare a concentrated stock solution in DMSO first. Then, dilute this stock solution into your aqueous vehicle (saline, PBS). Be mindful of the final DMSO concentration, as high levels can be toxic in vivo. A final DMSO concentration of 1-10% is often acceptable.
-
Issue 2: The solution is clear at first but precipitates after dilution or over time.
-
Cause: This is common when a drug is highly soluble in a stock solvent (like DMSO) but poorly soluble in the final aqueous vehicle. The drug crashes out of the solution when the solvent ratio changes.
-
Solution:
-
Use a Surfactant/Solubilizer: Incorporate a non-ionic surfactant like Tween 80 or a solubilizing agent like PEG300 or SBE-β-CD (sulfobutylether-β-cyclodextrin) into your vehicle. These agents help keep hydrophobic compounds in solution.
-
Optimize the Vehicle: A multi-component vehicle often works best. See the protocols below for examples.
-
Fresh Preparation: Prepare the final diluted solution fresh on the day of the experiment to minimize the chance of precipitation.
-
Issue 3: I'm concerned about the toxicity of the vehicle itself.
-
Cause: Solvents like DMSO, while excellent for dissolving compounds, can have their own biological effects or be toxic at high concentrations.
-
Solution:
-
Minimize Organic Solvents: Keep the final concentration of DMSO or other organic solvents as low as possible (ideally ≤10%).
-
Run a Vehicle Control Group: Always include a control group of animals that receives the vehicle solution without the drug. This is critical to ensure that any observed effects are due to the this compound and not the vehicle.
-
Experimental Protocols & Vehicle Preparation
Below are detailed protocols for preparing this compound solutions for in vivo administration.
Protocol 1: Simple Saline Vehicle (for HBr salt)
This method is suitable for lower concentrations of this compound hydrobromide.
-
Prepare Sterile Saline: Dissolve 0.9 g of NaCl in 100 mL of distilled water. Filter-sterilize the solution through a 0.22 µm filter.
-
Weigh Compound: Accurately weigh the required amount of this compound HBr.
-
Dissolve: Add the compound directly to the sterile saline. Vortex thoroughly. Gentle warming and sonication can be used to assist dissolution.
-
Final Check: Ensure the solution is clear and free of particulates before injection.
Protocol 2: DMSO-Based Co-Solvent Vehicle
This is a robust method for achieving higher concentrations and improving stability.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Prepare Final Vehicle: Several multi-component vehicles can be used for dilution. Prepare the final solution by adding solvents sequentially:
-
Option A (with Tween 80 & PEG300):
-
Start with 10% of the final volume as your DMSO stock solution.
-
Add 40% of the final volume as PEG300. Mix well.
-
Add 5% of the final volume as Tween-80. Mix well.
-
Add 45% of the final volume as saline. Mix well. Final solubility is expected to be ≥ 5 mg/mL.
-
-
Option B (with SBE-β-CD):
-
Start with 10% of the final volume as your DMSO stock solution.
-
Add 90% of the final volume of a pre-made 20% SBE-β-CD in saline solution. Mix well. Final solubility is expected to be ≥ 5 mg/mL.
-
-
-
Administer: Use the final clear solution for injection. Always run a parallel vehicle-only control group.
Visualizations
Workflow for Vehicle Selection and Preparation
Caption: Decision workflow for selecting the appropriate vehicle for this compound.
Simplified this compound Signaling Pathway
Caption: Simplified signaling cascade following 5-HT1A receptor activation by this compound.
References
Technical Support Center: 8-OH-DPAT Off-Target Effects at 5-HT7 Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) at the serotonin 5-HT7 receptor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a well-established full agonist for the serotonin 5-HT1A receptor.[1][2] However, it also exhibits significant agonist activity at the 5-HT7 receptor.[1][3]
Q2: Why is it important to consider the off-target effects of this compound at 5-HT7 receptors?
The activation of 5-HT7 receptors by this compound can lead to downstream signaling events that may confound experimental results. These off-target effects are particularly relevant in studies investigating processes where 5-HT7 receptors are known to be involved, such as thermoregulation, circadian rhythms, and cognitive functions like learning and memory.[4] Failure to account for these effects can lead to misinterpretation of the specific role of 5-HT1A receptors in the observed phenomena.
Q3: How can I minimize or control for the 5-HT7 receptor-mediated effects of this compound in my experiments?
The most effective method is to use a selective 5-HT7 receptor antagonist in conjunction with this compound. This allows for the pharmacological blockade of the 5-HT7 receptors, thereby isolating the effects mediated by the 5-HT1A receptor. A commonly used and highly selective 5-HT7 antagonist is SB-269970.
Q4: What are the typical concentrations or doses for this compound and the selective 5-HT7 antagonist SB-269970?
The optimal concentrations and doses will vary depending on the experimental model (in vitro vs. in vivo) and the specific research question. It is always recommended to perform dose-response curves to determine the most effective concentrations for your specific assay. However, based on published literature, here are some starting points:
-
This compound (in vivo): Doses ranging from 0.3 mg/kg to 1 mg/kg (i.p.) have been shown to induce physiological responses involving both 5-HT1A and 5-HT7 receptors.
-
SB-269970 (in vivo): A dose of 10 mg/kg (i.p.) has been effectively used to block this compound-induced effects at 5-HT7 receptors.
Q5: Are there alternative agonists that are more selective for the 5-HT1A receptor than this compound?
Yes, while this compound is a classic tool, newer compounds with improved selectivity for the 5-HT1A receptor have been developed. Researchers may consider using these alternatives to reduce the likelihood of off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissect the 5-HT1A and 5-HT7 receptor-mediated effects of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results with this compound. | The observed effect may be a composite of both 5-HT1A and 5-HT7 receptor activation. The relative contribution of each receptor can be dose-dependent. | 1. Use a selective 5-HT7 antagonist: Co-administer SB-269970 with this compound to block the 5-HT7 component. 2. Perform a dose-response curve: This will help to identify if lower doses of this compound can elicit a more selective 5-HT1A response in your system. 3. Include a control group: Administer the 5-HT7 antagonist alone to control for any independent effects of the antagonist. |
| The 5-HT7 antagonist does not completely block the effect of this compound. | 1. The dose of the antagonist may be insufficient. 2. The observed effect may be primarily mediated by 5-HT1A receptors. 3. The antagonist may not have reached its target at the appropriate time. | 1. Increase the antagonist dose: Perform a dose-response for the antagonist to ensure complete blockade of 5-HT7 receptors. 2. Use a selective 5-HT1A antagonist: To confirm the 5-HT1A-mediated component, use a selective 5-HT1A antagonist like WAY-100635. 3. Adjust timing of administration: Ensure the antagonist is administered with sufficient time to reach its target before the administration of this compound. |
| Difficulty in interpreting in vivo behavioral data. | Behavioral outcomes can be complex and may be influenced by the activation of multiple receptor subtypes in different brain regions. | 1. Combine pharmacology with other techniques: Use techniques like c-Fos mapping or electrophysiology to identify the specific neural circuits activated by this compound in the presence and absence of a 5-HT7 antagonist. 2. Utilize knockout animal models: If available, 5-HT7 receptor knockout mice can be a valuable tool to confirm the involvement of this receptor in the observed effects of this compound. |
Quantitative Data
The following tables summarize the binding affinities of this compound and relevant antagonists at human 5-HT1A and 5-HT7 receptors.
Table 1: Binding Affinity of this compound
| Compound | Receptor | Kᵢ (nM) | Reference |
| This compound | 5-HT1A | ~1-2 | |
| This compound | 5-HT7 | ~52-466 |
Table 2: Binding Affinities of Selective Antagonists
| Compound | Receptor | Kᵢ (nM) | pKᵢ | Reference |
| WAY-100635 | 5-HT1A | 0.39 - 0.84 | 8.9 | |
| SB-269970 | 5-HT7 | ~1.25 | 8.3 - 8.9 |
Experimental Protocols
Radioligand Binding Assay to Determine Compound Affinity
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for 5-HT1A or 5-HT7 receptors.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1A or 5-HT7 receptor.
-
Radioligand:
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For 5-HT1A: [³H]-8-OH-DPAT
-
For 5-HT7: [³H]-5-CT
-
-
Test compound (this compound) and selective non-labeled ligands for non-specific binding determination (e.g., serotonin).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Serial dilutions of the test compound or buffer (for total binding) or a high concentration of a non-radiolabeled ligand (for non-specific binding).
-
Radioligand at a concentration near its Kd value.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ of the test compound and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Functional cAMP Assay to Measure Receptor Activation
This protocol outlines a method to measure the functional activation of 5-HT7 receptors by assessing changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line expressing the human 5-HT7 receptor (e.g., CHO-K1 or DLD1).
-
This compound.
-
Selective 5-HT7 antagonist (SB-269970).
-
cAMP assay kit (e.g., HTRF, GloSensor™).
-
Cell culture medium and supplements.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating: Culture the cells according to standard protocols and seed them into a 96-well or 384-well plate. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound. For antagonist experiments, prepare a solution of SB-269970.
-
Antagonist Pre-incubation (if applicable): If testing for antagonism, pre-incubate the cells with SB-269970 for a sufficient time before adding the agonist.
-
Agonist Stimulation: Add the this compound dilutions to the wells and incubate for the time specified by the cAMP assay kit manufacturer (typically 30 minutes at 37°C).
-
cAMP Detection: Follow the instructions of the cAMP assay kit to lyse the cells (if required) and measure the cAMP levels using a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
In Vivo Hypothermia Assay in Mice
This protocol describes a method to assess the contribution of 5-HT1A and 5-HT7 receptors to this compound-induced hypothermia.
Materials:
-
Male mice (species and strain as appropriate for the study).
-
This compound.
-
Selective 5-HT1A antagonist (WAY-100635).
-
Selective 5-HT7 antagonist (SB-269970).
-
Vehicle (e.g., saline).
-
Rectal probe or implantable transponder for measuring body temperature.
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling procedures for several days before the experiment.
-
Baseline Temperature: Measure the baseline body temperature of each mouse.
-
Drug Administration:
-
Group 1 (Control): Administer vehicle.
-
Group 2 (this compound): Administer this compound (e.g., 0.3 mg/kg, i.p.).
-
Group 3 (Antagonist Control): Administer SB-269970 (e.g., 10 mg/kg, i.p.) alone.
-
Group 4 (this compound + 5-HT7 Antagonist): Administer SB-269970 (e.g., 10 mg/kg, i.p.) followed by this compound (e.g., 0.3 mg/kg, i.p.) after an appropriate pre-treatment time.
-
Group 5 (this compound + 5-HT1A Antagonist): Administer WAY-100635 (e.g., 10 mg/kg, i.p.) followed by this compound (e.g., 0.3 mg/kg, i.p.) after an appropriate pre-treatment time.
-
-
Temperature Monitoring: Measure the body temperature at regular intervals (e.g., every 15-30 minutes) for at least 60-90 minutes after this compound administration.
-
Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. Compare the temperature changes between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Visualizations
Signaling Pathway of 5-HT7 Receptor Activation
References
- 1. SB-269970|Selective 5-HT7 Receptor Antagonist [benchchem.com]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. This compound as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the poor oral bioavailability of 8-OH-DPAT in experimental design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in experimental design.
Troubleshooting Guide
Researchers often encounter variability and a lack of expected effects when administering this compound orally. This guide provides insights into common problems, their probable causes, and actionable solutions.
| Problem | Probable Cause | Recommended Solution |
| Low or variable behavioral/physiological response after oral administration. | Extensive first-pass metabolism: this compound has a very low oral bioavailability of approximately 2.6% in rats due to significant metabolism in the liver before it reaches systemic circulation.[1] This leads to insufficient and unpredictable concentrations of the active drug reaching the target receptors. | Utilize alternative routes of administration: Bypass the first-pass effect by using parenteral routes such as subcutaneous (SC), intraperitoneal (IP), or intravenous (IV) injection. These methods ensure that a much higher and more consistent concentration of this compound reaches the systemic circulation and the central nervous system. |
| Inconsistent results between experimental subjects. | Genetic variability in metabolic enzymes: Individual differences in the expression and activity of metabolic enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases, can lead to variations in the extent of first-pass metabolism among subjects. | Standardize the animal model: Use a genetically homogenous strain of animals to minimize inter-individual variability in drug metabolism. Additionally, consider using a route of administration that minimizes metabolic variability, such as IV injection. |
| Need for excessively high oral doses to observe an effect. | Saturation of metabolic pathways: While increasing the oral dose may eventually lead to a systemic effect, it can also saturate the metabolic enzymes, leading to non-linear pharmacokinetics and unpredictable dose-response relationships. | Dose-response studies with alternative routes: Conduct dose-response studies using a parenteral route (e.g., subcutaneous injection) to establish a reliable dose-effect relationship. This will provide a more accurate understanding of the drug's potency at the target receptor. |
| Difficulty in replicating findings from studies that used different administration routes. | Pharmacokinetic differences: The route of administration significantly impacts the pharmacokinetic profile of this compound, including the peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and overall drug exposure (AUC). | Carefully consider the research question: When comparing results across studies, it is crucial to account for the different pharmacokinetic profiles resulting from different administration routes. For studies focused on central nervous system effects, direct administration routes might be considered. |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The low oral bioavailability of this compound is primarily due to extensive first-pass metabolism in the liver. After oral administration, the drug is absorbed from the gastrointestinal tract and transported via the portal vein to the liver, where it undergoes significant metabolism before reaching the systemic circulation. Studies in rats have shown that while absorption from the GI tract is high (around 80%), the absolute oral bioavailability is only about 2.6%.[1] The main metabolic pathways are glucuronidation of the hydroxyl group and N-despropylation of the amino group.
Q2: What are the recommended alternative routes of administration for this compound?
A2: To bypass the first-pass effect and achieve more reliable and reproducible results, parenteral routes of administration are recommended. The most commonly used routes in preclinical research include:
-
Subcutaneous (SC) injection: This is a simple and effective method that provides a slower and more sustained release compared to intravenous injection.
-
Intraperitoneal (IP) injection: Widely used in rodent studies, this route allows for rapid absorption into the systemic circulation.[2]
-
Intravenous (IV) injection: This route provides 100% bioavailability and allows for precise control over plasma concentrations, making it ideal for pharmacokinetic studies.[3]
-
Intramuscular (IM) injection: This route has also been shown to provide good bioavailability (around 66% in goats) and can be a feasible option.[4]
Q3: What is a suitable vehicle for dissolving this compound for injection?
A3: this compound hydrobromide is water-soluble. For subcutaneous, intraperitoneal, and intravenous injections in rodents, sterile 0.9% saline is the most commonly used and recommended vehicle.
Q4: Are there any formulation strategies that could improve the oral bioavailability of this compound?
A4: While not extensively studied for this compound specifically, several formulation strategies have the potential to improve the oral bioavailability of drugs with high first-pass metabolism:
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic absorption, which partially bypasses the liver, thus reducing first-pass metabolism.
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation in the liver and potentially alter its distribution, leading to improved bioavailability.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the solubility and stability of this compound, which may lead to improved absorption and reduced presystemic metabolism.
Q5: What are the known metabolites of this compound?
A5: The primary metabolic pathways for this compound are phase II glucuronidation and phase I N-dealkylation. The main metabolites identified are:
-
This compound-glucuronide: Formed by the conjugation of glucuronic acid to the hydroxyl group of this compound.
-
N-despropylated this compound-glucuronide: This metabolite is formed after one of the propyl groups is removed (N-despropylation), followed by glucuronidation.
Experimental Protocols
Detailed Protocol for Subcutaneous (SC) Injection of this compound in Rats
This protocol provides a standardized method for the subcutaneous administration of this compound to rats, ensuring consistent delivery and minimizing stress to the animal.
Materials:
-
This compound hydrobromide
-
Sterile 0.9% saline solution
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound hydrobromide in sterile 0.9% saline.
-
The concentration should be calculated based on the desired dose and an injection volume of 1-2 mL/kg body weight. For example, to administer a dose of 1 mg/kg in an injection volume of 1 mL/kg, prepare a 1 mg/mL solution.
-
Ensure the solution is fully dissolved and clear before drawing it into the syringe.
-
-
Animal Handling and Dosing:
-
Weigh the rat accurately to determine the correct volume of the this compound solution to be administered.
-
Gently restrain the rat. One effective method is to allow the rat to grip a wire cage lid while gently holding the base of the tail.
-
Identify the injection site, which is typically the loose skin over the back, between the shoulder blades.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
-
Injection Technique:
-
Using your non-dominant hand, gently lift the loose skin to form a "tent."
-
With your dominant hand, insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel (you should see a small air bubble). If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and gently apply pressure to the injection site with a dry gauze pad for a few seconds.
-
-
Post-Injection Monitoring:
-
Return the rat to its home cage and monitor for any adverse reactions, such as local irritation or signs of distress.
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Observe the animal for the expected behavioral or physiological effects of this compound.
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Quantitative Data Summary: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Terminal Half-life (t½) | 1.56 ± 0.01 h | Similar to IV |
| Volume of Distribution (Vd) | 0.14 ± 0.02 L | - |
| Clearance (CL) | 1.10 ± 0.17 mL/min | - |
| Absolute Bioavailability (F) | 100% | 2.60 ± 0.24% |
| Data adapted from a study in male rats. |
Visualizations
Metabolic Pathway of this compound
Caption: First-pass metabolism of orally administered this compound.
Experimental Workflow for Alternative Administration
Caption: Workflow for subcutaneous administration of this compound.
Decision Tree for Selecting Administration Route
Caption: Decision tree for selecting an this compound administration route.
References
- 1. Identification of selective inhibitors of uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A3 and UGT1A8 and their application in UGT reaction phenotyping studies in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-OH-DPAT Administration in Mice and Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the 5-HT1A/5-HT7 receptor agonist, 8-OH-DPAT, in mice and rats.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound (8-Hydroxy-2-(di-n-propylamino)tetralin) is a standard and selective agonist for the 5-HT1A serotonin receptor.[1][2] It also possesses moderate affinity for the 5-HT7 receptor.[2][3][4] The (R)-enantiomer of this compound is a full agonist, while the (S)-enantiomer acts as a partial agonist at 5-HT1A receptors.
2. What are the common administration routes for this compound in rodents?
Common administration routes include intraperitoneal (i.p.), subcutaneous (s.c.), intravenous (i.v.), oral gavage (p.o.), and direct central nervous system (CNS) delivery via intracerebroventricular (i.c.v.) or intracerebral microinjections. The choice of route depends on the desired pharmacokinetic profile and experimental goals.
3. How should this compound be stored?
This compound powder is typically stored at -20°C for long-term stability (up to 3-4 years). Stock solutions in DMSO can be stored at -80°C for up to a year, but it is recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure reliability. Avoid repeated freeze-thaw cycles of stock solutions.
4. What are suitable vehicles for dissolving this compound?
This compound hydrobromide is soluble in water (up to 10 mM with gentle warming), DMSO (up to 50 mM), and physiological saline (0.9% NaCl). For injections, sterile saline is a commonly used vehicle.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected behavioral/physiological responses.
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Possible Cause 1: Administration Route and Pharmacokinetics. The route of administration significantly impacts the onset, duration, and magnitude of the drug's effects. For example, subcutaneous administration in rats leads to peak plasma concentrations at 5 minutes and peak brain concentrations at 15 minutes, with behavioral effects like the 5-HT syndrome peaking within 5 minutes and dissipating after 30 minutes, even while brain concentrations remain high. In contrast, hypothermic responses develop more gradually, peaking at 45-60 minutes post-injection.
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Solution: Carefully select the administration route based on the desired temporal dynamics of your experiment. Refer to the pharmacokinetic data in the tables below to align the administration route with the experimental timeline.
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Possible Cause 2: Dose-Dependent Effects. this compound can produce varied, and sometimes opposing, effects depending on the dose. For instance, low doses (15-60 µg/kg) in rats can increase food intake, while higher doses (250-4000 µg/kg) may also elicit feeding but are confounded by stereotyped behaviors like head weaving and forepaw treading.
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Solution: Conduct a dose-response study to determine the optimal dose for the desired effect in your specific experimental paradigm. Be aware that different behavioral or physiological readouts may have different dose-response curves.
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Possible Cause 3: Pre- vs. Postsynaptic Receptor Activation. Systemic administration of this compound can activate both presynaptic 5-HT1A autoreceptors (leading to decreased serotonin release) and postsynaptic 5-HT1A receptors. The net behavioral outcome can be a complex interplay of these two actions.
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Solution: To isolate the effects of postsynaptic receptor activation, consider direct microinjection into specific brain regions of interest.
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Issue 2: Low oral bioavailability.
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Possible Cause: this compound undergoes significant first-pass metabolism.
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Solution: While absorption from the GI tract is high (around 80%), the absolute oral bioavailability in rats is very low (approximately 2.6%). If precise and high systemic concentrations are required, parenteral routes such as i.v., i.p., or s.c. are recommended over oral gavage.
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Issue 3: Variability in responses between animals.
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Possible Cause 1: Sex Differences. Female rats have been shown to exhibit a greater corticosterone response to this compound compared to males.
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Solution: Use animals of a single sex for a given experiment, or include sex as a biological variable in your experimental design and analysis.
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Possible Cause 2: Animal Strain and Species. Different strains and species (mice vs. rats) can exhibit different sensitivities and metabolic profiles.
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Solution: Maintain consistency in the strain and species used throughout a study. Be cautious when extrapolating findings from one species or strain to another.
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Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (i.v.) | Oral (p.o.) | Reference(s) |
| Terminal Half-life (t1/2) | 1.56 ± 0.01 h | Essentially the same as i.v. | |
| Volume of Distribution (Vd) | 0.14 ± 0.02 L | N/A | |
| Clearance (CL) | 1.10 ± 0.17 ml/min | N/A | |
| Absolute Bioavailability | 100% | 2.60 ± 0.24% |
Table 2: Common Dosages of this compound for Different Administration Routes and Effects in Rodents
| Species | Route | Dosage Range | Observed Effect | Reference(s) |
| Rat | s.c. | 15-60 µg/kg | Increased food intake | |
| Rat | s.c. | 50-1000 µg/kg | Increased plasma corticosterone | |
| Rat | s.c. | 100 µg/kg | Reduced accuracy in attentional tasks | |
| Rat | i.p. | 0.4 mg/kg | Decreased extracellular 5-HT in MPOA | |
| Rat | Microinjection | 0.1-1 µg (Dorsal/Median Raphe) | Conditioned place preference | |
| Rat | Microinjection | 0.5-4 µg (Intraseptal) | Impaired spatial working memory | |
| Mouse | i.p. | 0.3-1 mg/kg | Hypothermia | |
| Mouse | i.p. | 1-4 mg/kg | Decreased spontaneous alternation | |
| Mouse | i.v. | > 1 mg/kg | 5-HT syndrome (head weaving, etc.) | |
| Mouse | s.c. | 1 mg/kg | Normalizes hypolocomotion in orexin KO mice |
Experimental Protocols
Protocol 1: Subcutaneous (s.c.) Injection in Mice/Rats
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Preparation: Dissolve this compound hydrobromide in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of particulates.
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Animal Restraint: Gently restrain the mouse or rat. For mice, scruff the back of the neck to bring a fold of skin up. For rats, a similar gentle grasp of the loose skin over the shoulders is effective.
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Injection: Insert a 25-27 gauge needle into the "tent" of skin, parallel to the spine. Be careful not to puncture the underlying muscle or peritoneum.
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Administration: Aspirate briefly to ensure no blood is drawn (indicating entry into a blood vessel). Slowly inject the solution, creating a small bleb under the skin.
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Post-injection: Withdraw the needle and gently massage the injection site to aid dispersal. Return the animal to its cage and monitor for the desired effects and any adverse reactions.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice/Rats
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Preparation: Prepare the this compound solution as described for s.c. injection.
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Animal Restraint: Restrain the animal firmly, exposing the abdomen. For mice, this can be done by scruffing and securing the tail. For rats, a two-handed grip that supports the body and restrains the head is necessary. The animal should be tilted slightly head-down to allow the abdominal organs to shift away from the injection site.
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Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
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Administration: Aspirate to check for urine or blood. Inject the solution smoothly.
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Post-injection: Withdraw the needle and return the animal to its cage for observation.
Protocol 3: Intracerebral Microinjection in Rats (Stereotaxic Surgery)
Note: This is a surgical procedure requiring appropriate ethical approval, anesthesia, and aseptic technique.
-
Preparation: Prepare a sterile solution of this compound in artificial cerebrospinal fluid (aCSF) or sterile saline.
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Anesthesia and Stereotaxic Mounting: Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.
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Surgical Procedure: Shave and clean the scalp. Make a midline incision to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region (e.g., dorsal raphe nucleus, medial septum).
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Craniotomy: Drill a small burr hole in the skull at the determined coordinates.
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Microinjection: Lower a microinjection cannula (e.g., 30-gauge) to the target depth. Infuse the this compound solution slowly (e.g., 0.1-0.5 µL/min) using a micro-syringe pump.
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Post-infusion: Leave the cannula in place for a few minutes to allow for diffusion and prevent backflow upon retraction.
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Closure and Recovery: Slowly withdraw the cannula, suture the incision, and allow the animal to recover from anesthesia in a warm, clean cage. Provide post-operative analgesia as required.
Mandatory Visualizations
Caption: Workflow for this compound experiments.
Caption: Signaling pathways activated by this compound.
References
Technical Support Center: Prevention of 8-OH-DPAT-Induced Serotonin Syndrome in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent 8-OH-DPAT-induced serotonin syndrome in animal models.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the administration of this compound.
Issue 1: Animals are exhibiting severe serotonin syndrome symptoms despite using a previously reported "safe" dose of this compound.
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Possible Cause: Strain, age, or sex differences in sensitivity to this compound. Animal housing conditions and diet can also influence drug metabolism and response.
-
Troubleshooting Steps:
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Review Literature for Strain-Specific Dosing: Conduct a thorough literature search for this compound dosage information specific to the rodent strain you are using.
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Dose-Response Pilot Study: Perform a pilot study with a small cohort of animals to determine the optimal dose of this compound that induces the desired effect without causing severe, unintended serotonin syndrome. Start with a lower dose and gradually increase it while closely monitoring for behavioral and physiological signs.
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Standardize Environmental Conditions: Ensure consistent housing temperature, lighting cycle, and diet among all experimental animals to minimize variability.
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Consider Animal Sex: Be aware that sex differences in drug metabolism and receptor expression may exist. Analyze data from male and female animals separately if both are used.
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Issue 2: A 5-HT1A antagonist is not effectively preventing this compound-induced serotonin syndrome.
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Possible Cause: Incorrect dosage, timing of administration, or inappropriate antagonist for the specific animal model or experimental paradigm.
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Troubleshooting Steps:
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Verify Antagonist Dosage and Timing: Cross-reference the antagonist's dose and pretreatment time with established protocols. The antagonist must be administered at an appropriate time before this compound to ensure it has reached its target and is exerting its blocking effect.
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Pharmacokinetic Considerations: Consider the pharmacokinetic properties of both the antagonist and this compound. The half-life of the antagonist should be sufficient to cover the duration of this compound's effects.
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Alternative Antagonists: If one 5-HT1A antagonist is ineffective, consider trying another with a different pharmacological profile. For example, WAY-100635, S(-)UH 301, and NAN-190 have all been shown to be effective.[1]
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Route of Administration: Ensure the route of administration for the antagonist allows for optimal bioavailability and CNS penetration.
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Issue 3: High variability in behavioral responses to this compound across animals in the same experimental group.
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Possible Cause: Inconsistent drug administration, observer bias in behavioral scoring, or underlying health differences in the animals.
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Troubleshooting Steps:
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Standardize Drug Administration Technique: Ensure all personnel involved in drug administration are using a consistent and accurate technique (e.g., intraperitoneal, subcutaneous) to minimize variability in drug delivery.
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Blinded Behavioral Scoring: Whenever possible, the observer scoring the behavioral signs of serotonin syndrome should be blinded to the experimental groups to reduce bias.
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Detailed Behavioral Scoring Rubric: Utilize a clear and detailed scoring system for each symptom of serotonin syndrome (e.g., forepaw treading, flat body posture, hindlimb abduction). This will improve inter-observer reliability.
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Health Screening: Perform a thorough health check of all animals before the experiment to exclude any with underlying conditions that might affect their response to the drug.
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II. Frequently Asked Questions (FAQs)
Q1: What are the typical behavioral and physiological signs of this compound-induced serotonin syndrome in rodents?
A1: Common signs in rats and mice include:
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Behavioral: Forepaw treading, flat body posture, hindlimb abduction, head weaving, tremor, and Straub tail (a stiff, erect tail).[1][2]
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Physiological: Hypothermia is a characteristic response to this compound in rodents.[3]
Q2: What is the primary mechanism by which this compound induces serotonin syndrome?
A2: this compound is a potent agonist of the serotonin 5-HT1A receptor.[4] Its induction of serotonin syndrome is primarily mediated through the activation of these receptors.
Q3: What are the key preventative strategies to mitigate this compound-induced serotonin syndrome?
A3: The most effective strategies involve blocking the downstream signaling pathways activated by this compound. This can be achieved through:
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5-HT1A Receptor Antagonism: Pre-treatment with a selective 5-HT1A receptor antagonist like WAY-100635 can effectively block the effects of this compound.
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Inhibition of PKCδ: The protein kinase C delta (PKCδ) is involved in the signaling cascade. Inhibitors like rottlerin have been shown to attenuate this compound-induced behaviors.
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Inhibition of NADPH Oxidase: NADPH oxidase, an enzyme that generates reactive oxygen species, is also implicated. The inhibitor apocynin can reduce the oxidative stress associated with the syndrome.
Q4: Are there any known drug interactions to be aware of when using this compound?
A4: Yes, co-administration of this compound with other serotonergic agents can exacerbate the symptoms of serotonin syndrome. For example, fentanyl has been shown to enhance this compound-induced serototoxic responses in rats. Caution should be exercised when combining this compound with any drug that affects the serotonin system.
III. Experimental Protocols & Data
Key Experimental Protocols
Protocol 1: Induction of Serotonin Syndrome with this compound in Mice
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Animal Model: Male C57BL/6 mice.
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Drug Administration:
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This compound is dissolved in saline.
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Administer this compound via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.
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Behavioral Observation:
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Observe animals for 30 minutes post-injection.
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Score for the presence and severity of serotonin syndrome signs (forepaw treading, flat body posture, hindlimb abduction, head weaving, tremor) using a standardized scoring scale.
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Protocol 2: Prevention of this compound-Induced Serotonin Syndrome with a 5-HT1A Antagonist (WAY-100635) in Mice
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Animal Model: Male C57BL/6 mice.
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Drug Administration:
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WAY-100635 is dissolved in saline.
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Administer WAY-100635 via i.p. injection at a dose of 2.0 mg/kg.
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30 minutes after WAY-100635 administration, inject this compound (1.0 mg/kg, i.p.).
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Behavioral Observation:
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Observe and score for serotonin syndrome behaviors for 30 minutes following the this compound injection.
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Quantitative Data Summary
Table 1: Efficacy of 5-HT1A Antagonists in Preventing this compound-Induced Serotonin Syndrome
| Antagonist | Animal Model | This compound Dose | Antagonist Dose | Route | Outcome | Reference |
| WAY-100635 | Rat | 0.2 mg/kg (s.c.) | 0.3 mg/kg (s.c.) | s.c. | Completely blocked stimulus effects. | |
| WAY-100635 | Rat | 1.0 mg/kg (i.p.) | Not specified | i.p. | Completely blocked performance impairment. | |
| WAY-100635 | Mouse | 1.0 mg/kg (i.p.) | 2.0 mg/kg (i.p.) | i.p. | Attenuated perseverative behavior. | |
| S(-)UH 301 | Least Shrew | Dose-dependent | ID50 = 0.5 mg/kg (i.p.) | i.p. | Potently blocked total SS score. | |
| NAN-190 | Least Shrew | Dose-dependent | ID50 = 0.52 mg/kg (i.p.) | i.p. | Potently blocked total SS score. |
Table 2: Efficacy of Downstream Signaling Inhibitors in Preventing this compound-Induced Serotonergic Behaviors in Mice
| Inhibitor | Target | This compound Dose | Inhibitor Dose | Route | Outcome | Reference |
| Rottlerin | PKCδ | Not specified | Not specified | Not specified | Attenuated serotonergic behaviors. | |
| Apocynin | NADPH Oxidase | Not specified | Not specified | Not specified | Attenuated serotonergic behaviors. |
IV. Visualizations
Signaling Pathway
References
- 1. Production of serotonin syndrome by 8-OH DPAT in Cryptotis parva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial agonistic activity of R- and S-enantiomers of this compound at 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Factors influencing the pharmacokinetic variability of 8-OH-DPAT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-OH-DPAT. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound undergoes extensive first-pass metabolism, which contributes to its low oral bioavailability.[1][2] The main metabolic pathways identified are:
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Glucuronidation: The hydroxyl group of this compound is conjugated with glucuronic acid to form this compound-glucuronide. This is a major route of elimination.[1]
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N-despropylation: The N-propyl groups can be removed, leading to the formation of N-despropylated metabolites, which can also be subsequently glucuronidated.[1]
Q2: Why is the oral bioavailability of this compound so low?
A2: The low oral bioavailability of this compound, reported to be around 2.6% in rats, is primarily due to extensive first-pass metabolism in the liver rather than poor absorption from the gastrointestinal tract.[1] Studies have shown that the extent of absorption is high (around 80%), but the drug is rapidly metabolized before it can reach systemic circulation.
Q3: Which enzymes are likely involved in the metabolism of this compound?
A3: While specific enzymatic studies on this compound are limited, based on its metabolic pathways, the following enzyme families are implicated:
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UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of this compound. Several UGT isoforms, such as those in the UGT1A and UGT2B subfamilies, are known to metabolize phenolic compounds and amines. Genetic polymorphisms in UGT genes can lead to interindividual differences in drug metabolism.
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Cytochrome P450 (CYP) enzymes: N-dealkylation reactions are commonly catalyzed by CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6. These enzymes are major players in the metabolism of a wide range of drugs.
Q4: How does liver disease affect the pharmacokinetics of this compound?
A4: Liver disease can significantly alter the pharmacokinetics of drugs that are extensively metabolized by the liver, such as this compound. In patients with liver cirrhosis, the following effects can be expected:
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Reduced Clearance: Impaired liver function leads to a decrease in the metabolic capacity of enzymes like CYPs and UGTs, resulting in reduced clearance of the drug.
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Increased Bioavailability: Reduced first-pass metabolism can lead to a significant increase in the oral bioavailability of this compound.
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Prolonged Half-life: The time it takes to eliminate the drug from the body is extended. For example, the clearance of another serotonergic drug, sertraline, is significantly reduced in patients with liver cirrhosis, leading to a prolonged half-life.
Q5: Can genetic polymorphisms influence the pharmacokinetic variability of this compound?
A5: Yes, genetic polymorphisms in drug-metabolizing enzymes can be a significant source of pharmacokinetic variability. For this compound, polymorphisms in genes encoding for CYP and UGT enzymes are of particular interest:
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CYP2D6 Polymorphisms: This enzyme is highly polymorphic and is involved in the metabolism of many centrally acting drugs. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can significantly impact drug plasma concentrations.
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UGT Polymorphisms: Variations in UGT genes, such as UGT1A1, can lead to altered glucuronidation capacity, affecting the elimination of this compound.
Troubleshooting Guides
High Variability in Pharmacokinetic Data
Problem: You are observing high inter-individual variability in the plasma concentrations of this compound in your animal studies.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms in Metabolic Enzymes | - If using outbred animal strains, consider that genetic variability in CYP or UGT enzymes may be contributing. - Switch to an inbred strain to reduce genetic variability. - If feasible, genotype the animals for relevant metabolic enzyme polymorphisms. |
| First-Pass Metabolism Variability | - Administer this compound intravenously (IV) to bypass first-pass metabolism and assess systemic clearance variability. - Compare the variability between oral and IV administration to understand the contribution of first-pass metabolism. |
| Inconsistent Drug Administration | - For oral gavage, ensure consistent technique and vehicle volume. - For injections, ensure the injection site and technique are consistent. |
| Food Effects | - The presence of food in the stomach can alter drug absorption. Ensure that animals are fasted for a consistent period before oral administration. |
| Underlying Health Status | - Ensure all animals are healthy and free from any underlying conditions that could affect liver or kidney function. |
Low Oral Bioavailability
Problem: You are consistently measuring very low plasma concentrations of this compound after oral administration, making it difficult to establish a pharmacokinetic profile.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Extensive First-Pass Metabolism | - This is an inherent property of this compound. Consider alternative routes of administration such as intravenous, subcutaneous, or intraperitoneal injection to achieve higher systemic exposure. |
| Poor Formulation/Solubility | - Ensure the drug is fully dissolved in the vehicle used for administration. - Consider using a different vehicle or formulation to improve solubility and absorption. |
| Incorrect Dosing | - Verify the concentration of your dosing solution and the accuracy of the administered volume. |
Analytical Method Issues (HPLC)
Problem: You are facing challenges with the HPLC-UV analysis of this compound in plasma samples, such as poor peak shape, baseline noise, or inconsistent retention times.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Reduce the injection volume or the concentration of the sample. - Column Contamination: Flush the column with a strong solvent. - Inappropriate Mobile Phase pH: Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. |
| Baseline Noise or Drift | - Contaminated Mobile Phase: Prepare fresh mobile phase using high-purity solvents and reagents. Degas the mobile phase thoroughly. - Detector Lamp Issue: Check the lamp's energy and replace it if necessary. - Air Bubbles in the System: Purge the pump and detector to remove any trapped air bubbles. |
| Inconsistent Retention Times | - Fluctuations in Mobile Phase Composition: Ensure the mobile phase is well-mixed and prepared consistently. - Temperature Variations: Use a column oven to maintain a constant temperature. - Pump Malfunction: Check the pump for leaks and ensure a consistent flow rate. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value (Mean ± SD) | Reference |
| Terminal Half-life (t½) | 1.56 ± 0.01 h | |
| Elimination Rate Constant (k_elim) | 0.45 ± 0.01 h⁻¹ | |
| Volume of Distribution (Vd) | 0.14 ± 0.02 L | |
| Clearance (CL) | 1.10 ± 0.17 mL/min |
Table 2: Pharmacokinetic Parameters of R-8-OH-DPAT in Goats
| Route of Administration | Bioavailability (%) | Volume of Distribution (Vd) (L/kg) | Plasma Clearance (CL) (L/kg/min) | Reference |
| Intramuscular (i.m.) | 66 | 1.47 | 0.056 | |
| Intravenous (i.v.) | 100 | 1.47 | 0.056 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Rat Plasma
This protocol is a general guideline based on established methods for the analysis of small molecules in biological matrices.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject a suitable volume (e.g., 20 µL) into the HPLC system.
2. HPLC-UV Conditions
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0) in an isocratic or gradient elution. The exact ratio should be optimized for best separation.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set at the wavelength of maximum absorbance for this compound (approximately 225 nm).
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Column Temperature: 30°C.
Protocol 2: In Vivo Microdialysis for this compound in the Rat Brain
This protocol provides a general framework for conducting in vivo microdialysis experiments.
1. Surgical Implantation of Guide Cannula
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Anesthetize the rat and place it in a stereotaxic frame.
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Following aseptic procedures, expose the skull and drill a small hole over the brain region of interest.
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Implant a guide cannula targeted to the desired coordinates.
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Secure the cannula with dental cement and allow the animal to recover for several days.
2. Microdialysis Procedure
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On the day of the experiment, insert a microdialysis probe through the guide cannula.
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Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
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Allow for a stabilization period of at least 1-2 hours.
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Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
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Administer this compound (systemically or through the probe via reverse dialysis) and continue collecting samples.
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Analyze the dialysate samples for this compound concentration using a sensitive analytical method like HPLC with electrochemical detection or mass spectrometry.
Visualizations
Caption: Overview of factors contributing to this compound pharmacokinetic variability.
Caption: Metabolic pathways of this compound.
Caption: Workflow for this compound pharmacokinetic analysis.
References
- 1. Pharmacokinetics of the 5-hydroxytryptamine1A agonist 8-hydroxy-2-(N,N-di-n-propylamino)tetralin (8-OHDPAT) in the rat after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic polymorphisms of UGT1A1 and susceptibility to anti-tuberculosis drug-induced liver: A RUCAM-based case–control study - PMC [pmc.ncbi.nlm.nih.gov]
8-OH-DPAT Solutions for Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of 8-OH-DPAT solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound is available as a powder and in pre-dissolved solutions. For the powder form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1][2] Once dissolved in a solvent, the stability of the stock solution is dependent on the storage temperature.
Q2: What is the shelf life of this compound stock solutions?
The shelf life of this compound stock solutions is highly dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[1][3]
Q3: In which solvents can I dissolve this compound?
This compound is soluble in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is a frequently used solvent, with a solubility of up to 100 mg/mL.[2] It is also soluble in ethanol. For the hydrobromide salt of this compound, it is soluble up to 10 mM in water with gentle warming and up to 50 mM in DMSO. It is important to note that this compound base is considered insoluble in water.
Q4: How should I prepare this compound solutions for in vivo studies?
For in vivo administration, several formulations can be used. A common method involves a multi-solvent system. For example, a solution can be prepared by dissolving this compound in 10% DMSO, followed by the addition of 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution with a solubility of at least 5 mg/mL. Other formulations may involve suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration.
Quantitative Data Summary
For easy comparison, the stability of this compound in its solid form and in solution under various storage conditions is summarized in the table below.
| Form | Storage Temperature | Shelf Life | Solvent | Source(s) |
| Powder | -20°C | 3 years | N/A | |
| Powder | 4°C | 2 years | N/A | |
| Solution | -80°C | 2 years | DMSO | |
| Solution | -80°C | 1 year | Any | |
| Solution | -80°C | 6 months | Any | |
| Solution | -20°C | 1 year | Any | |
| Solution | -20°C | 1 month | Any | |
| Solution | 4°C | 2 weeks | DMSO |
Troubleshooting Guide
Issue: My this compound solution has changed color. Is it still usable?
A change in color can be an indicator of chemical degradation. It is recommended to perform a quality control check, such as HPLC analysis, to determine the purity of the solution. If significant degradation is detected, the solution should be discarded.
Issue: I am seeing precipitation in my thawed this compound solution.
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may indicate that the solvent has evaporated, increasing the concentration, or that the compound has degraded.
Issue: My in vivo experiment is showing inconsistent results.
Inconsistent results can stem from a variety of factors, with the stability and concentration of the administered compound being critical. Ensure that your this compound solution has been stored correctly and is within its recommended shelf life. It is also advisable to confirm the concentration of your dosing solution before administration.
Experimental Protocols
Protocol: Stability Assessment of this compound Solutions by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of an this compound solution over time.
1. Materials:
- This compound solution to be tested
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable buffer component)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Sample Preparation:
- At time zero (t=0), dilute a small aliquot of your freshly prepared this compound stock solution to a known concentration (e.g., 10 µg/mL) with the mobile phase.
- Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
- At subsequent time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot (if frozen) and prepare a dilution identical to the t=0 sample.
3. HPLC Analysis:
- Mobile Phase: A typical mobile phase for analyzing this compound could be a gradient of acetonitrile and water with 0.1% formic acid.
- Column: A standard C18 column.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where this compound has maximum absorbance.
- Injection Volume: 10 µL.
4. Data Analysis:
- Inject the t=0 sample to obtain the initial peak area corresponding to intact this compound.
- Inject the samples from subsequent time points.
- Compare the peak area of this compound at each time point to the t=0 peak area. A decrease in the peak area indicates degradation.
- The appearance of new peaks suggests the formation of degradation products.
- Calculate the percentage of remaining this compound at each time point.
Visualizations
Signaling Pathway of this compound
This compound is a potent and selective agonist for the 5-HT1A receptor, a G-protein coupled receptor. Upon binding, it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling pathway via the 5-HT1A receptor.
Experimental Workflow for Troubleshooting this compound Solution Stability
This workflow provides a logical sequence of steps to diagnose and address potential issues with this compound solution stability.
Caption: Troubleshooting workflow for this compound solution stability.
References
Validation & Comparative
Validating 8-OH-DPAT as a Full 5-HT1A Agonist: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, establishing the functional profile of a compound is a critical step in the validation process. This guide provides a comparative analysis of 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a prototypical full agonist for the serotonin 1A (5-HT1A) receptor, against other common agonists, buspirone and flesinoxan. We present supporting experimental data from key functional assays, detailed protocols, and visual workflows to facilitate a comprehensive understanding of its pharmacological characteristics.
This compound is widely utilized as a reference compound in the study of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) implicated in a variety of neurological and psychiatric disorders, including anxiety and depression.[1] Its validation as a full agonist is typically performed through a battery of in vitro functional assays that measure the downstream consequences of receptor activation. This guide will focus on three primary assays: cAMP inhibition, GTPγS binding, and ERK1/2 phosphorylation.
Comparative Analysis of 5-HT1A Agonists
The functional activity of this compound is best understood in the context of other known 5-HT1A receptor ligands. Buspirone is clinically used as an anxiolytic and is characterized as a partial agonist at postsynaptic 5-HT1A receptors.[2] Flesinoxan is another potent and selective 5-HT1A agonist.[3][4] The following tables summarize the quantitative data on the potency (EC50 or pEC50) and efficacy (Emax) of these compounds in the three key functional assays.
Table 1: Comparison of Agonist Potency in cAMP Inhibition Assays
| Compound | pEC50 | EC50 (nM) |
| This compound | 7.5 | 31.6 |
| Buspirone | 7.52 | 30.2 |
| Serotonin (5-HT) | 6.8 | 158.5 |
Data represents the concentration of the agonist required to produce 50% of its maximal effect in inhibiting forskolin-stimulated cAMP production. A higher pEC50 value indicates greater potency.
Table 2: Comparison of Agonist Potency and Efficacy in GTPγS Binding Assays
| Compound | pEC50 | Emax (% of Serotonin) |
| This compound | 7.5 | 152 ± 2.4 |
| (S)-1 | 7.8 | ~50 (Partial Agonist) |
| (R)-1 | 7.0 | ~50 (Partial Agonist) |
| Serotonin (5-HT) | - | 192 ± 4.9 |
GTPγS binding assays directly measure the activation of G-proteins following receptor stimulation. Emax values are expressed as a percentage of the maximal stimulation achieved by the endogenous ligand, serotonin.
Table 3: Comparison of Agonist-Induced ERK1/2 Phosphorylation
| Compound | Observation |
| This compound | Induces robust ERK1/2 phosphorylation. |
| Serotonin (5-HT) | Elicits ERK1/2 phosphorylation. |
Data for direct comparison of EC50 and Emax values for ERK1/2 phosphorylation are less standardized in the literature. However, both this compound and serotonin are consistently shown to activate this downstream signaling pathway.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into their Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate other signaling pathways, including the MAPK/ERK pathway, resulting in the phosphorylation of ERK1/2.
Experimental Workflow: cAMP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of cAMP, typically stimulated by forskolin, a direct activator of adenylyl cyclase.
Experimental Workflow: GTPγS Binding Assay
This assay measures the direct interaction between the activated GPCR and its G-protein by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Experimental Workflow: ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream event in the 5-HT1A signaling cascade, often using techniques like Western blotting or ELISA.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
cAMP Inhibition Assay Protocol
This protocol is adapted for a 96-well plate format using a competitive immunoassay like HTRF or AlphaScreen.
-
Cell Preparation:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with phosphate-buffered saline (PBS) and centrifuge.
-
Resuspend the cell pellet in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to the desired cell density.
-
Dispense the cell suspension into a 96-well assay plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, buspirone, flesinoxan, and a vehicle control in the stimulation buffer.
-
Add the compounds to the respective wells of the assay plate.
-
-
Stimulation:
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be predetermined to elicit a submaximal response.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF cAMP dynamic 2 or AlphaLISA cAMP).
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-induced cAMP response for each compound concentration.
-
Plot the percentage of inhibition against the log concentration of the agonist and fit the data using a sigmoidal dose-response curve to determine the pEC50 or EC50 value.
-
[³⁵S]GTPγS Binding Assay Protocol
This protocol describes a filtration-based assay using cell membranes.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT1A receptor in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order: assay buffer, GDP (to a final concentration of 10-100 µM), and serial dilutions of the test compounds (this compound, etc.).
-
Add the membrane suspension to each well.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of unlabeled GTPγS.
-
Subtract non-specific binding from all other counts to obtain specific binding.
-
Plot the specific binding against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay Protocol (Western Blot)
This protocol outlines the steps for detecting phosphorylated ERK1/2 by Western blotting.
-
Cell Culture and Treatment:
-
Seed cells expressing the 5-HT1A receptor in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with varying concentrations of this compound or other agonists for a predetermined time course (e.g., 5, 10, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the agonist concentration or time of treatment.
-
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiovascular Effects of 8-OH-DPAT and Flesinoxan
An objective guide for researchers and drug development professionals on the cardiovascular profiles of two prominent 5-HT1A receptor agonists.
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and flesinoxan are potent and selective agonists for the serotonin 1A (5-HT1A) receptor. Their activity at this receptor subtype has been shown to elicit significant changes in cardiovascular parameters, primarily hypotension and bradycardia. This guide provides a comprehensive comparison of their effects, supported by experimental data, to aid researchers in the fields of pharmacology and drug development. The central mechanism for these cardiovascular responses for both agents involves the stimulation of 5-HT1A receptors in the brain.[1][2]
Quantitative Comparison of Cardiovascular Effects
The following tables summarize the key cardiovascular effects of this compound and flesinoxan as observed in various animal models.
Table 1: Effects on Mean Arterial Pressure (MAP) and Heart Rate (HR)
| Compound | Animal Model | Dose | Route of Administration | Change in MAP | Change in HR | Reference |
| This compound | Anesthetized Rabbits | 0.003 - 0.1 mg/kg | Intravenous | Dose-dependent decrease | Dose-dependent decrease | [3] |
| Anesthetized Cats | 3, 10, 30, 100 µg/kg | Intravenous | 37% decrease (at 100 µg/kg) | Decrease | [4] | |
| Conscious Spontaneously Hypertensive Rats (SHR) | 0.03 - 1 mg/kg | Not Specified | Dose-related and sustained fall | Dose-related and sustained fall | ||
| Flesinoxan | Anesthetized Rabbits | 0.01 - 0.3 mg/kg | Intravenous | Dose-dependent decrease | Dose-dependent decrease | |
| Anesthetized Cats | 3, 10, 30, 100 µg/kg | Intravenous | 44% decrease (at 100 µg/kg) | Decrease | ||
| Conscious Spontaneously Hypertensive Rats (SHR) | 0.3 - 1 mg/kg | Not Specified | Hypotensive actions | Bradycardiac effects | ||
| Anesthetized Normotensive Rats | 3 - 300 µg/kg (cumulative) | Intravenous | Dose-dependent decrease | Dose-dependent decrease |
Table 2: Hemodynamic Profile
| Compound | Animal Model | Key Hemodynamic Changes | Reference |
| This compound | Anesthetized Rabbits | Vasodilation; minimal change in cardiac output despite decreased heart rate and myocardial contractile force. | |
| Anesthetized Cats | Increased peripheral vascular conductance; reduction in cardiac output also contributed to blood pressure decrease. | ||
| Flesinoxan | Anesthetized Rabbits | Vasodilation; minimal change in cardiac output despite decreased heart rate and myocardial contractile force. | |
| Anesthetized Cats | Primarily increased peripheral vascular conductance. | ||
| Anesthetized Normotensive Rats | Reduction in total peripheral and hindquarters vascular resistance; cardiac output remained unchanged. |
Table 3: Effects on Regional Blood Flow
| Compound | Animal Model | Effects on Regional Blood Flow | Reference |
| This compound | Anesthetized Rabbits | Widespread peripheral vasodilation in splanchnic circulation, brain, and skeletal muscle. | |
| Anesthetized Cats | Decreased tissue perfusion in the heart, lungs, gastrointestinal tract, eyes, and skin; renal and cerebral blood flows were preserved due to increased vascular conductances. | ||
| Flesinoxan | Anesthetized Rabbits | Widespread peripheral vasodilation in splanchnic circulation, brain, and skeletal muscle. | |
| Anesthetized Cats | Decreased tissue perfusion in the heart, lungs, gastrointestinal tract, eyes, and skin; renal and cerebral blood flows were preserved due to increased vascular conductances. |
Experimental Protocols
The data presented above were derived from studies employing rigorous experimental methodologies. Below are detailed protocols representative of the key experiments cited.
Protocol 1: Cardiovascular Effects in Anesthetized Rabbits
-
Animal Model: Rabbits.
-
Anesthesia: Not specified in the abstract.
-
Drug Administration: this compound (0.003 to 0.1 mg/kg) and flesinoxan (0.01 to 0.3 mg/kg) were administered intravenously. A control group received the vehicle.
-
Cardiovascular Parameter Measurement: Systemic and regional hemodynamic changes, including mean arterial pressure, heart rate, cardiac output, and peripheral blood flow, were monitored. The study also assessed myocardial contractile force.
-
Key Findings: Both this compound and flesinoxan induced similar dose-dependent decreases in mean arterial pressure and heart rate. The primary mechanism for the hypotensive effect was identified as vasodilation, with minimal impact on cardiac output.
Protocol 2: Hemodynamic Profiling in Anesthetized Cats
-
Animal Model: Anesthetized cats.
-
Drug Administration: Flesinoxan and this compound were administered at doses of 3, 10, 30, and 100 micrograms/kg.
-
Cardiovascular Parameter Measurement: Cardiac output was measured using a precalibrated electromagnetic flow probe on the ascending aorta. Regional blood flows and conductances were determined using radioactive microspheres.
-
Key Findings: Both drugs lowered blood pressure, with flesinoxan (44% decrease at 100 µg/kg) being slightly more potent than this compound (37% decrease at 100 µg/kg) in this regard. Flesinoxan's effect was mainly due to increased peripheral vascular conductance, whereas this compound's effect was a combination of increased conductance and reduced cardiac output. Both agents preserved renal and cerebral blood flow.
Protocol 3: Investigation in Conscious Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Conscious Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: The effects of this compound (0.03-1 mg/kg) and flesinoxan (0.3-1 mg/kg) were studied following pretreatment with MDL 73005EF, a 5-HT1A receptor ligand.
-
Cardiovascular Parameter Measurement: Mean arterial pressure (MAP) was monitored.
-
Key Findings: Pretreatment with MDL 73005EF significantly inhibited the hypotensive and bradycardiac effects of both this compound and flesinoxan, confirming the involvement of 5-HT1A receptors in their cardiovascular actions.
Visualizing the Mechanisms of Action
Signaling Pathway
Both this compound and flesinoxan exert their primary cardiovascular effects through the activation of central 5-HT1A receptors. This activation leads to a reduction in sympathetic outflow and an increase in vagal tone, resulting in decreased blood pressure and heart rate.
Caption: Signaling pathway of 5-HT1A receptor agonists.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the cardiovascular effects of this compound and flesinoxan.
Caption: Experimental workflow for cardiovascular comparison.
References
- 1. Comparison of the cardiovascular effects of the 5-HT1A receptor agonist flesinoxan with that of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular response to 8-hydroxy-2-(di-n-propylamino) tetralin (this compound) in the rat: site of action and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, flesinoxan and guanfacine: systemic and regional haemodynamic effects of centrally acting antihypertensive agents in anaesthetized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic and regional hemodynamic effects of the putative 5-HT1A receptor agonist flesinoxan in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-HT1A Receptor-Mediated Effects of 8-OH-DPAT with the Selective Antagonist WAY-100635: A Comparative Guide
In the realm of neuroscience and pharmacology, the precise attribution of a drug's effects to a specific receptor is paramount for accurate research and development. This guide provides a comparative analysis of using the selective 5-HT1A receptor antagonist, WAY-100635, to validate that the observed effects of the agonist, 8-OH-DPAT, are indeed mediated by the 5-HT1A receptor. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret experiments aimed at elucidating the specific mechanisms of 5-HT1A receptor modulation.
Introduction to this compound and the Need for Validation
8-Hydroxy-2-(di-n-propylamino)tetralin (this compound) is a prototypical and widely used full agonist for the serotonin 1A (5-HT1A) receptor.[1] Its administration in preclinical models elicits a range of physiological and behavioral responses, including hypothermia, hyperphagia, and alterations in locomotor activity and anxiety-like behaviors.[1][2] While this compound exhibits high affinity for the 5-HT1A receptor, it is not entirely selective and has been shown to interact with other receptors, such as the 5-HT7 receptor, which can also influence physiological processes like thermoregulation.[3][4] This lack of absolute specificity necessitates the use of a selective antagonist to confirm that the observed effects of this compound are unequivocally mediated by the 5-HT1A receptor.
WAY-100635: A Potent and Selective Tool for 5-HT1A Receptor Blockade
WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is a highly potent and selective "silent" antagonist of the 5-HT1A receptor. Its "silent" nature indicates that it does not possess intrinsic activity at the receptor, meaning it blocks the receptor without producing a physiological response of its own. This characteristic is crucial for validation studies, as it ensures that any reversal of this compound's effects is due to the blockade of the agonist's action and not due to an opposing effect of the antagonist. WAY-100635 displays significantly higher affinity for the 5-HT1A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors, although it does show some affinity for the dopamine D4 receptor at higher concentrations.
Comparative Data: Binding Affinities and In Vivo Efficacy
The following tables summarize the binding affinities of this compound and WAY-100635 for the 5-HT1A receptor and provide examples of their functional interaction in vivo.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Affinity Metric | Value (nM) | Reference |
| This compound | 5-HT1A | Ki | 0.9 - 4.3 | |
| 5-HT7 | Ki | 466 | ||
| 5-HT1B | pIC50 < 5 | >10,000 | ||
| WAY-100635 | 5-HT1A | Ki | 0.39 - 0.84 | |
| 5-HT1A | IC50 | 0.91 - 2.2 | ||
| Dopamine D4 | Ki | 3.3 - 16 | ||
| α1-adrenergic | pIC50 = 6.6 | ~251 |
Table 2: In Vivo Antagonism of this compound-Induced Hypothermia
| Agonist | Agonist Dose (mg/kg) | Antagonist | Antagonist Dose (mg/kg) | Effect of Antagonist | Animal Model | Reference |
| This compound | 0.3 - 1 | WAY-100135 | 10 | Inhibition of hypothermia | Mice & Rats | |
| This compound | Not specified | WAY-100635 | Not specified | Attenuation of hypothermia | Rats |
Table 3: In Vivo Antagonism of this compound-Induced Behavioral Effects
| Agonist | Agonist Dose (mg/kg) | Antagonist | Antagonist Dose (mg/kg) | Behavioral Effect of this compound | Effect of Antagonist | Animal Model | Reference |
| This compound | 1 | WAY-100635 | 1 | Reduced locomotor activity | Attenuation | Rats | |
| This compound | 0.2 | WAY-100635 | 0.3 | Discriminative stimulus effects | Complete block | Rats | |
| This compound | 1.0 | WAY-100635 | Not specified | Impaired radial maze performance | Complete block | Rats | |
| This compound | 0.1 - 0.2 | WAY-100635 | 0.3 | Reduced T50 in timing schedule | Abolished effect | Rats |
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the 5-HT1A receptor-mediated effects of this compound using WAY-100635.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the 5-HT1A receptor (e.g., HEK293 cells) or from brain tissue rich in 5-HT1A receptors (e.g., hippocampus).
-
Radioligand: [3H]this compound (agonist) or [3H]WAY-100635 (antagonist).
-
Test compounds: this compound, WAY-100635.
-
Non-specific binding control: 10 µM Serotonin (5-HT).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds.
-
In a microcentrifuge tube, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.
-
For determining non-specific binding, add 10 µM 5-HT instead of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on the extracellular levels of serotonin and dopamine and to determine if this effect is blocked by WAY-100635.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Anesthetics (e.g., isoflurane).
-
This compound, WAY-100635, and vehicle solutions.
Procedure:
-
Anesthetize the animal (e.g., a rat) and place it in the stereotaxic apparatus.
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., medial prefrontal cortex or dorsal raphe nucleus).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60 minutes).
-
Administer WAY-100635 or vehicle.
-
After a pre-treatment period, administer this compound or vehicle.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples using HPLC.
-
Express the neurotransmitter levels as a percentage of the baseline levels and compare the effects of this compound in the presence and absence of WAY-100635.
Measurement of Body Temperature
Objective: To assess the hypothermic effect of this compound and its antagonism by WAY-100635.
Materials:
-
Rectal thermometer or implantable telemetry device.
-
Animal cages.
-
This compound, WAY-100635, and vehicle solutions.
Procedure:
-
Habituate the animals (e.g., mice or rats) to the experimental room and handling procedures.
-
Measure the baseline body temperature of each animal.
-
Administer WAY-100635 or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer this compound or vehicle.
-
Measure the body temperature at regular intervals (e.g., every 15-30 minutes) for a set duration (e.g., 2 hours).
-
Calculate the change in body temperature from baseline for each animal at each time point.
-
Compare the hypothermic response to this compound in animals pre-treated with WAY-100635 versus those pre-treated with vehicle.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for validating this compound's effects.
Caption: 5-HT1A Receptor Signaling Pathway and Point of Antagonism by WAY-100635.
Caption: General Experimental Workflow for Validating this compound's Effects.
Conclusion
The use of the selective 5-HT1A receptor antagonist WAY-100635 is an indispensable tool for validating the 5-HT1A receptor-mediated effects of the agonist this compound. Its high affinity and selectivity, coupled with its silent antagonist profile, allow for a clear interpretation of experimental results. By demonstrating that pre-treatment with WAY-100635 can block or significantly attenuate the physiological and behavioral effects of this compound, researchers can confidently attribute these effects to the activation of 5-HT1A receptors. This rigorous approach is essential for advancing our understanding of the 5-HT1A receptor system and for the development of novel therapeutics targeting this important receptor.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. The 5-HT1A receptor agonist this compound modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-OH-DPAT and Ipsapirone in the Fear-Potentiated Startle Paradigm
In the study of anxiolytic compounds, the fear-potentiated startle (FPS) paradigm is a cornerstone for evaluating the fear-reducing effects of novel drugs. This guide provides a comparative analysis of two well-known 5-HT1A receptor agonists, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and ipsapirone, based on their performance in the FPS paradigm. This objective comparison is supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy in Fear-Potentiated Startle
A seminal study directly comparing the effects of this compound and ipsapirone in the fear-potentiated startle paradigm found notable differences in their efficacy. While both are agonists at the 5-HT1A receptor, their impact on conditioned fear, as measured by the potentiation of the startle reflex, was not equivalent.
The data indicates that this compound, a full 5-HT1A agonist, did not demonstrate anxiolytic-like effects in this model; it failed to block fear-potentiated startle at doses ranging from 2.5 to 10.0 mg/kg.[1] In contrast, ipsapirone, a partial agonist, did exhibit a blockade of potentiated startle, but only at a significantly high dose of 40 mg/kg.[1] This suggests a differential pharmacological profile in modulating the expression of conditioned fear.
| Compound | Doses Tested (mg/kg, SC) | Effect on Fear-Potentiated Startle | Reference |
| This compound | 2.5 - 10.0 | No blockade | [1] |
| Ipsapirone | 10.0 - 20.0 | No blockade | [1] |
| 40.0 | Blockade | [1] |
Experimental Protocols
The methodologies employed in the key comparative study are crucial for understanding and potentially replicating the findings.
Animals: Male albino rats (Sprague-Dawley) weighing between 250-300g were used. They were individually housed with ad libitum access to food and water, under a 12-hour light/dark cycle.
Apparatus: The startle response was measured in a stabilimeter chamber. The acoustic startle stimulus was a 100-ms burst of white noise at 95 dB. The conditioned stimulus was a 3.7-s light presentation that co-terminated with a 0.5-s, 0.6-mA foot shock (the unconditioned stimulus).
Procedure:
-
Habituation: On the first day, rats were habituated to the startle chambers and exposed to acoustic stimuli alone.
-
Conditioning: On the second day, rats underwent conditioning, which consisted of 10 pairings of the light (conditioned stimulus) and the foot shock (unconditioned stimulus).
-
Drug Testing: On the third day, rats were administered either this compound, ipsapirone, or a vehicle control subcutaneously. Following a 10-minute post-injection period, they were tested for fear-potentiated startle. The test session included trials with the acoustic stimulus alone and trials where the acoustic stimulus was presented during the light.
Visualizing the Mechanisms and Methods
To further elucidate the context of this comparison, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
References
Receptor binding affinity of 8-OH-DPAT versus other 5-HT1A ligands
A Comparative Guide to the Receptor Binding Affinity of 8-OH-DPAT and Other Key 5-HT1A Ligands
For researchers and professionals in drug development, understanding the nuances of ligand-receptor interactions is paramount. This guide provides an objective comparison of the binding affinities of the prototypical 5-HT1A agonist, this compound, with other significant 5-HT1A receptor ligands: buspirone, ipsapirone, and WAY-100635. The data presented is supported by experimental findings to facilitate informed decisions in research and development.
Comparative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of selected ligands for the 5-HT1A receptor.
| Ligand | Classification | Binding Affinity (Ki) [nM] |
| This compound | Full Agonist | ~0.17 - 0.21[1] |
| Buspirone | Partial Agonist | ~3.1 - 31.6[2][3] |
| Ipsapirone | Partial Agonist | 10[4] |
| WAY-100635 | Silent Antagonist | ~0.39 - 0.84[5] |
Note: Ki values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented above are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.
Membrane Preparation
-
Source: Tissues from brain regions rich in 5-HT1A receptors (e.g., hippocampus, cerebral cortex) or cell lines genetically engineered to express the human 5-HT1A receptor (e.g., HEK293 cells) are used.
-
Procedure: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl). The homogenate is then centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer. A sample is taken to determine the protein concentration, typically using a BCA or Bradford assay.
Competitive Binding Assay
-
Incubation: The prepared cell membranes are incubated in multi-well plates. Each well contains:
-
A fixed concentration of a radioligand with high affinity for the 5-HT1A receptor (e.g., [3H]this compound or [3H]WAY-100635).
-
Varying concentrations of the unlabeled competitor ligand being tested.
-
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
Separation of Bound and Free Radioligand
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters). The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
Quantification and Data Analysis
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Methodologies and Pathways
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
Distinguishing Presynaptic and Postsynaptic 5-HT1A Receptor Effects of 8-OH-DPAT: A Comparative Guide
A comprehensive analysis of experimental data elucidating the distinct roles of presynaptic and postsynaptic 5-HT1A receptors in the pharmacological effects of the agonist 8-OH-DPAT. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key experimental findings, detailed methodologies, and visual representations of the underlying neurobiological mechanisms.
Introduction
The serotonin-1A (5-HT1A) receptor, a member of the G-protein coupled receptor superfamily, is a critical modulator of serotonergic neurotransmission and is implicated in a wide range of physiological and behavioral processes, including mood, anxiety, and cognition. 8-hydroxy-2-(di-n-propylamino)tetralin (this compound) is a potent and selective 5-HT1A receptor agonist that has been instrumental in characterizing the functions of this receptor. A key aspect of 5-HT1A receptor pharmacology is its differential localization on both the presynaptic and postsynaptic elements of neurons. Presynaptic 5-HT1A autoreceptors, located on the soma and dendrites of serotonin neurons in the raphe nuclei, act as a negative feedback mechanism, inhibiting serotonin synthesis and release.[1] Postsynaptic 5-HT1A heteroreceptors are widely distributed in various brain regions, including the hippocampus, septum, and cortex, where they mediate the effects of serotonin on target neurons. Dissecting the specific contributions of these two receptor populations to the overall effects of this compound is crucial for understanding its mechanism of action and for the development of more targeted therapeutics.
This guide compares and contrasts the presynaptic and postsynaptic effects of this compound, presenting quantitative data from key studies in a clear, tabular format. Detailed experimental protocols are provided to allow for critical evaluation and replication of the findings. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interplay between these receptor subtypes.
Comparative Analysis of this compound's Effects
The functional consequences of activating presynaptic versus postsynaptic 5-HT1A receptors with this compound are often distinct and can even be opposing. The following tables summarize the key behavioral, neurochemical, and electrophysiological findings from various studies that have sought to differentiate these effects.
Behavioral Effects
| Behavioral Paradigm | Presynaptic 5-HT1A Activation Effect | Postsynaptic 5-HT1A Activation Effect | Key Experimental Evidence |
| Anxiety | Anxiolytic | Anxiogenic (at low doses in specific regions) | Microinjection of this compound into the dorsal raphe nucleus (presynaptic) produces anxiolytic effects, while injection into the dorsal hippocampus (postsynaptic) can be anxiogenic.[2][3] The anxiolytic effect of systemic this compound is thought to be predominantly mediated by presynaptic receptors.[4] |
| Depression | Contributes to antidepressant-like effects through autoreceptor desensitization with chronic administration. | Direct antidepressant-like effects. | The antidepressant-like effect of this compound in the learned helplessness model is attributed to the stimulation of postsynaptic receptors.[5] Studies suggest that the direct antidepressant-like effect of this compound is due to postsynaptic 5-HT1A receptor stimulation. |
| Prepulse Inhibition (PPI) | Tends to increase PPI. | Disrupts PPI. | Microinjection of this compound into the dorsal raphe nucleus (DRN) did not disrupt PPI, and in some cases, tended to increase it. Systemic this compound, which activates both receptor populations, disrupts PPI, and this effect persists even after lesioning of serotonergic neurons in the DRN, suggesting a postsynaptic mechanism. |
| Learning and Memory | Impairs acquisition and consolidation. | Modulates learning and memory depending on the brain region. | The impairment of conditioned response acquisition by this compound is suggested to involve presynaptic 5-HT1A receptors. |
| Hypothermia | Induces hypothermia in mice. | Induces hypothermia in rats. | In mice, the hypothermic effect of this compound is abolished by lesioning 5-HT terminals, indicating a presynaptic mechanism. In rats, this effect is largely unaffected by such lesions, pointing to a postsynaptic site of action. |
| Motor Activity & Impulsivity | Increases impulsive responding and attentional dysfunction. | Slows responding and increases errors of omission. | Studies using the five-choice serial reaction time task suggest that presynaptic 5-HT1A receptor stimulation is involved in enhanced impulsivity, while postsynaptic stimulation leads to a slowing of responses. |
| Serotonin Syndrome | - | Induces components of the 5-HT syndrome (e.g., flat body posture, forepaw treading). | These behavioral effects are considered to be mediated by postsynaptic 5-HT1A receptors. |
| Hyperphagia | Induces hyperphagia. | - | The hyperphagic effect of this compound is attributed to the activation of presynaptic 5-HT1A autoreceptors. |
Neurochemical and Electrophysiological Effects
| Effect | Presynaptic 5-HT1A Activation | Postsynaptic 5-HT1A Activation | Key Experimental Evidence |
| Serotonin (5-HT) Release | Decreases 5-HT release from nerve terminals. | - | Activation of somatodendritic 5-HT1A autoreceptors hyperpolarizes serotonin neurons, leading to a decrease in their firing rate and subsequent reduction in 5-HT release in projection areas. |
| Neuronal Firing Rate (Dorsal Raphe) | Decreases firing rate of serotonergic neurons. | - | This compound application leads to hyperpolarization and a decrease in the firing rate of dorsal raphe neurons through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. |
| 5-HIAA Levels | Decreases 5-HIAA (5-HT metabolite) levels. | - | Systemic administration of this compound causes a small but significant decrease in the extracellular concentration of 5-hydroxyindoleacetic acid (5-HIAA) in the nucleus raphe magnus and medullary dorsal horn. |
| [3H]this compound Binding | Reduced binding after pretreatment with this compound. | No change in binding after pretreatment. | A single dose of this compound was found to reduce the number of binding sites (Bmax) for [3H]this compound in the raphe nuclei but not in the frontal cortex or hippocampus, suggesting desensitization of presynaptic receptors. |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of key experimental protocols used to differentiate the roles of presynaptic and postsynaptic 5-HT1A receptors.
Site-Specific Microinjections
-
Objective: To selectively activate 5-HT1A receptors in specific brain regions.
-
Procedure:
-
Animals (typically rats) are anesthetized and placed in a stereotaxic apparatus.
-
Guide cannulae are surgically implanted, targeting specific brain nuclei such as the dorsal raphe nucleus (rich in presynaptic 5-HT1A autoreceptors) or the dorsal hippocampus (rich in postsynaptic 5-HT1A receptors).
-
After a recovery period, a microinjection needle is inserted through the guide cannula.
-
A small volume of this compound solution (or vehicle control) is infused directly into the target brain region.
-
Behavioral or neurochemical assessments are then performed.
-
Serotonergic Lesioning with 5,7-Dihydroxytryptamine (5,7-DHT)
-
Objective: To destroy presynaptic serotonergic neurons, thereby isolating the effects of postsynaptic 5-HT1A receptors.
-
Procedure:
-
Animals are pre-treated with a norepinephrine uptake inhibitor (e.g., desipramine) to protect noradrenergic neurons from the neurotoxin.
-
5,7-DHT is injected intracerebroventricularly (i.c.v.) or directly into the raphe nuclei.
-
This results in a significant depletion of serotonin and the degeneration of presynaptic 5-HT terminals throughout the brain.
-
After a recovery and lesion-verification period (e.g., via HPLC analysis of 5-HT levels), the effects of systemically administered this compound are assessed. Effects that persist are likely mediated by postsynaptic receptors.
-
Pharmacological Blockade with Selective Antagonists
-
Objective: To block the effects of this compound at 5-HT1A receptors to confirm receptor-mediated effects.
-
Procedure:
-
The selective 5-HT1A receptor antagonist, WAY 100,635, is administered systemically or locally prior to the administration of this compound.
-
If the effects of this compound are blocked or attenuated by WAY 100,635, it confirms that these effects are mediated by 5-HT1A receptors.
-
Signaling Pathways and Experimental Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: Presynaptic 5-HT1A autoreceptor signaling cascade.
Caption: Postsynaptic 5-HT1A receptor signaling cascade.
Caption: Experimental workflow for differentiating receptor roles.
Conclusion
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Comparative Study of Pre- and Postsynaptic 5-HT1AReceptor Modulation of Anxiety in Two Ethological Animal Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 8-OHDPAT administration into the dorsal raphe nucleus and dorsal hippocampus on fear behavior and regional brain monoamines distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of this compound and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like action of this compound, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating 5-HT1A and 5-HT7 Receptor-Mediated Effects of 8-OH-DPAT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The prototypical 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), has been a cornerstone in serotonergic research for decades. However, its utility is complicated by its significant affinity for the 5-HT7 receptor, where it acts as a partial agonist.[1][2] This dual activity necessitates carefully designed experiments to dissect the specific contributions of each receptor to the observed physiological and behavioral effects of this compound. This guide provides a comprehensive comparison of 5-HT1A and 5-HT7 receptor-mediated effects of this compound, supported by experimental data and detailed protocols.
Pharmacological Profile: A Tale of Two Affinities
This compound exhibits a higher affinity for the 5-HT1A receptor compared to the 5-HT7 receptor. This differential affinity is a critical factor in experimental design, as the dose of this compound administered can influence which receptor population is preferentially activated.
| Compound | Receptor | Species | Binding Affinity (Ki, nM) | Reference |
| This compound | 5-HT1A | Rat | 1.78 | [2] |
| 5-HT1A | Human | 3.8 | [3] | |
| 5-HT7 | Human | 52 | [2] | |
| WAY-100635 | 5-HT1A | - | High Potency Antagonist | |
| SB-269970 | 5-HT7 | Human | pA2 = 8.5 (antagonist) |
Delineating Downstream Signaling Pathways
The 5-HT1A and 5-HT7 receptors couple to different G proteins, initiating distinct intracellular signaling cascades. Understanding these divergent pathways is fundamental to interpreting the effects of this compound.
5-HT1A Receptor Signaling: Activation of the 5-HT1A receptor, a member of the Gi/o-coupled receptor family, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This activation also promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits Ca2+ channels, leading to neuronal hyperpolarization and a decrease in neuronal firing.
5-HT7 Receptor Signaling: In contrast, the 5-HT7 receptor is coupled to Gs proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This pathway can subsequently activate protein kinase A (PKA) and other downstream effectors like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols for Differentiation
The key to distinguishing the effects of this compound on 5-HT1A and 5-HT7 receptors lies in the use of selective antagonists in conjunction with behavioral or physiological assays.
General Experimental Workflow
A common approach involves a pre-treatment paradigm where a selective antagonist for either the 5-HT1A or 5-HT7 receptor is administered prior to this compound. The resulting effect, or lack thereof, provides insight into which receptor mediates the action of this compound in that specific paradigm.
Key Experimental Models and Findings
1. Thermoregulation (Hypothermia)
-
Observation: this compound induces hypothermia in rodents.
-
Differentiation:
-
At lower doses (0.3-0.6 mg/kg, i.p.), this compound-induced hypothermia is blocked by the selective 5-HT7 antagonist SB-269970 in wild-type mice and is absent in 5-HT7 knockout mice.
-
At a higher dose (1 mg/kg, i.p.), this compound induces hypothermia in both wild-type and 5-HT7 knockout mice, and this effect is blocked by the 5-HT1A antagonist WAY-100135.
-
Experimental Protocol: Hypothermia Assay
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats.
-
Housing: Animals are individually housed and acclimated to the experimental room for at least 1 hour before testing.
-
Baseline Temperature: Rectal temperature is measured using a digital thermometer at baseline.
-
Drug Administration:
-
Group 1: Vehicle (e.g., saline, i.p.).
-
Group 2: this compound (e.g., 0.3-1.0 mg/kg, i.p.).
-
Group 3: WAY-100635 (e.g., 0.5 mg/kg, i.p.) administered 15-30 minutes before this compound.
-
Group 4: SB-269970 HCl (e.g., 2.0-10 mg/kg, i.p.) administered 15-30 minutes before this compound.
-
-
Temperature Monitoring: Rectal temperature is measured at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-8-OH-DPAT injection.
-
Data Analysis: Changes in body temperature from baseline are calculated and compared across groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
2. Learning and Memory
-
Observation: this compound can modulate learning and memory, with some studies showing facilitation of learning consolidation.
-
Differentiation:
-
In a traumatic brain injury model, the cognitive benefits of this compound were not blocked by the 5-HT1A antagonist WAY-100635, but were attenuated by the 5-HT7 antagonist SB-269970 HCl. This suggests a more prominent role for the 5-HT7 receptor in the pro-cognitive effects of this compound in this context.
-
However, other studies suggest that the enhancing effect of this compound on learning consolidation involves the activation of 5-HT1A receptors, as the effect is abolished by WAY-100635.
-
Experimental Protocol: Morris Water Maze (for Spatial Learning)
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Animals: Male rats or mice.
-
Procedure:
-
Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting locations. Latency to find the platform and path length are recorded.
-
Drug Administration: On each training day, animals receive injections of vehicle, this compound, WAY-100635 + this compound, or SB-269970 HCl + this compound prior to the training trials, following a similar protocol as the hypothermia assay.
-
Probe Trial: After the acquisition phase, the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory retention.
-
-
Data Analysis: Learning curves (escape latency across days) and performance in the probe trial are compared between the different treatment groups.
3. Circadian Rhythm Regulation
-
Observation: this compound can induce phase shifts in the circadian clock.
-
Differentiation:
-
The phase-advancing effect of this compound on the neuronal firing rhythm in the suprachiasmatic nucleus (SCN) is blocked by 5-HT7 antagonists (e.g., ritanserin, mesulergine, SB-269970) but not by 5-HT1A antagonists (e.g., WAY-100,635).
-
The Complexity of Receptor Heterodimerization
Recent evidence suggests that 5-HT1A and 5-HT7 receptors can form heterodimers in the brain. This interaction adds another layer of complexity to the interpretation of this compound's effects. Functional studies have shown that heterodimerization can alter the signaling properties of the 5-HT1A receptor, specifically by decreasing its ability to activate Gi proteins and GIRK channels, without affecting 5-HT7 receptor-mediated Gs signaling. This phenomenon may contribute to the sometimes paradoxical or unexpected effects observed with serotonergic drugs.
Conclusion
Disentangling the respective contributions of 5-HT1A and 5-HT7 receptors to the pharmacological profile of this compound is a critical endeavor for researchers in neuroscience and drug development. A multi-faceted approach, combining dose-response studies, the use of selective antagonists, and knockout animal models, is essential for accurately attributing the observed effects to the correct receptor subtype. Furthermore, an awareness of the potential for receptor heterodimerization is crucial for a comprehensive understanding of the intricate interplay between these two important serotonergic receptors. The experimental frameworks provided in this guide offer a robust starting point for researchers aiming to precisely delineate the 5-HT1A and 5-HT7-mediated actions of this compound.
References
- 1. The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to 5-HT1A Receptor Biased Agonists: 8-OH-DPAT vs. NLX-101
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key 5-HT1A receptor agonists: the prototypical, non-biased agonist 8-OH-DPAT, and the novel biased agonist NLX-101. By presenting supporting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to be a valuable resource for researchers in neuroscience and drug development.
Introduction to 5-HT1A Receptor Agonism and Bias
The 5-hydroxytryptamine-1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a crucial target in the treatment of neuropsychiatric disorders such as depression and anxiety. Agonists of this receptor can be broadly categorized based on their signaling properties. Traditional agonists, like this compound, activate the receptor, leading to the engagement of various downstream signaling pathways. However, the concept of "biased agonism" or "functional selectivity" has emerged, describing ligands that preferentially activate a subset of these pathways. NLX-101 is a prime example of a biased agonist, designed to selectively engage specific signaling cascades to achieve a more targeted therapeutic effect with potentially fewer side effects.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and NLX-101, providing a direct comparison of their binding affinities and functional activities at the 5-HT1A receptor.
Table 1: 5-HT1A Receptor Binding Affinities
| Compound | Receptor | Radioligand | Kᵢ (nM) | Reference |
| This compound | Human 5-HT1A | [³H]this compound | 3.8 | [1] |
| This compound | Rat 5-HT1A | [³H]this compound | 4.1 (R-isomer), 6.1 (S-isomer) | [2] |
| NLX-101 | Human 5-HT1A | [³H]this compound | 2.19 | [3] |
Table 2: Functional Activity at Gα Proteins
| Compound | Gα Protein | pEC₅₀ | Eₘₐₓ (% of 5-HT) | Reference |
| This compound | GαoA | 7.20 | ~100% | [4] |
| GαoB | 6.59 | ~125-180% | [4] | |
| Gαi1 | - | - | ||
| Gαi2 | - | - | ||
| Gαi3 | - | - | ||
| Gαz | - | - | ||
| NLX-101 (F-15599) | GαoA | - | - | |
| GαoB | - | ~125-180% | ||
| Gαi1 | - | - | ||
| Gαi2 | - | - | ||
| Gαi3 | - | - | ||
| Gαz | - | - |
Note: Specific pEC50 and Emax values for all Gα proteins for both compounds were not fully available in a single reference. The provided data indicates that both are full or super agonists at certain Gα proteins. A key finding is that NLX-101 exhibits a strong bias towards Gαi3 activation compared to this compound.
Table 3: In Vivo Antidepressant-like Activity (Forced Swim Test in Rats)
| Compound | Dose | Effect on Immobility Time | Reference |
| This compound | 16 μg (i.c.v.) | Unimodal decrease | |
| NLX-101 | 0.25 μg & 16 μg (i.c.v.) | Bimodal decrease |
Signaling Pathways and Biased Agonism
The differential effects of this compound and NLX-101 can be attributed to their distinct engagement of downstream signaling pathways following 5-HT1A receptor activation.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. NLX-101 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 8-OH-DPAT: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), a potent and selective 5-HT1A receptor agonist, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. Due to the lack of established and verified protocols for its chemical neutralization in a standard laboratory setting, direct disposal through a licensed professional waste disposal service is the recommended and most compliant method.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related procedures, ensure that all relevant personnel are familiar with the safety protocols outlined in the material's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Engineering Controls:
-
All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
II. Step-by-Step Disposal Procedure
The following procedure outlines the collection and preparation of this compound waste for collection by a certified waste disposal service or your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.
-
Segregate waste into solid and liquid forms.
-
-
Solid Waste Disposal (e.g., contaminated labware, PPE):
-
Place all solid materials contaminated with this compound, such as pipette tips, tubes, and gloves, into a designated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste Disposal (e.g., unused solutions, experimental residues):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be appropriate for chemical waste and have a secure screw-top cap.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "8-Hydroxy-2-(dipropylamino)tetralin" or "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
-
Storage of Waste:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Follow all institutional procedures for waste manifest documentation and handover.
-
III. Spill Management
In the event of a spill, adhere to the following emergency procedures:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert, absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.
-
Place all cleanup materials into a designated hazardous waste container and label it accordingly.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
IV. Data on this compound Waste Profile
| Parameter | Description | Citation/Reference |
| Chemical Name | 8-Hydroxy-2-(dipropylamino)tetralin | MedchemExpress SDS |
| CAS Number | 78950-78-4 | MedchemExpress SDS |
| Physical Form | Typically a solid powder | MedchemExpress SDS |
| Hazard Class | While not explicitly defined by RCRA, should be treated as a toxic chemical waste. | General Chemical Safety Guidelines |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation. | ChemicalBook SDS |
| Environmental Hazards | Should be prevented from entering drains or water courses. | MedchemExpress SDS |
| Recommended Disposal | Via a licensed professional waste disposal service in accordance with local, state, and federal regulations. | MedchemExpress SDS, ChemicalBook SDS |
Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship.
References
Personal protective equipment for handling 8-OH-Dpat
Essential Safety and Handling Guide for 8-OH-DPAT
This guide provides crucial safety and logistical information for handling this compound, a potent and selective 5-HT1A receptor agonist, in a laboratory setting. Adherence to these procedures is essential to ensure the safety of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Safety Data Sheets (SDS) for this compound present some conflicting classifications. While some suppliers classify it as non-hazardous, others indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Given this discrepancy, it is imperative to adopt a conservative approach and handle this compound as a potentially hazardous substance. The following personal protective equipment is mandatory to minimize exposure.
| PPE Category | Recommended Equipment | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU) to protect against splashes[3]. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to prevent skin contact. For tasks with a higher risk of spillage, consider a chemical-resistant apron. |
| Respiratory Protection | Dust mask (N95 or P1) | While not always required, a dust mask is recommended when handling the powdered form of the compound to avoid inhalation, especially in the absence of dedicated exhaust ventilation[3]. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area[2].
-
For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a chemical fume hood or an enclosure with appropriate exhaust ventilation.
2. Safe Handling:
-
Avoid direct contact with the skin and eyes.
-
Avoid breathing in dust, fumes, or vapors of the compound.
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.
-
Remove any clothing that becomes contaminated immediately.
3. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to separate the eyelids. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
1. Waste Categorization:
-
Unused this compound and any materials grossly contaminated with it (e.g., from a spill) should be treated as hazardous chemical waste.
2. Disposal Procedure:
-
Do not allow the product to enter drains, sewers, or water courses.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Contaminated materials such as gloves, paper towels, and pipette tips should be placed in a sealed bag and disposed of as chemical waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound, from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
